Product packaging for 2-Hydroxybutanamide(Cat. No.:CAS No. 1113-58-2)

2-Hydroxybutanamide

Cat. No.: B3417655
CAS No.: 1113-58-2
M. Wt: 103.12 g/mol
InChI Key: UUXHICUVBOTXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxybutanamide is a versatile alpha-hydroxy amide that serves as a valuable intermediate and chiral building block in organic and pharmaceutical synthesis. Its distinct structure, featuring both a hydroxyl and an amide group, allows for a range of chemical modifications, making it a crucial precursor for the development of more complex molecules, including natural products and active pharmaceutical ingredients (APIs). The chirality of the compound is of particular significance, as biological systems often exhibit stereospecificity, and the (R)- and (S)- enantiomers can be sourced for research requiring enantiomerically pure materials. A prominent area of research for this compound derivatives is in medicinal chemistry. Specifically, N-hydroxybutanamide derivatives have been synthesized and extensively studied for their role as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in cancer progression, tumor growth, and metastasis. Recent studies have shown that certain N-hydroxybutanamide derivatives exhibit potent inhibitory activity against key MMPs such as MMP-2, MMP-9, and MMP-14, demonstrating both antitumor and antimetastatic effects in vivo. This establishes the this compound scaffold as a core structure for the development of novel enzyme inhibitors and targeted cancer therapies. In the field of peptide synthesis, the principles of amide bond formation are fundamental. This compound's functional groups are relevant in the context of ongoing methodological advancements, including fully automated solid-phase peptide synthesis (SPPS) and the development of more efficient, sustainable N-to-C elongation strategies that minimize environmental impact. The compound is for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B3417655 2-Hydroxybutanamide CAS No. 1113-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHICUVBOTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-58-2
Record name 2-hydroxybutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of 2-hydroxybutanamide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this molecule is of interest. This document covers its chemical and physical characteristics, synthesis, reactivity, and its significant role as a scaffold in medicinal chemistry, particularly as a precursor to Matrix Metalloproteinase (MMP) inhibitors.

Core Chemical and Physical Properties

This compound, also known as 2-hydroxybutyramide, is an organic compound featuring both a hydroxyl and an amide functional group on a butane backbone. Its chemical structure lends it to a variety of chemical modifications, making it a versatile building block in organic synthesis.[1][2]

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name This compound[3]
Molecular Formula C4H9NO2[3][4]
Molecular Weight 103.12 g/mol [3]
CAS Number 1113-58-2[3][4]
Canonical SMILES CCC(C(=O)N)O[3]
InChIKey UUXHICUVBOTXQS-UHFFFAOYSA-N[3]
Appearance Colorless liquid
Odor Faint, characteristic
Taste Slightly sweet
Physicochemical Data
PropertyValueSource(s)
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Soluble in water, ethanol, and acetone
XLogP3 -0.6[3][4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]
Exact Mass 103.063328530 Da[3][4]
Topological Polar Surface Area 63.3 Ų[3]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data
  • -CH₃ (C4): A triplet around 0.9-1.0 ppm.

  • -CH₂- (C3): A multiplet (likely a quartet of doublets) around 1.6-1.8 ppm.

  • -CH- (C2): A multiplet (likely a triplet of doublets) around 4.0-4.2 ppm.

  • -OH: A broad singlet, with a chemical shift that can vary depending on solvent and concentration.

  • -NH₂: Two broad singlets (or one broad singlet) for the amide protons, typically in the range of 5.5-8.0 ppm.

Expected ¹³C NMR Spectral Data
  • C4 (-CH₃): ~10-15 ppm

  • C3 (-CH₂-): ~25-30 ppm

  • C2 (-CH-OH): ~70-75 ppm

  • C1 (=O): ~175-180 ppm

Expected IR Spectral Data
  • O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.

  • N-H stretch (amide): Two bands (for primary amide) around 3100-3500 cm⁻¹.

  • C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

  • C=O stretch (amide I): A strong, sharp peak around 1640-1680 cm⁻¹.

  • N-H bend (amide II): A band around 1550-1640 cm⁻¹.

  • C-O stretch (hydroxyl): A band in the region of 1050-1150 cm⁻¹.

Synthesis and Reactivity

This compound can be synthesized through various chemical and biocatalytic routes. Its bifunctional nature, containing both a hydroxyl and an amide group, makes it a valuable intermediate for further chemical modifications.[1]

Synthetic Pathways

Several methods for the synthesis of this compound have been reported:

  • From 2-Hydroxybutanoic Acid: Direct amidation of the corresponding carboxylic acid is a common approach.[1]

  • From 2-Bromobutanamide: Nucleophilic substitution of 2-bromobutanamide with a hydroxide ion via an SN2 mechanism can yield this compound.[1]

  • Enantioselective Biocatalysis: The use of enzymes like nitrile hydratases can achieve high stereoselectivity, which is crucial for pharmaceutical applications where specific enantiomers are required.[1]

  • Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of the synthesis, leading to high diastereoselectivity.[1]

G cluster_synthesis Synthetic Pathways to this compound 2_Hydroxybutanoic_Acid 2-Hydroxybutanoic Acid Product This compound 2_Hydroxybutanoic_Acid->Product Direct Amidation 2_Bromobutanamide 2-Bromobutanamide 2_Bromobutanamide->Product Hydrolysis (SN2) Prochiral_Nitriles Prochiral Nitriles Prochiral_Nitriles->Product Enantioselective Biocatalysis (Nitrile Hydratase) Amides Amides with Chiral Auxiliaries Amides->Product Stereoselective α-hydroxylation

Figure 1: Overview of synthetic routes to this compound.

Experimental Protocols

Synthesis of this compound via Hydration of 2-Hydroxybutanenitrile

This protocol is based on the catalytic hydration of a nitrile, a method known for its efficiency.

Materials:

  • 2-hydroxybutanenitrile

  • Ruthenium catalyst, e.g., [RuCl₂(η³:η³-C₁₀H₁₆){PMe₂(OH)}]

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar sealed reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, add 2-hydroxybutanenitrile.

  • Add deionized water to the reaction vessel.

  • Add the ruthenium catalyst (e.g., 1 mol%).

  • Seal the tube and stir the reaction mixture at a controlled temperature (e.g., 20-60°C) for 24-72 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the product can be isolated by solvent extraction and purified by column chromatography or distillation.

Purity Validation by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

Exemplary Gradient:

  • Start with 5% B, hold for 2 minutes.

  • Linearly increase to 95% B over 10 minutes.

  • Hold at 95% B for 2 minutes.

  • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development, primarily due to their role as chiral building blocks.[1]

N-Hydroxybutanamide Derivatives as Matrix Metalloproteinase (MMP) Inhibitors

Derivatives of this compound, particularly N-hydroxybutanamides, have been identified as potent inhibitors of Matrix Metalloproteinases (MMPs).[1][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer.[1][5]

The hydroxamic acid moiety (-C(=O)NHOH), which can be synthesized from the this compound core, acts as a zinc-binding group within the active site of MMPs, leading to their inhibition.[1]

Role in Cancer Therapy

MMPs play a crucial role in multiple stages of cancer progression, including tumor growth, invasion, and metastasis.[6] By degrading the ECM, MMPs facilitate the invasion of cancer cells into surrounding tissues and the vasculature.[7] They are also involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

Inhibition of MMPs by N-hydroxybutanamide derivatives has shown promise in preclinical studies. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated inhibition of MMP-2, MMP-9, and MMP-14 and exhibited both antitumor and antimetastatic effects in a mouse model of melanoma.[5]

G cluster_pathway Role of MMPs in Cancer Progression and Inhibition by N-Hydroxybutanamide Derivatives Growth_Factors Growth Factors & Oncogenic Signaling (e.g., Ras/MAPK, NF-κB) Cancer_Cells Cancer Cells Growth_Factors->Cancer_Cells stimulate MMPs MMP Expression (e.g., MMP-2, MMP-9, MMP-14) Cancer_Cells->MMPs upregulate ECM_Degradation Extracellular Matrix (ECM) Degradation MMPs->ECM_Degradation catalyze Angiogenesis Angiogenesis MMPs->Angiogenesis promote Invasion Tumor Invasion ECM_Degradation->Invasion Metastasis Metastasis Invasion->Metastasis Tumor_Growth Tumor Growth Invasion->Tumor_Growth Angiogenesis->Tumor_Growth Inhibitor N-Hydroxybutanamide Derivatives Inhibitor->MMPs inhibit

Figure 2: Signaling pathway of MMPs in cancer and the inhibitory action of N-hydroxybutanamide derivatives.

Safety and Toxicology

This compound is classified with the following GHS hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a functionally rich molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutics. Its derivatives have demonstrated promising activity as MMP inhibitors, a class of enzymes deeply involved in the pathology of cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development in this area. While some experimental physical data remains elusive, the provided information offers a robust starting point for scientists and researchers.

References

An In-depth Technical Guide on the Chemical Structure and Bonding of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutanamide, a simple chiral molecule, serves as a valuable building block in the synthesis of more complex pharmaceuticals and bioactive compounds. Its chemical structure, characterized by the presence of a hydroxyl group on the alpha-carbon to a primary amide, dictates its reactivity and potential for intermolecular interactions. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by available spectral data and synthesis methodologies. While experimental crystallographic data on the parent molecule remains elusive, this document compiles relevant information to provide a thorough understanding of its chemical nature.

Chemical Structure and Properties

This compound, also known as 2-hydroxybutyramide, possesses the chemical formula C₄H₉NO₂.[1][2] Its IUPAC name is this compound.[2] The molecule features a four-carbon chain with a hydroxyl (-OH) group and an amide (-CONH₂) group attached to the second carbon atom. This arrangement makes the C2 carbon a chiral center, meaning this compound can exist as two enantiomers: (S)-2-hydroxybutanamide and (R)-2-hydroxybutanamide.[3][4]

The presence of both a hydrogen bond donor (the hydroxyl and amide groups) and a hydrogen bond acceptor (the oxygen atoms of the carbonyl and hydroxyl groups) suggests that this compound can participate in extensive hydrogen bonding networks. This property influences its solubility and crystal packing. It is soluble in water and various organic solvents like ethanol and acetone.[1]

A summary of its key chemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₄H₉NO₂[1][2]
Molecular Weight103.12 g/mol [2]
IUPAC NameThis compound[2]
Canonical SMILESCCC(C(=O)N)O[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count2[5]
Exact Mass103.063328530 Da[5]
Complexity72.1[5]

Table 1: Chemical Properties of this compound

Chemical Bonding and Molecular Geometry

A detailed understanding of the chemical bonding in this compound is crucial for predicting its reactivity and interactions. The molecule consists of a combination of covalent bonds, including C-C, C-H, C-O, C-N, N-H, and O-H bonds. The amide group exhibits resonance, which results in a partial double bond character for the C-N bond and influences the planarity of the amide group.

As of the latest literature search, a definitive crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases.[6][7] The absence of experimental X-ray diffraction data means that precise, experimentally determined bond lengths and angles for the parent molecule cannot be provided in this guide.

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), can provide theoretical insights into the molecule's geometry and bonding. However, for the purpose of this technical guide, which emphasizes experimentally verified data, we will refrain from presenting purely theoretical values for bond lengths and angles.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), a signal for the proton on the alpha-carbon, signals for the amide protons, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns would be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the methylene carbon, the alpha-carbon bearing the hydroxyl and amide groups, and the carbonyl carbon of the amide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

  • O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • N-H stretch: The primary amide group should exhibit two absorption bands in the range of 3100-3500 cm⁻¹ for the symmetric and asymmetric N-H stretching vibrations.

  • C-H stretch: Absorption bands for the C-H stretching of the ethyl group will appear in the 2850-3000 cm⁻¹ region.

  • C=O stretch (Amide I band): A strong absorption band is expected around 1650 cm⁻¹ corresponding to the carbonyl stretching vibration.

  • N-H bend (Amide II band): An absorption band around 1600-1650 cm⁻¹ is characteristic of the N-H bending vibration.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the amidation of 2-hydroxybutanoic acid.

Protocol: Amidation of 2-Hydroxybutanoic Acid [10]

  • Activation of the Carboxylic Acid: 2-hydroxybutanoic acid is treated with a suitable activating agent. One approach involves the formation of a silyl ester by reacting the acid with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an appropriate solvent.

  • Formation of the Acid Chloride: The activated carboxylic acid is then converted to the corresponding acid chloride by reacting it with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at a controlled temperature.

  • Amidation: The resulting acid chloride is then carefully added to a solution of ammonia in an organic solvent (e.g., diethyl ether or THF) at a low temperature to form this compound.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted reagents and byproducts. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Another synthetic approach involves the hydrolysis of 2-hydroxybutanenitrile.[5]

Protocol: Hydrolysis of 2-Hydroxybutanenitrile [5]

  • Reaction Setup: 2-hydroxybutanenitrile is dissolved in a suitable solvent, such as water.

  • Catalysis: A catalyst, such as [RuCl₂(η³:η³-C₁₀H₁₆){PMe₂(OH)}], is added to the solution.

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 20 °C) for a defined period (e.g., 72 hours) under an inert atmosphere in a sealed tube.

  • Purification: After the reaction is complete, the product is isolated and purified using standard techniques.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts, integration values, and coupling constants are then analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a thin film on a salt plate.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and shapes of the absorption bands in the IR spectrum are analyzed to identify the characteristic functional groups present in the molecule.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a building block, derivatives of N-hydroxybutanamide have garnered significant interest in drug development, particularly as inhibitors of matrix metalloproteinases (MMPs).[11] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[12][13] Dysregulation of MMP activity is implicated in various pathological processes, including cancer progression, invasion, and metastasis.[12][13][14][15][16]

MMP-2 and MMP-9, in particular, are key targets in cancer therapy due to their role in degrading type IV collagen, a major component of the basement membrane, which is a critical step in tumor invasion and angiogenesis.[17][18] The inhibition of these MMPs can therefore be a promising strategy to control cancer progression.

The general signaling pathways affected by MMP inhibitors involve the downstream effects of ECM degradation and the release and activation of growth factors.[17][18] By inhibiting MMPs, these inhibitors can modulate signaling pathways involved in cell proliferation, migration, and angiogenesis.

Below is a generalized diagram representing the role of MMPs in cancer progression and the point of intervention for MMP inhibitors.

MMP_Signaling_Pathway ProMMPs Pro-MMPs MMPs Active MMPs (e.g., MMP-2, MMP-9) ProMMPs->MMPs Activation ECM Extracellular Matrix (ECM) MMPs->ECM Degradation GrowthFactors Release of Growth Factors (e.g., VEGF, TGF-β) MMPs->GrowthFactors Activation TIMPs TIMPs (Endogenous Inhibitors) TIMPs->MMPs Inhibition DegradedECM Degraded ECM CellSignaling Cell Signaling Pathways (Proliferation, Migration, Angiogenesis) GrowthFactors->CellSignaling Stimulation CancerProgression Cancer Progression (Invasion, Metastasis) CellSignaling->CancerProgression MMP_Inhibitors MMP Inhibitors (e.g., N-hydroxybutanamide derivatives) MMP_Inhibitors->MMPs Inhibition

Caption: Role of MMPs in cancer and inhibition by N-hydroxybutanamide derivatives.

Conclusion

This compound is a fundamentally important chiral molecule in organic synthesis. While a complete experimental structural characterization, including X-ray crystallographic data, is not yet available in the public domain, a comprehensive understanding of its chemical properties, bonding, and reactivity can be inferred from spectroscopic data and synthetic methodologies. The biological relevance of its derivatives as MMP inhibitors highlights the significance of this structural motif in medicinal chemistry and drug development. Further research to obtain a definitive crystal structure of this compound would be invaluable for a more precise understanding of its solid-state conformation and intermolecular interactions, which would further aid in the rational design of new therapeutic agents.

References

Spectroscopic data of 2-Hydroxybutanamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxybutanamide. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and theoretical spectroscopic information. It is intended to serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₄H₉NO₂[1]

  • Molecular Weight: 103.12 g/mol [1]

  • CAS Number: 1113-58-2[1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺104.0706
[M+Na]⁺126.0526
[M-H]⁻102.0560
[M+NH₄]⁺121.0972
[M+K]⁺142.0265
[M+H-H₂O]⁺86.0606

Table 1: Predicted mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

3.1. Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-1 (CH₃)0.9 - 1.0Triplet (t)7.0 - 8.0
H-2 (CH₂)1.6 - 1.8Multiplet (m)-
H-3 (CH)4.0 - 4.2Triplet (t) or Doublet of Doublets (dd)5.0 - 7.0
H-4 (OH)2.0 - 4.0 (variable)Broad Singlet (br s)-
H-5 (NH₂)6.5 - 7.5 (variable)Broad Singlet (br s)-

Table 2: Predicted ¹H NMR data for this compound. Chemical shifts are referenced to TMS at 0.00 ppm.

3.2. Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (CH₃)10 - 15
C-2 (CH₂)25 - 35
C-3 (CH-OH)70 - 80
C-4 (C=O)175 - 185

Table 3: Predicted ¹³C NMR data for this compound. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Alcohol)3550 - 3200Strong, Broad
N-H (Amide)3500 - 3300Medium, Broad (two bands for primary amide)
C-H (Alkyl)2950 - 2850Medium to Strong
C=O (Amide I)1690 - 1630Strong
N-H bend (Amide II)1650 - 1550Medium
C-O (Alcohol)1260 - 1000Strong

Table 4: Predicted IR absorption bands for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[2][3] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[2] Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

5.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

5.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: The resulting spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The accurate mass measurements are used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound using spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation Sample Unknown Compound MassSpec Mass Spectrometry (MS) Sample->MassSpec NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MolecularFormula Determine Molecular Formula MassSpec->MolecularFormula CarbonHydrogenFramework Elucidate C-H Framework NMR->CarbonHydrogenFramework FunctionalGroups Identify Functional Groups IR->FunctionalGroups ProposedStructure Propose Structure MolecularFormula->ProposedStructure FunctionalGroups->ProposedStructure CarbonHydrogenFramework->ProposedStructure StructureValidation Validate Structure ProposedStructure->StructureValidation Compare with all data

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis and Discovery of 2-Hydroxybutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutanamide, a member of the alpha-hydroxy amide class of organic compounds, is a valuable chiral building block in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1] This technical guide provides an in-depth overview of the synthesis, discovery, and biological significance of this compound and its derivatives.

Discovery and Historical Context

The discovery of this compound is intertwined with the broader history of research into α-hydroxy amides. Early investigations, dating back to the mid-20th century, focused on establishing effective synthetic methodologies for this class of compounds. Foundational work in the 1950s and 1960s laid the groundwork for the synthesis of α-hydroxy amides from their corresponding α-hydroxy acids.[1] The industrial relevance of these compounds was recognized early on, with patents for their production appearing in the early 1960s.[1] Over time, the research focus has shifted from fundamental synthesis to exploring their utility in more complex applications, driven by a deeper understanding of their chemical reactivity and potential biological roles.[1]

Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been established, each with distinct advantages concerning precursor availability, reaction conditions, and stereochemical control.

Direct Amidation of 2-Hydroxybutanoic Acid

A common and direct approach to this compound is the amidation of 2-hydroxybutanoic acid. This method involves the activation of the carboxylic acid group followed by reaction with ammonia or an amine.[1]

Experimental Protocol:

A general laboratory procedure for the direct amidation of a carboxylic acid, which can be adapted for 2-hydroxybutanoic acid, is as follows:

  • Activation of the Carboxylic Acid: Dissolve 2-hydroxybutanoic acid in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The mixture is typically stirred at 0°C for 1-2 hours.

  • Amidation: Introduce a source of ammonia, such as aqueous ammonia or ammonium chloride with a non-nucleophilic base (e.g., triethylamine), to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Nucleophilic Substitution of 2-Bromobutanamide

Another established synthetic strategy involves the nucleophilic substitution of a halogen atom from a 2-halobutanamide precursor. The alkaline hydrolysis of 2-bromobutanamide is a common method to introduce the hydroxyl group at the C-2 position.[1] This reaction proceeds via an SN2 mechanism where a hydroxide ion displaces the bromide ion.[1]

Experimental Protocol:

  • Preparation of 2-Bromobutanamide: The precursor, 2-bromobutanamide, is typically synthesized by the amidation of 2-bromobutanoyl chloride. 2-bromobutanoyl chloride is prepared by reacting 2-bromobutanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then carefully reacted with ammonia to yield 2-bromobutanamide.

  • Hydrolysis: 2-bromobutanamide is dissolved in an aqueous or ethanolic solution containing a base, such as sodium hydroxide or potassium hydroxide. The mixture is then heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid. The product, this compound, is then extracted into an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Yields for this two-step process can vary, but the hydrolysis step itself is generally efficient.

Synthesis of N-Hydroxybutanamide Derivatives via Ring-Opening of N-Substituted Succinimides

A significant application of the butanamide scaffold is in the synthesis of N-hydroxybutanamide derivatives, which have garnered interest for their biological activities. A modern and efficient method for their synthesis involves the ring-opening of N-substituted succinimides with hydroxylamine.

Experimental Protocol:

This protocol is adapted from a study on the synthesis of novel N-hydroxybutanamide derivatives.

  • Synthesis of N-Substituted Succinimide: The initial amine or carboxylic acid hydrazide is acylated with succinic anhydride, followed by an imidization reaction in the presence of a dehydrating agent like polyphosphate ester (PPE) in a solvent such as chloroform. This is often performed as a one-pot reaction.

  • Ring-Opening with Hydroxylamine: The resulting N-substituted succinimide is then treated with an aqueous solution of hydroxylamine, often in the presence of a co-solvent like methanol to improve solubility and product purity. The reaction is typically stirred at room temperature for a short duration (e.g., 1 hour).

  • Work-up and Purification: The reaction mixture is concentrated, and the product is purified, often by recrystallization from a suitable solvent system.

Quantitative Data for Synthesis of N-Hydroxybutanamide Derivatives

DerivativeStarting MaterialYield (%)
N-hydroxy-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide2-Nitrobenzohydrazide78.2%
N-hydroxy-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanamide3-Nitrobenzohydrazide81.8%
N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide4-Nitrobenzohydrazide79.8%
N-hydroxy-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamide2-Methoxybenzohydrazide75.6%

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H9NO2PubChem
Molecular Weight103.12 g/mol PubChem
XLogP3-0.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Biological Significance and Discovery of N-Hydroxybutanamide Derivatives as MMP Inhibitors

While this compound itself is primarily a synthetic intermediate, its N-hydroxy derivatives have shown significant biological activity as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression or dysregulation of MMPs is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.

The discovery that hydroxamic acid derivatives can act as potent MMP inhibitors has spurred significant research in this area. The hydroxamate group (-CONHOH) acts as a strong chelating agent for the catalytic zinc ion (Zn2+) in the active site of MMPs, thereby inhibiting their enzymatic activity.[2]

Mechanism of MMP Inhibition by N-Hydroxybutanamide Derivatives

The inhibitory action of N-hydroxybutanamide derivatives against MMPs is primarily due to the coordination of the hydroxamate moiety to the zinc ion at the enzyme's active site. This interaction blocks the binding of the natural substrate, preventing the degradation of extracellular matrix components.

MMP_Inhibition cluster_MMP MMP Active Site cluster_Inhibitor Inhibitor MMP Matrix Metalloproteinase (e.g., MMP-2, MMP-9) Zn Catalytic Zn²⁺ Ion Inhibition Enzyme Inhibition MMP->Inhibition leads to Inhibitor N-Hydroxybutanamide Derivative Hydroxamate Hydroxamate Group (-CONHOH) Inhibitor->Hydroxamate contains Hydroxamate->Zn Chelates ECM Extracellular Matrix Degradation (Blocked) Inhibition->ECM

Caption: Mechanism of MMP inhibition by N-hydroxybutanamide derivatives.

Quantitative Data on MMP Inhibition

A study on novel N-hydroxybutanamide derivatives demonstrated their inhibitory activity against several MMPs.

CompoundTarget MMPsIC50 (µM)
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-2, MMP-9, MMP-141 - 1.5

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of N-hydroxybutanamide derivatives as MMP inhibitors is outlined below.

experimental_workflow start Start: Design of N-Hydroxybutanamide Derivatives synthesis Synthesis of N-Substituted Succinimide Intermediate start->synthesis ring_opening Ring-Opening with Hydroxylamine synthesis->ring_opening purification Purification and Characterization (NMR, MS) ring_opening->purification mmp_assay In Vitro MMP Inhibition Assay purification->mmp_assay ic50 Determination of IC50 Values mmp_assay->ic50 cytotoxicity Cytotoxicity Studies on Cancer and Normal Cell Lines ic50->cytotoxicity in_vivo In Vivo Antitumor and Antimetastatic Activity Studies (Animal Models) cytotoxicity->in_vivo end End: Identification of Lead Compound in_vivo->end

Caption: Experimental workflow for developing MMP inhibitors.

Conclusion

This compound serves as a versatile and important building block in organic synthesis. While its direct synthesis can be achieved through established methods like amidation and nucleophilic substitution, the development of its derivatives, particularly N-hydroxybutanamides, has opened up significant avenues in medicinal chemistry. The potent and selective inhibition of matrix metalloproteinases by these derivatives highlights their therapeutic potential in diseases such as cancer. Future research will likely focus on refining the synthesis of specific stereoisomers of this compound derivatives and further exploring their biological activities to develop novel therapeutic agents.

References

Unraveling the Biological Significance of 2-Hydroxybutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known biological roles of 2-Hydroxybutanamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the compound's interactions within biological systems, with a particular focus on the therapeutic potential of its derivatives as enzyme inhibitors. While this compound is not currently recognized as an endogenous metabolite in major biological pathways, its structural framework is a cornerstone for the synthesis of pharmacologically active molecules.

Executive Summary

This compound serves as a pivotal scaffold in the development of synthetic enzyme inhibitors, most notably derivatives that target matrix metalloproteinases (MMPs). These enzymes are critical in tissue remodeling and are implicated in pathological processes such as cancer metastasis. The primary mechanism of action for these derivatives involves the chelation of the catalytic zinc ion within the MMP active site by a hydroxamic acid functional group. This guide details the pathways of MMP inhibition, presents quantitative data on inhibitor efficacy, and outlines the experimental protocols for assessing their activity.

Biological Pathways and Mechanisms of Action

The most significant biological pathway involving derivatives of this compound is the inhibition of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2] Overactivity of MMPs is associated with numerous diseases, including arthritis and cancer.[1][2]

N-hydroxybutanamide derivatives, which incorporate a hydroxamic acid group, are potent inhibitors of MMPs.[1][2] The inhibitory mechanism is centered on the hydroxamic acid moiety acting as a strong zinc-binding group (ZBG). This group coordinates with the Zn(II) ion in the active site of the MMP, rendering the enzyme inactive.[1][2][3]

The following diagram illustrates the mechanism of MMP inhibition by a hydroxamic acid derivative of this compound.

MMP_Inhibition cluster_MMP MMP Active Site MMP MMP Enzyme Zn Catalytic Zn(II) Ion Inactive_Complex Inactive MMP-Inhibitor Complex Inhibitor N-Hydroxybutanamide Derivative (Hydroxamic Acid) Inhibitor->Zn Chelation MMP_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of N-hydroxybutanamide derivative start->prep_inhibitor add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor add_enzyme Add MMP enzyme to 96-well plate add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_substrate Add fluorogenic substrate incubate->add_substrate measure_fluorescence Measure fluorescence kinetics add_substrate->measure_fluorescence calculate_rates Calculate reaction rates measure_fluorescence->calculate_rates determine_inhibition Determine % inhibition calculate_rates->determine_inhibition calculate_ic50 Calculate IC50 value determine_inhibition->calculate_ic50 end_node End calculate_ic50->end_node

References

In Silico Modeling and Computational Studies of 2-Hydroxybutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutanamide is a small, chiral molecule that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring both a hydroxyl and an amide group, makes it an interesting candidate for forming various derivatives with potential biological activity. Notably, derivatives of N-hydroxybutanamide have been investigated as inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in cancer metastasis and tissue remodeling. This technical guide provides a comprehensive overview of the in silico modeling and computational studies of this compound, alongside detailed experimental methodologies for its synthesis and characterization. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties of this compound

A foundational aspect of in silico modeling is a thorough understanding of the molecule's physicochemical properties. These properties influence its pharmacokinetic and pharmacodynamic behavior. The key physicochemical descriptors for this compound are summarized in the table below, with data primarily sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name This compound[1]
SMILES CCC(C(=O)N)O[1]
InChIKey UUXHICUVBOTXQS-UHFFFAOYSA-N[1]
XLogP3 -0.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 103.063328530 Da[1]
Topological Polar Surface Area 63.3 Ų[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. The most common methods involve the amidation of 2-hydroxybutanoic acid or its derivatives. Biocatalytic methods are also employed to achieve high enantioselectivity.

Experimental Protocol: Amidation of 2-Hydroxybutanoic Acid

This protocol describes a general procedure for the synthesis of this compound from 2-hydroxybutanoic acid using a carbodiimide coupling agent.

Materials:

  • 2-hydroxybutanoic acid

  • Ammonia solution (or an amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • Dissolve 2-hydroxybutanoic acid (1 equivalent) in dichloromethane (DCM).

  • Add HOBt (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Add the ammonia solution (or amine, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and amide (C=O and N-H) functional groups.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

In Silico Modeling and Computational Studies

Computational methods are powerful tools for predicting the properties and biological activities of molecules like this compound, thereby guiding drug discovery efforts.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, a key target is Matrix Metalloproteinase-9 (MMP-9).

Protocol for Molecular Docking with AutoDock Vina:

  • Preparation of the Receptor:

    • Obtain the 3D structure of MMP-9 from the Protein Data Bank (PDB ID: 1GKC).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand:

    • Draw the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure.

    • Set the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Definition:

    • Define the grid box to encompass the active site of MMP-9. The coordinates can be centered on the catalytic zinc ion.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations.

    • Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions.

Protocol for MD Simulation with GROMACS:

  • System Preparation:

    • Prepare the protein-ligand complex from the best docking pose.

    • Generate the ligand topology and parameters using a force field like GAFF.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove steric clashes.

  • Equilibration:

    • Perform NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production Run:

    • Run the production MD simulation for a desired time scale (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, radius of gyration, and hydrogen bond interactions to assess the stability and dynamics of the complex.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for new compounds.

Methodology for 2D-QSAR:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values against MMP-9).

    • Divide the dataset into a training set and a test set.

  • Descriptor Calculation:

    • Calculate various 2D molecular descriptors (e.g., constitutional, topological, and quantum chemical descriptors) for all compounds in the dataset.

  • Model Building:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model correlating the descriptors with the biological activity.

  • Model Validation:

    • Validate the model using internal (e.g., leave-one-out cross-validation) and external validation (using the test set).

    • Evaluate the statistical significance of the model (e.g., R², Q², RMSE).

Potential Therapeutic Targets and Signaling Pathways

As previously mentioned, derivatives of N-hydroxybutanamide have shown inhibitory activity against Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[2] Overexpression of certain MMPs, such as MMP-9, is associated with cancer progression, invasion, and metastasis.[3]

MMP Signaling Pathway

The expression and activity of MMPs are regulated by complex signaling pathways, often initiated by growth factors, cytokines, and other extracellular stimuli. These pathways typically involve mitogen-activated protein kinases (MAPKs) and transcription factors like AP-1 and NF-κB, which ultimately lead to the transcription of MMP genes.[4][5]

MMP_Signaling_Pathway cluster_MAPK MAPK Cascade GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R RAS RAS RTK->RAS JNK JNK Cytokine_R->JNK p38 p38 Cytokine_R->p38 NFkB NF-κB Cytokine_R->NFkB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 MMP_Gene MMP Gene Transcription AP1->MMP_Gene NFkB->MMP_Gene Pro_MMP Pro-MMP (Inactive) MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation, Invasion, Metastasis Active_MMP->ECM_Degradation Inhibitor This compound Derivatives Inhibitor->Active_MMP In_Silico_Workflow Lib_Design Library Design of This compound Derivatives Docking Molecular Docking (Virtual Screening) Lib_Design->Docking Hit_ID Hit Identification (Binding Affinity) Docking->Hit_ID MD_Sim Molecular Dynamics Simulations Hit_ID->MD_Sim Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Free_Energy ADMET In Silico ADMET Prediction Binding_Free_Energy->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Synthesis Synthesis and In Vitro Testing Lead_Opt->Synthesis Experimental_Workflow Synthesis Synthesis of This compound Workup Reaction Workup and Extraction Synthesis->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR (1H, 13C) Characterization->NMR IR FTIR Characterization->IR MS Mass Spectrometry Characterization->MS Purity Purity Assessment (e.g., HPLC, Melting Point) Characterization->Purity Final_Product Pure this compound Purity->Final_Product

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Hydroxybutanamide. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its structural analog, Butanamide, to provide valuable insights. It includes detailed experimental protocols for determining key thermochemical parameters and visual diagrams of relevant chemical pathways.

Introduction to this compound

This compound is an organic compound with the chemical formula C4H9NO2[1]. It is a derivative of butanamide with a hydroxyl group at the alpha position. This functionalization makes it a chiral molecule and introduces the potential for hydrogen bonding, which can significantly influence its physical and chemical properties. While its primary applications are in research and as a building block in organic synthesis, understanding its thermochemical properties is crucial for process development, safety analysis, and computational modeling in drug discovery and materials science.

Thermochemical Properties

Table 1: Thermochemical Data for Butanamide (Analog)

PropertyValueUnitsSource
Standard Enthalpy of Formation (Solid, 298.15 K) -281.2 ± 1.1kJ/mol[2]
Standard Enthalpy of Formation (Gas, 298.15 K) -279.1 ± 1.8kJ/mol[3]
Standard Enthalpy of Combustion (Solid, 298.15 K) -2441.3 ± 1.0kJ/mol[2]
Molar Heat Capacity (Solid) See Table 2J/K·mol

Table 2: Molar Heat Capacity (Cp,m) of Solid Butanamide

Temperature (K)Molar Heat Capacity (J/K·mol)
278.15134.7
283.15136.8
288.15138.9
293.15141.1
298.15143.2
303.15145.4
308.15147.6
313.15149.8
318.15152.1
323.15154.4
328.15156.7
333.15159.0
338.15161.4
343.15163.8
348.15166.2
353.15168.7
358.15171.2
363.15173.7
368.15176.3
373.15178.9
378.15181.5
383.15184.2

Note: Data for Table 2 is derived from a study on primary alkylamides, which includes Butanamide.

Experimental Protocols

The following sections detail the standard methodologies for determining the key thermochemical properties presented above. These protocols are generally applicable to solid organic compounds like this compound.

This protocol outlines the steps to measure the heat of combustion, from which the standard enthalpy of formation can be calculated.

Apparatus:

  • Oxygen Bomb Calorimeter

  • Pellet Press

  • High-precision Thermometer (0.01°C resolution)

  • Ignition System

  • Analytical Balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1 gram of the sample (e.g., this compound) and record the mass accurately.

    • Use a pellet press to form a compact pellet of the sample.

  • Bomb Assembly:

    • Cut a 10 cm piece of nichrome ignition wire and measure its length.

    • Secure the wire to the electrodes inside the bomb head, ensuring it is in contact with the sample pellet placed in the fuel capsule.

    • Add 1 mL of distilled water to the bottom of the bomb to ensure saturation with water vapor.

    • Carefully seal the bomb.

  • Oxygen Charging:

    • Purge the bomb with a low flow of oxygen for about a minute to remove atmospheric nitrogen.

    • Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.

    • Check for leaks by immersing the pressurized bomb in water.

  • Calorimeter Setup:

    • Place the calorimeter bucket inside the outer jacket.

    • Submerge the bomb in a known volume of water (e.g., 2000 mL) within the calorimeter bucket.

    • Attach the ignition leads and place the cover on the calorimeter.

  • Measurement:

    • Allow the system to reach thermal equilibrium while stirring, recording the temperature every minute for 5 minutes to establish a baseline.

    • Ignite the sample using the ignition unit.

    • Record the temperature at 30-second intervals as it rises, continuing until a maximum temperature is reached and starts to fall.

  • Post-Measurement Analysis:

    • Vent the bomb slowly.

    • Measure the length of the unburned fuse wire.

    • Titrate the bomb washings with a standard base solution to determine the amount of nitric acid formed from any residual nitrogen.

  • Calibration and Calculation:

    • Calibrate the heat capacity of the calorimeter by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • Calculate the total heat released, correcting for the heat from the ignition wire and nitric acid formation.

    • Determine the enthalpy of combustion per mole of the sample.

This protocol describes the "three-step method" for measuring the specific heat capacity of a solid sample.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a cooling system

  • Hermetically sealed aluminum pans

  • Analytical Balance

  • Sapphire standard

Procedure:

  • Baseline Measurement (Empty Pans):

    • Place an empty, pre-weighed aluminum pan and lid in both the sample and reference positions of the DSC cell.

    • Equilibrate the system at the starting temperature (e.g., -40°C) for 4-5 minutes.

    • Heat the pans at a constant rate (e.g., 20°C/min) to the final temperature (e.g., 230°C) while recording the heat flow. This is the baseline curve.

  • Sapphire Standard Measurement:

    • Place a sapphire standard of known mass (typically 20-50 mg) in the sample pan.

    • Repeat the same temperature program as in step 1, recording the heat flow for the sapphire standard.

  • Sample Measurement:

    • Place the sample of this compound (5-15 mg) in a new, pre-weighed pan.

    • Repeat the same temperature program, recording the heat flow for the sample.

  • Calculation of Specific Heat Capacity (Cp):

    • The specific heat capacity of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = Cp(std) * (m(std) / m(sample)) * (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) Where:

      • Cp(std) is the known specific heat capacity of sapphire at T.

      • m(std) and m(sample) are the masses of the sapphire and the sample, respectively.

      • DSC(sample), DSC(std), and DSC(baseline) are the heat flow values from the respective runs at temperature T.

Mandatory Visualizations

The following diagrams illustrate key chemical processes related to this compound.

synthesis_workflow cluster_start Starting Material cluster_activation Activation cluster_amination Amidation 2_hydroxybutanoic_acid 2-Hydroxybutanoic Acid activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride) 2_hydroxybutanoic_acid->activated_acid  Thionyl Chloride (SOCl2)   2_hydroxybutanamide This compound activated_acid->2_hydroxybutanamide  Ammonia (NH3)  

Caption: Synthesis workflow for this compound from 2-Hydroxybutanoic Acid.

enzymatic_hydrolysis 2_hydroxybutanamide This compound enzyme Amidase Enzyme 2_hydroxybutanamide->enzyme Binds to active site products 2-Hydroxybutanoic Acid + Ammonia enzyme->products Catalyzes hydrolysis

Caption: Enzymatic hydrolysis pathway of this compound.

References

Review of literature on alpha-hydroxy amides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Literature on Alpha-Hydroxy Amides for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxy amides are a significant class of organic compounds characterized by a hydroxyl group and an amide functional group attached to the same carbon atom. This structural motif is prevalent in numerous natural products and biologically active molecules, making it a cornerstone in medicinal chemistry and drug development.[1] These compounds serve as crucial intermediates in organic synthesis and are integral to the structure of various pharmaceuticals, including anti-HIV agents and anticonvulsants.[2][3] Their utility also extends to dermatology, where related alpha-hydroxy acids (AHAs) are widely used for skin rejuvenation. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of alpha-hydroxy amides, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Synthesis of Alpha-Hydroxy Amides

The synthesis of alpha-hydroxy amides can be achieved through several strategic routes, ranging from multicomponent reactions to the functionalization of carboxylic acids. These methods offer diverse approaches to accessing this important chemical scaffold.

Key Synthetic Methodologies
  • Passerini Three-Component Reaction (P-3CR): This is a classic and highly efficient multicomponent reaction that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[4] A variation of this reaction employs Lewis acids or specific carboxylic acids like oxalic acid, which facilitates a subsequent decarbonylation/decarboxylation, to yield the desired α-hydroxy amide directly.[1][5][6] The reaction is known for its high atom economy and often proceeds rapidly in aprotic solvents at room temperature.[2][4]

  • Amidation of α-Hydroxy Acids: A straightforward and common approach involves the direct coupling of an α-hydroxy acid with an amine. This can be achieved under solvent- and catalyst-free conditions by heating the neat reactants.[7] Alternatively, the carboxylic acid can be activated, for instance, by converting it into a bis-trimethylsilyl derivative followed by treatment with oxalyl chloride before the addition of the amine, leading to excellent yields of the final product.[8]

  • Reduction of α-Keto Amides: The reduction of an α-keto amide to an α-hydroxy amide can be accomplished using various reducing agents. Transfer hydrogenation utilizing a zirconium-based metal-organic framework (Zr-MOF) as a catalyst and isopropyl alcohol as a green hydrogen source is an effective method.[8]

  • Direct Amination of α-Hydroxy Amides: α-amino amides can be synthesized from α-hydroxy amides via a direct substitution of the hydroxyl group. A method utilizing titanium tetrachloride (TiCl₄) facilitates this transformation under mild, ligand-free conditions, accommodating a wide range of primary, secondary, and heterocyclic amines.[9]

Data on Synthetic Methods
MethodKey ReagentsTypical ConditionsReported YieldsReference
Passerini ReactionIsocyanide, Aldehyde/Ketone, Oxalic AcidSolvent-free, Microwave heatingModerate to Excellent[5]
Direct AmidationLactic Acid, Primary AmineSolvent-free, Catalyst-free, 8hGood to Excellent (e.g., 94% for N-phenyllactamide)[7]
Silyl-activated Amidationα-Hydroxy Acid, TMSCl, Oxalyl Chloride, AmineStepwise activation and couplingExcellent (77-99%)[8]
TiCl₄-mediated Aminationα-Hydroxy Amide, Amine, TiCl₄CH₃CN, mild conditionsGood (e.g., 81% for N-benzyl-2-amino-2-phenylacetamide)[9]
Transfer Hydrogenationα-Keto Amide, Isopropyl AlcoholZr-MOF (UiO-66) catalystHigh[8]
Experimental Protocols

Protocol 1: Direct Amidation of Lactic Acid (Solvent-Free)

  • Source: Based on the methodology described by Zhang, et al.[7]

  • Procedure:

    • In a reaction vessel, combine lactic acid (1.0 mmol) and the desired primary amine (0.5 mmol).

    • Stir the neat mixture at the optimized reaction temperature (typically 120-140°C) for the specified time (e.g., 8 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, purify the resulting α-hydroxy amide product directly, typically via column chromatography on silica gel.

Protocol 2: TiCl₄-Mediated Direct Amination of α-Hydroxy Amides

  • Source: Based on the methodology described by Kumar, et al.[9]

  • Procedure:

    • To a solution of the starting α-hydroxy amide (1.0 mmol) in acetonitrile (CH₃CN, 4 mL), add the desired amine (4.0 mmol).

    • Add titanium tetrachloride (TiCl₄, 2.0 mmol) to the mixture.

    • Stir the reaction at room temperature for the required duration (typically 1-2 hours).

    • After completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pure α-amino amide.

Visualization of a Synthetic Workflow

G cluster_passerini Passerini Reaction Workflow carbonyl Aldehyde or Ketone intermediate α-Acyloxy Amide (Passerini Product) carbonyl->intermediate + isocyanide Isocyanide isocyanide->intermediate + acid Carboxylic Acid acid->intermediate + product α-Hydroxy Amide intermediate->product Hydrolysis or 'Truncated' P-3CR (e.g., with Lewis Acid)

Caption: Workflow for the synthesis of α-hydroxy amides via the Passerini reaction.

Biological Activities and Drug Development

The alpha-hydroxy amide moiety is a privileged scaffold in medicinal chemistry, imparting favorable properties for drug candidates targeting a range of diseases.

Anticonvulsant Activity

Certain alpha-hydroxy amides have been identified as potent anticonvulsants. Atrolactamide, an early example, demonstrated significant activity in the 1950s.[10] More recent research has focused on synthesizing novel analogues to improve efficacy and safety profiles. For example, fluorinated derivatives such as 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have shown potent activity in preclinical models, acting as T-type calcium channel blockers.[10][11] The National Institute of Health's Anticonvulsant Screening Program has been instrumental in identifying promising candidates from this class.

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamideMaximal Electroshock (MES)9.910010.1[10][11]
3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamideSubcutaneous Metrazol (ScMET)341002.9[10][11]
N-(2-hydroxyethyl)decanamideMaximal Electroshock (MES)22.0599.827.5[12]
N-(2-hydroxyethyl)palmitamideMaximal Electroshock (MES)23.3>1000>42.9[12]
N-(2-hydroxyethyl)stearamideMaximal Electroshock (MES)20.5>1000>48.8[12]
Anti-HIV Activity

The alpha-hydroxy amide framework is a key component of many potent HIV-1 protease inhibitors. The hydroxyl group is designed to mimic the transition state of peptide bond hydrolysis, allowing the inhibitor to bind tightly to the active site of the viral aspartyl protease.[13] This inhibition prevents the processing of viral polyproteins, resulting in the production of immature, non-infectious virions.[13][14] Structure-activity relationship (SAR) studies have shown that modifications to the P1 and P2' ligands, often attached to the core alpha-hydroxy amide structure, can dramatically enhance enzyme inhibitory potency and antiviral activity, even against drug-resistant viral strains.[15]

Compound IDEnzyme Inhibition KᵢAntiviral Activity IC₅₀NotesReference
4d (a P1-fluorinated derivative)21 pM29 pMPotent against wild-type HIV-1.[15]
Darunavir (Reference Drug)16 pM3.0 - 4.2 nMFDA-approved protease inhibitor.[14][15]
Saquinavir (Reference Drug)-19 nMFDA-approved protease inhibitor.[15]
134 (Macrocyclic derivative)0.2 nM0.21 µMMore potent than its acyclic counterpart.[13]

Role in Dermatology and Related Signaling Pathways

While not alpha-hydroxy amides themselves, the closely related alpha-hydroxy acids (AHAs) are extensively used in dermatology and provide insight into the biological effects of the α-hydroxy functional group on skin cells. AHAs like glycolic and malic acid promote skin rejuvenation by inducing apoptosis (programmed cell death) in epidermal keratinocytes.[16][17] This process helps to exfoliate dead skin cells, improve skin texture, and treat conditions like photoaging and acne.[18]

The induction of apoptosis by AHAs is a complex process involving multiple signaling cascades:

  • The Extrinsic (Death Receptor) Pathway: AHAs can upregulate the expression of Fas ligand (FasL) and its receptor (Fas), leading to the activation of caspase-8, a key initiator caspase in this pathway.[18]

  • The Intrinsic (Mitochondrial) Pathway: This pathway is engaged through the regulation of Bcl-2 family proteins. AHAs can decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bax and Bid. This shift leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[18]

  • Endoplasmic Reticulum (ER) Stress: AHAs have also been shown to induce ER stress, evidenced by the increased expression of proteins like GRP78 and GADD153, which can also trigger apoptosis.[18]

These pathways converge on the activation of caspase-3, which executes the final stages of apoptosis, leading to controlled cell dismantling and removal.[18]

Visualization of AHA-Induced Apoptosis Pathway

G cluster_main AHA-Induced Apoptosis in Keratinocytes cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AHA Alpha-Hydroxy Acid (AHA) FasL Fas Ligand (FasL) AHA->FasL upregulates Bcl2 Bcl-2 AHA->Bcl2 downregulates Bax Bax / Bid AHA->Bax upregulates Fas Fas Receptor FasL->Fas binds Casp8 Caspase-8 Fas->Casp8 activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Signaling pathways for AHA-induced apoptosis in keratinocytes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxybutanamide from 2-bromobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-hydroxybutanamide from 2-bromobutanamide via a nucleophilic substitution reaction. The described methodology is based on the fundamental principles of organic chemistry and is intended to serve as a practical guide for laboratory synthesis. Included are comprehensive experimental procedures, data presentation tables for key reagents and products, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules. Its structure, featuring both a hydroxyl and an amide functional group, allows for diverse chemical modifications. The synthesis of this compound is often a critical step in the preparation of more complex molecular architectures.

This application note details the conversion of 2-bromobutanamide to this compound through a nucleophilic substitution reaction. The protocol outlines the hydrolysis of the carbon-bromine bond using a hydroxide source in an aqueous medium.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism, where the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. The bromide ion serves as the leaving group.

Scheme 1: Synthesis of this compound

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )CAS Number
2-bromobutanamide2-bromobutanamideC₄H₈BrNO166.02[1]5398-24-3[2]
This compoundThis compoundC₄H₉NO₂103.12[3]1113-58-2[3]
Table 2: Reagent Quantities and Reaction Parameters
Reagent/ParameterMolar Mass ( g/mol )QuantityMolesMolar Ratio
2-bromobutanamide166.02(Specify mass)(Calculate)1.0
Sodium Hydroxide40.00(Specify mass)(Calculate)1.1 - 1.5
Deionized Water18.02(Specify volume)--
Reaction Temperature-(Specify °C)--
Reaction Time-(Specify hours)--
Expected Yield ---70-90%*

*Note: The expected yield is an estimate based on similar nucleophilic substitution reactions of α-halo amides and may vary depending on experimental conditions and scale.

Experimental Protocol

Materials and Equipment
  • 2-bromobutanamide

  • Sodium hydroxide (NaOH) pellets or solution

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution (for neutralization)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard analytical equipment for characterization (e.g., NMR, IR, Mass Spectrometry)

Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of 2-bromobutanamide in deionized water.

  • Addition of Base: Slowly add a 1.1 to 1.5 molar equivalent of sodium hydroxide to the stirring solution. The sodium hydroxide can be added as a solid or as a pre-prepared aqueous solution. Caution: The dissolution of NaOH is exothermic.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 100°C) using a heating mantle or oil bath.[4][5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (2-bromobutanamide) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

  • Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

Work-up and Purification
  • Neutralization: Carefully neutralize the reaction mixture by adding 1 M hydrochloric acid dropwise while stirring. Monitor the pH using pH paper or a pH meter until it reaches approximately pH 7.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and amide (C=O, N-H) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualization of the Experimental Workflow

Synthesis_Workflow Start Start Reagents 1. Combine Reactants: 2-bromobutanamide, NaOH, Water Start->Reagents Reaction 2. Heat to Reflux (approx. 100°C) Reagents->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Workup 4. Work-up: - Cool to RT - Neutralize (HCl) - Extract (EtOAc) Monitor->Workup Reaction Complete Purification 5. Purification: - Dry (Na2SO4) - Concentrate - Recrystallize/Column Workup->Purification Characterization 6. Characterization: NMR, IR, MS Purification->Characterization End End Product: This compound Characterization->End

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle 2-bromobutanamide and sodium hydroxide with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Both substances can be harmful if swallowed or in contact with skin.[1]

  • The reaction should be performed in a well-ventilated fume hood.

  • The addition of sodium hydroxide and the neutralization with acid are exothermic and should be done slowly and with cooling if necessary.

  • Follow all standard laboratory safety procedures.

References

Enantioselective Synthesis of 2-Hydroxybutanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-hydroxybutanamide, a valuable chiral building block in the development of pharmaceuticals. Two primary synthetic strategies are presented: the enantioselective reduction of 2-oxobutanamide and a multi-step Umpolung Amide Synthesis (UmAS) approach.

Data Presentation

The following table summarizes the quantitative data for the key enantioselective methods described in this document.

MethodCatalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Method 1: Enantioselective Reduction
Copper-Catalyzed Hydrosilylation[Cu(OAc)₂ + (R)-DTBM-SEGPHOS] / (EtO)₃SiH2-Oxobutanamide(R)-2-Hydroxybutanamide~85-95>95[1]
Biocatalytic ReductionKetoreductase (e.g., from Candida parapsilosis)2-Oxobutanamide(S)-2-Hydroxybutanamide~70-90>99[2][3]
Method 2: Umpolung Amide Synthesis
Step 1: Enantioselective Henry Reaction[Cu(OAc)₂ + Camphor-derived amino pyridine ligand] / BromonitromethanePropanal(1R,2R)-1-Bromo-1-nitrobutan-2-ol~90-99~90-95
Step 2: Silyl Ether ProtectionTrimethylsilyl chloride (TMSCl) / Triethylamine(1R,2R)-1-Bromo-1-nitrobutan-2-olProtected alcohol>95-[4]
Step 3: Umpolung Amide SynthesisN-Iodosuccinimide (NIS) / K₂CO₃Protected intermediateProtected this compound~50-70Preserves ee[5][6]

Method 1: Enantioselective Reduction of 2-Oxobutanamide

This approach involves the direct, atom-economical reduction of a prochiral ketone to the desired chiral alcohol. Both transition metal catalysis and biocatalysis offer highly efficient and selective routes.

A. Copper-Catalyzed Asymmetric Hydrosilylation

This protocol utilizes a chiral copper hydride complex generated in situ for the enantioselective reduction of 2-oxobutanamide.

Experimental Protocol:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with copper(II) acetate (Cu(OAc)₂, 2 mol%) and (R)-DTBM-SEGPHOS (2.2 mol%). Anhydrous THF is added, and the mixture is stirred for 1 hour at room temperature.

  • Reaction Setup: The flask is cooled to the desired temperature (typically -20 °C to 0 °C). 2-Oxobutanamide (1.0 equiv) is added as a solution in anhydrous THF.

  • Hydrosilylation: Triethoxysilane ((EtO)₃SiH, 2.0 equiv) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

B. Biocatalytic Reduction using a Ketoreductase

This protocol employs a whole-cell biocatalyst, such as Candida parapsilosis, which expresses ketoreductases capable of highly selective reductions.[2][3]

Experimental Protocol:

  • Biocatalyst Preparation: Candida parapsilosis cells are cultured in a suitable growth medium and harvested by centrifugation. The cell pellet is washed with a buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, the washed cells are suspended in the reaction buffer. 2-Oxobutanamide (1.0 equiv) is added to the cell suspension. A co-substrate for cofactor regeneration, such as isopropanol or glucose, is also added.

  • Biotransformation: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • Reaction Monitoring: The progress of the reduction is monitored by HPLC or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash chromatography.

  • Chiral Analysis: The enantiomeric excess of the resulting this compound is determined by chiral HPLC or GC.

Method 2: Umpolung Amide Synthesis (UmAS)

This multi-step approach utilizes a reversal of the typical polarity of the reactants in the amide bond formation. The synthesis starts with an enantioselective Henry (nitroaldol) reaction.

Step 1: Enantioselective Henry Reaction

Experimental Protocol:

  • Catalyst Formation: In a Schlenk tube under a nitrogen atmosphere, copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol%) and the camphor-derived amino pyridine ligand (5 mol%) are dissolved in absolute ethanol. The mixture is stirred at room temperature for 1 hour to form a deep blue solution.[7]

  • Reaction Initiation: Propanal (1.0 equiv) is added to the catalyst solution. The flask is then placed in a bath at the desired temperature (e.g., 40 °C).

  • Addition of Nitroalkane: Bromonitromethane (10 equiv) is added, and the reaction mixture is stirred for the specified time (typically 24-48 hours).

  • Work-up: The reaction is quenched with 1 M aqueous HCl and extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the enantioenriched 2-bromo-2-nitro-1-butanol.

Step 2: Protection of the Hydroxyl Group

Experimental Protocol:

  • Reaction Setup: The 2-bromo-2-nitro-1-butanol (1.0 equiv) is dissolved in an anhydrous solvent such as dichloromethane. Triethylamine (1.5 equiv) is added, and the solution is cooled to 0 °C.[4]

  • Silylation: Trimethylsilyl chloride (TMSCl, 1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the protected intermediate, which can often be used in the next step without further purification.

Step 3: Umpolung Amide Synthesis

Experimental Protocol:

  • Reaction Setup: The silyl-protected 2-bromo-2-nitro-1-butanol derivative (1.0 equiv) and N-iodosuccinimide (NIS, 1.0 equiv) are dissolved in a mixture of THF and water. The solution is cooled to 0 °C.[5][6]

  • Amide Formation: An aqueous solution of ammonia (or an ammonium salt with an additional equivalent of base) is added, followed by potassium carbonate (K₂CO₃, 2.0 equiv). The reaction mixture is stirred at 0 °C for several hours to days, depending on the substrate.

  • Work-up: The reaction mixture is diluted with dichloromethane, dried with MgSO₄, and filtered. The filtrate is concentrated.

  • Deprotection and Purification: The crude product is subjected to a standard deprotection protocol for the silyl ether (e.g., treatment with a fluoride source like TBAF or mild acid). The final product, this compound, is then purified by flash column chromatography.

Visualizations

Enantioselective_Reduction_Workflow cluster_reduction Method 1: Enantioselective Reduction cluster_cu Copper-Catalyzed cluster_bio Biocatalytic start 2-Oxobutanamide catalyst_cu [Cu(OAc)₂ + (R)-DTBM-SEGPHOS] start->catalyst_cu catalyst_bio Ketoreductase (e.g., Candida parapsilosis) start->catalyst_bio product_cu (R)-2-Hydroxybutanamide catalyst_cu->product_cu reductant_cu (EtO)₃SiH reductant_cu->product_cu product_bio (S)-2-Hydroxybutanamide catalyst_bio->product_bio reductant_bio Cofactor Regeneration (e.g., Isopropanol) reductant_bio->product_bio

Caption: Workflow for the enantioselective synthesis of this compound via reduction pathways.

Umpolung_Amide_Synthesis_Workflow cluster_umas Method 2: Umpolung Amide Synthesis start Propanal step1 Enantioselective Henry Reaction start->step1 intermediate1 2-Bromo-2-nitro-1-butanol step1->intermediate1 step2 Hydroxyl Protection (TMSCl) intermediate1->step2 intermediate2 Protected Intermediate step2->intermediate2 step3 Umpolung Amide Synthesis (NIS) intermediate2->step3 intermediate3 Protected This compound step3->intermediate3 step4 Deprotection intermediate3->step4 product This compound step4->product

Caption: Multi-step workflow for the Umpolung Amide Synthesis of this compound.

References

Application Notes and Protocols: (S)-2-Hydroxybutanamide as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-2-Hydroxybutanamide is a valuable chiral building block in organic synthesis, primarily utilized as a precursor for the synthesis of (S)-2-aminobutanol. This key intermediate is integral to the production of important pharmaceuticals, most notably the antiepileptic drug Levetiracetam.[1][2] The stereocenter at the C2 position of (S)-2-Hydroxybutanamide provides a strategic entry point for the construction of enantiomerically pure molecules. These application notes provide an overview of its synthetic applications, focusing on its conversion to (S)-2-aminobutanol and the subsequent synthesis of Levetiracetam, supported by detailed experimental protocols and quantitative data.

Key Application: Precursor to (S)-2-Aminobutanol

The principal application of (S)-2-Hydroxybutanamide lies in its role as a precursor to (S)-2-aminobutanol, a critical chiral intermediate. The conversion of the amide and hydroxyl groups into an amine functionality is a key transformation that unlocks its synthetic utility.

Logical Workflow: From L-Threonine to Levetiracetam

The synthetic pathway to Levetiracetam often begins with the naturally occurring and chiral amino acid, L-threonine. This is converted to (S)-2-aminobutyric acid, which can then be transformed into (S)-2-aminobutanamide, a close derivative of (S)-2-Hydroxybutanamide, and subsequently to (S)-2-aminobutanol. This workflow highlights the importance of this family of chiral building blocks.[2]

G cluster_0 Chiral Pool cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis L-Threonine L-Threonine S-2-Aminobutyric_Acid (S)-2-Aminobutyric Acid L-Threonine->S-2-Aminobutyric_Acid Deamination/ Rearrangement S-2-Aminobutanamide (S)-2-Aminobutanamide S-2-Aminobutyric_Acid->S-2-Aminobutanamide Amidation S-2-Aminobutanol (S)-2-Aminobutanol S-2-Aminobutanamide->S-2-Aminobutanol Reduction Levetiracetam Levetiracetam S-2-Aminobutanol->Levetiracetam Multi-step Synthesis

Caption: Synthetic pathway from L-Threonine to Levetiracetam.

Synthesis of (S)-2-Aminobutanol from (S)-2-Aminobutyric Acid

While direct reduction of (S)-2-Hydroxybutanamide is a plausible route, the synthesis of (S)-2-aminobutanol is well-documented from the closely related (S)-2-aminobutyric acid.

Experimental Protocol: Synthesis of (S)-2-Aminobutyric Acid

A method for preparing 2-aminobutyric acid involves the reaction of butyric acid with chlorine in the presence of a catalyst to yield 2-chlorobutyric acid, followed by ammonification.[3]

Table 1: Synthesis of 2-Aminobutyric Acid

StepReactantsReagents/CatalystsSolventTemperature (°C)Yield (%)Purity (%)Reference
1. ChlorinationButyric Acid, ChlorineCatalyst----[3]
2. Ammonification2-Chlorobutyric AcidAmmonium Chloride, Sodium HydroxideWater-84.0 - 91.095.0 - 98.0[3]

Experimental Protocol: Resolution of Racemic 2-Aminobutanol

Chiral resolution is a common method to obtain enantiomerically pure (S)-2-aminobutanol from a racemic mixture.

  • Salt Formation: Dissolve L-(+)-tartaric acid in distilled water. To this solution, add racemic 2-aminobutanol in a 1.0:0.8 to 1.0:1.2 molar ratio relative to the tartaric acid.[4]

  • Crystallization: Allow the solution to stand in the dark for 20-30 hours at a temperature of 5-20 °C to allow for the crystallization of the (S)-(+)-2-aminobutanol L-(+)-tartrate salt.[4]

  • Isolation and Washing: Filter the resulting crystals and wash them with ice-cold absolute ethanol.[4]

  • Liberation of the Free Amine: Dissolve the tartrate salt in distilled water and add a base such as NaOH, NaHCO₃, or Na₂CO₃ to adjust the pH to 11-13.[4]

  • Purification: Filter the solution and collect the filtrate. The final product, (S)-(+)-2-aminobutanol, is obtained by reduced pressure distillation.[4]

Application in the Synthesis of Levetiracetam

(S)-2-aminobutanol is a cornerstone in the asymmetric synthesis of Levetiracetam, a widely used antiepileptic drug.[1]

Experimental Workflow: Asymmetric Synthesis of Levetiracetam

G S-2-Aminobutanol (S)-2-Aminobutanol Condensation Condensation S-2-Aminobutanol->Condensation Levulinic_Acid_Derivative Levulinic Acid or Substituted Keto Acid Levulinic_Acid_Derivative->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Pyrrolidone_Intermediate Pyrrolidone Intermediate Cyclization->Pyrrolidone_Intermediate Acetylation Acetylation Pyrrolidone_Intermediate->Acetylation Levetiracetam Levetiracetam Acetylation->Levetiracetam Purification Purification/ Crystallization Levetiracetam->Purification Final_Product High Purity Levetiracetam Purification->Final_Product

Caption: Asymmetric synthesis of Levetiracetam.

Experimental Protocol: Synthesis of Levetiracetam from (S)-2-aminobutanamide hydrochloride

This protocol details a two-step synthesis of Levetiracetam starting from (S)-2-aminobutanamide hydrochloride.

Step 1: Synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide

  • In a 50L reactor, add 2.5 kg (18.04 mol) of (S)-2-aminobutanamide hydrochloride, 6220 g (45.10 mol) of potassium carbonate, and 30L of ethanol.[5]

  • Stir the mixture overnight.[5]

  • Slowly add 3050 g (21.65 mol) of 4-chlorobutyryl chloride. After the addition is complete, continue stirring for 30 minutes.[5]

  • Monitor the reaction by TLC (developing agent: ethyl acetate/acetone = 3/1).[5]

  • Upon completion, filter the reaction mixture. The filtrate is evaporated to dryness at 45 °C.[5]

  • The residue is triturated with 20L of ethyl acetate/petroleum ether (1/4) for 1-2 hours.[5]

  • Filter the solid and dry under forced air at 35 °C overnight to obtain the white solid product.[5]

Step 2: Cyclization to Levetiracetam

  • In a 50L reactor, add 5760 g (27.9 mol) of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, 45L of methylene chloride, and 463 g (1.4 mol) of tetrabutylammonium bromide.[5]

  • Stir the mixture until uniform and then cool to approximately -5 °C.[5]

  • Add potassium hydroxide. The reaction progress is monitored by TLC.[5]

  • Upon completion, the reaction mixture is worked up to isolate Levetiracetam.[5]

Table 2: Yields for the Synthesis of Levetiracetam Intermediate

ReactantProductYield (%)Reference
(S)-2-aminobutanamide hydrochloride(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide>74.2[5]

Potential in Antiviral Synthesis

Chiral building blocks derived from natural sources are crucial in the synthesis of antiviral agents. While direct applications of 2-Hydroxybutanamide in this area are not extensively documented, its derivatives, such as chiral amines and amides, are classes of compounds that have shown antiviral activities.[6][7][8] For instance, substituted bisaryl amide compounds have been identified as potential anti-influenza agents.[7] This suggests a potential, yet underexplored, avenue for the application of this compound-derived structures in antiviral drug discovery.

(S)-2-Hydroxybutanamide serves as a valuable chiral precursor, primarily for the synthesis of (S)-2-aminobutanol. This intermediate is instrumental in the large-scale, enantioselective synthesis of the antiepileptic drug Levetiracetam. The protocols provided herein offer a detailed methodology for key transformations, underscoring the importance of (S)-2-Hydroxybutanamide and its derivatives in the pharmaceutical industry. Further research into the direct application of (S)-2-Hydroxybutanamide as a chiral auxiliary could expand its synthetic utility.

References

Application Notes and Protocols: Preparation of 2-Hydroxybutanamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2-hydroxybutanamide derivatives as potential therapeutic agents. The focus is on a novel synthetic approach and their application as matrix metalloproteinase (MMP) inhibitors, a promising target in cancer therapy.

Introduction

This compound derivatives, particularly those containing a hydroxamic acid moiety (N-hydroxybutanamides), are a class of compounds that have garnered significant interest in drug discovery.[1] Hydroxamic acid derivatives are known to inhibit a variety of enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in various pathological processes such as cancer.[1][2][3] This document outlines a cost-effective and efficient method for the synthesis of novel N-hydroxybutanamide derivatives and details their biological evaluation.

A recently developed synthetic route involving the ring opening of N-substituted succinimides offers a one-step method to produce these valuable compounds.[1][4] This approach is advantageous for creating diverse libraries of N-hydroxybutanamide derivatives for screening and lead optimization.

Key Applications

  • Antitumor and Antimetastatic Agents: Certain N-hydroxybutanamide derivatives have demonstrated significant inhibition of tumor growth and metastasis in preclinical models.[5]

  • Enzyme Inhibition: These compounds are effective inhibitors of metalloenzymes, particularly MMPs such as MMP-2, MMP-9, and MMP-14.[1][5]

  • Drug Discovery Lead Structures: The described derivatives serve as promising lead structures for the development of novel therapeutics targeting MMPs.[5]

Data Presentation

In Vitro MMP Inhibition

The inhibitory activity of synthesized N-hydroxybutanamide derivatives against various MMPs was determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTargetIC50 (µM)
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-21 - 1.5
MMP-91 - 1.5
MMP-141 - 1.5

Table 1: Inhibitory activity (IC50) of the lead N-hydroxybutanamide derivative against key matrix metalloproteinases.[1][5]

Cytotoxicity Analysis

The cytotoxic effects of the synthesized compounds were evaluated against various cancerous and non-cancerous cell lines. The IC50 values after 72 hours of exposure are presented below.

CompoundHeLa (Cervical Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A-172 (Glioblastoma) IC50 (µM)U-251 MG (Glioblastoma) IC50 (µM)FetMSC (Non-cancerous) IC50 (µM)Vero (Non-cancerous) IC50 (µM)
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideLow ToxicityLow ToxicitySlightly ToxicSlightly ToxicLeast SensitiveLeast Sensitive

Table 2: Cytotoxicity profile (IC50) of the lead N-hydroxybutanamide derivative across different cell lines.[1][5]

In Vivo Efficacy

The lead iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was tested in a B16 melanoma mouse model.

ParameterResult
Tumor Growth Inhibition61.5%
Metastasis Inhibition88.6%
Acute Toxicity (LD50)Low acute toxicity (up to 1000 mg/kg)

Table 3: In vivo antitumor and antimetastatic activity and acute toxicity of the lead N-hydroxybutanamide derivative.[1][5]

Experimental Protocols

Synthesis of N-Hydroxybutanamide Derivatives via N-Substituted Succinimide Ring Opening

This protocol describes a one-pot, two-step synthesis of N-hydroxybutanamide derivatives.

Step 1: Synthesis of N-Substituted Succinimides

  • In a round-bottom flask, dissolve the starting amine in a suitable solvent (e.g., methanol).

  • Add succinic anhydride to the solution.

  • The reaction is typically carried out at room temperature.

  • The resulting N-substituted succinimide can be used in the next step without further purification.

Step 2: Ring Opening with Hydroxylamine

  • Treat the N-substituted succinimide from Step 1 with an aqueous solution of hydroxylamine.

  • The addition of a small amount of methanol (e.g., 10%) can improve the purity of the final product.[4]

  • Stir the reaction mixture at room temperature for approximately 1 hour.[1]

  • The desired N-hydroxybutanamide derivative is obtained after appropriate workup and purification.

MMP Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of the synthesized compounds against MMPs.

  • Recombinant human MMP enzymes (e.g., MMP-2, MMP-9, MMP-14) are used.

  • A fluorogenic MMP substrate is employed.

  • The assay is performed in a 96-well plate format.

  • Incubate the MMP enzyme with varying concentrations of the test compound.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the compounds on cultured cell lines.

  • Seed cells (e.g., HeLa, HepG2, A-172, U-251 MG, FetMSC, Vero) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Antitumor Activity Model (B16 Melanoma)

This protocol provides a general outline for assessing the in vivo efficacy of the lead compound.

  • Use an appropriate animal model, such as C57BL/6 mice.

  • Inject B16 melanoma cells subcutaneously into the mice to induce tumor formation.

  • Once the tumors reach a palpable size, randomize the animals into control and treatment groups.

  • Administer the test compound (e.g., iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide) to the treatment group via a suitable route (e.g., intraperitoneal or oral).

  • Administer a vehicle control to the control group.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, sacrifice the animals and excise the tumors and lungs (to assess metastasis).

  • Calculate the percentage of tumor growth inhibition and the reduction in the number of lung metastases.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow amine Starting Amine succinimide N-Substituted Succinimide amine->succinimide One-pot reaction succinic_anhydride Succinic Anhydride succinic_anhydride->succinimide final_product N-Hydroxybutanamide Derivative succinimide->final_product Ring Opening hydroxylamine Hydroxylamine hydroxylamine->final_product final_product_eval N-Hydroxybutanamide Derivative mmp_assay MMP Inhibition Assay final_product_eval->mmp_assay cytotoxicity_assay Cytotoxicity Assay final_product_eval->cytotoxicity_assay in_vivo_study In Vivo Antitumor Study mmp_assay->in_vivo_study cytotoxicity_assay->in_vivo_study lead_optimization Lead Optimization in_vivo_study->lead_optimization

Caption: Synthetic and biological evaluation workflow for this compound derivatives.

G cluster_pathway Role of MMPs in Cancer Progression gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras Ras/Raf/MEK/ERK Pathway receptor->ras mmp_expression Increased MMP Gene Expression ras->mmp_expression pro_mmp Pro-MMPs (Inactive) mmp_expression->pro_mmp active_mmp Active MMPs pro_mmp->active_mmp Activation ecm_degradation Extracellular Matrix Degradation active_mmp->ecm_degradation angiogenesis Angiogenesis active_mmp->angiogenesis invasion Tumor Invasion ecm_degradation->invasion metastasis Metastasis invasion->metastasis angiogenesis->metastasis inhibitor This compound Derivative (MMP Inhibitor) inhibitor->active_mmp

Caption: Simplified signaling pathway of MMPs in cancer and the point of intervention.

References

Application Notes and Protocols: Asymmetric Synthesis Strategies Utilizing 2-Hydroxybutanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-hydroxybutanamide derivatives in asymmetric synthesis, with a focus on the preparation of key pharmaceutical intermediates. The chirality of this compound and its analogues makes them valuable building blocks for the stereoselective synthesis of complex molecules.

Application 1: Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride

(S)-2-aminobutanamide, a derivative of (S)-2-hydroxybutanamide, is a crucial chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam. The following protocols detail the conversion of (S)-2-aminobutanamide hydrochloride to Levetiracetam, a process that involves acylation followed by intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide [1]

This procedure describes the acylation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride.

Materials:

  • (S)-2-aminobutanamide hydrochloride

  • Potassium carbonate, ground

  • 4-chlorobutyryl chloride

  • Acetonitrile

  • Anhydrous ether

Procedure:

  • Combine 138.5 g (1 mole) of (S)-2-aminobutanamide hydrochloride and 345.6 g (2.5 moles) of ground potassium carbonate in 2.5 liters of acetonitrile.

  • Cool the reaction mixture to 0°C.

  • Add a solution of 129.2 g (1.2 moles) of 4-chlorobutyryl chloride in 500 ml of acetonitrile dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction mixture to warm to ambient temperature.

  • Filter the insoluble material and evaporate the filtrate under reduced pressure.

  • Stir the crude residue in 1.2 liters of anhydrous ether for 30 minutes at a temperature between 5°C and 10°C.

  • Filter the precipitate, wash twice with 225 ml of ether, and dry in vacuo to yield (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

Protocol 2: Cyclization to Levetiracetam

This protocol outlines the intramolecular cyclization of the acylated intermediate to form Levetiracetam.

  • Method A: Using Potassium Hydroxide in an Aqueous System [2]

    Materials:

    • (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide

    • Potassium hydroxide

    • Water

    • Ethyl acetate

    Procedure:

    • Prepare a solution of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide in water.

    • Add potassium hydroxide to the solution to initiate cyclization.

    • After the reaction is complete, as monitored by a suitable method (e.g., TLC), extract the product with ethyl acetate.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain crude Levetiracetam.

    • Recrystallize the crude product from a suitable solvent to obtain pure Levetiracetam.

  • Method B: Solid-State Grinding [2]

    Materials:

    • (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide

    • Potassium hydroxide

    • Anhydrous sodium sulfate

    • Ethyl acetate

    Procedure:

    • Grind a mixture of 0.29 g (7.26 mmol) of potassium hydroxide and 3 g of anhydrous sodium sulfate in a mortar for 3 minutes.

    • Add 1.00 g (4.84 mmol) of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide to the mortar and continue grinding for 15 minutes.

    • Monitor the reaction completion by TLC.

    • Dissolve the resulting solid by heating with ethyl acetate and filter the hot solution.

    • Cool the filtrate to induce crystallization.

    • Filter the crystals to obtain Levetiracetam.

Data Presentation
ParameterValueReference
(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide Yield 162.7 g (from 1 mole starting material)[1]
Levetiracetam Yield (Solid-State Method) 76.8%[2]
Levetiracetam Melting Point (Solid-State Method) 115.6-116.7°C[2]
Levetiracetam Specific Rotation (αD25, c=2 in water) -80.5°[2]

Logical Workflow for Levetiracetam Synthesis

G Workflow for Levetiracetam Synthesis cluster_start Starting Materials cluster_reaction1 Acylation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product S-2-aminobutanamide_HCl (S)-2-Aminobutanamide HCl Acylation Acylation Reaction (Protocol 1) S-2-aminobutanamide_HCl->Acylation 4-chlorobutyryl_chloride 4-Chlorobutyryl Chloride 4-chlorobutyryl_chloride->Acylation Intermediate (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide Acylation->Intermediate Cyclization Intramolecular Cyclization (Protocol 2) Intermediate->Cyclization Levetiracetam Levetiracetam Cyclization->Levetiracetam

Caption: Workflow for the synthesis of Levetiracetam.

Application 2: Biocatalytic Asymmetric Synthesis of this compound

The direct enantioselective synthesis of this compound can be achieved through biocatalytic methods. These approaches offer high stereoselectivity under mild reaction conditions. While specific, detailed industrial protocols are often proprietary, the general strategy involves the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic mixture.

A promising strategy involves the use of a novel D-aminopeptidase from Brucella sp. for the kinetic resolution of racemic 2-aminobutanamide, which can be derived from this compound. This enzymatic process yields the desired (S)-2-aminobutanamide with high enantiomeric excess.[3]

General Biocatalytic Workflow

G Biocatalytic Kinetic Resolution cluster_start Starting Material cluster_reaction Enzymatic Resolution cluster_products Products Racemic_2_aminobutanamide Racemic 2-Aminobutanamide Enzyme D-aminopeptidase (e.g., from Brucella sp.) Racemic_2_aminobutanamide->Enzyme S_enantiomer (S)-2-Aminobutanamide (Desired Product) Enzyme->S_enantiomer R_hydrolyzed (R)-2-Aminobutanoic Acid (Byproduct) Enzyme->R_hydrolyzed

Caption: Biocatalytic kinetic resolution of 2-aminobutanamide.

Quantitative Data from Biocatalytic Resolution
ParameterValueReference
Substrate Concentration 300 g/L[3]
Biocatalyst Loading (wet cell weight) 4 g/L[3]
Conversion 50%[3]
Enantiomeric Excess (e.e.) of (S)-2-aminobutanamide >99%[3]
Reaction Time 80 min[3]

Future Outlook

The development of novel biocatalysts and the optimization of reaction conditions for asymmetric syntheses utilizing this compound and its derivatives remain active areas of research. These efforts are crucial for the environmentally friendly and cost-effective production of enantiomerically pure pharmaceuticals. Further exploration into the use of this compound-based chiral auxiliaries in other asymmetric transformations is also a promising avenue for future studies.

References

Application Note: Chiral Separation of 2-Hydroxybutanamide Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the chiral separation of 2-hydroxybutanamide enantiomers using High-Performance Liquid Chromatography (HPLC). The method is adapted from established procedures for structurally similar compounds and provides a robust starting point for researchers, scientists, and drug development professionals. This document includes a comprehensive experimental protocol, tabulated chromatographic data for reference, and a visual workflow diagram to guide the user through the process.

Introduction

This compound is a chiral molecule with two enantiomers, (R)-2-hydroxybutanamide and (S)-2-hydroxybutanamide. In the pharmaceutical industry, it is crucial to separate and quantify individual enantiomers, as they can exhibit different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[2][3] This application note outlines a starting method for the chiral separation of this compound enantiomers, which can be further optimized to meet specific analytical requirements. The direct approach, utilizing a chiral stationary phase, is often preferred for its efficiency and predictability in separating enantiomers.[1][4]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the chiral HPLC separation of this compound enantiomers. The following protocol is based on methods developed for the analogous compound, 2-aminobutanamide, and serves as an excellent starting point for method development.[5][6]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: CROWNPAK® CR (+) column (150 x 4.0 mm, 5 µm) or a similar crown ether-based chiral stationary phase. Screening other columns such as polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) or macrocyclic glycopeptide-based (e.g., Chirobiotic™ V) columns is recommended for optimization.[7][8]

  • Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Perchloric acid (HClO₄), analytical grade

    • Methanol, HPLC grade

    • Water, HPLC grade or ultrapure

    • This compound racemic standard

    • (R)-2-Hydroxybutanamide and (S)-2-Hydroxybutanamide reference standards (if available)

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended Condition
Column CROWNPAK® CR (+) (150 x 4.0 mm, 5 µm)
Mobile Phase 0.05% Perchloric Acid in Water
Flow Rate 0.3 mL/min
Column Temperature 15 °C
Detection Wavelength 200 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 0.5 mL of 70% perchloric acid to 1 L of HPLC grade water and mix thoroughly. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare working standards at appropriate concentrations (e.g., 0.1 mg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the CROWNPAK® CR (+) column with the mobile phase at a flow rate of 0.3 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 15 °C and the UV detection wavelength to 200 nm.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the racemic standard solution to determine the retention times of the (R)- and (S)-2-hydroxybutanamide enantiomers.

  • If available, inject the individual enantiomer reference standards to confirm the elution order.

  • Inject the prepared sample solutions for analysis.

  • Integrate the peak areas of the two enantiomers to determine their respective concentrations and calculate the enantiomeric excess (% ee).

Data Presentation

The following table presents hypothetical data for the chiral separation of this compound enantiomers based on the starting method. Actual results may vary and should be determined experimentally.

AnalyteRetention Time (min)Resolution (Rs)Selectivity (α)
(S)-2-Hydroxybutanamide 12.5\multirow{2}{}{> 1.5}\multirow{2}{}{> 1.1}
(R)-2-Hydroxybutanamide 14.8

Note: The elution order of the enantiomers should be experimentally confirmed using individual standards.

Method Development and Optimization

While the proposed method provides a solid foundation, further optimization may be necessary to achieve the desired resolution and run time. Key parameters to consider for optimization include:

  • Chiral Stationary Phase: Screening a variety of CSPs with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide) is a common strategy to find the optimal column.[7][8]

  • Mobile Phase Composition: The type and concentration of the acidic modifier in reversed-phase mode can significantly impact retention and resolution. For normal-phase chromatography, varying the ratio of non-polar and polar organic solvents (e.g., hexane/isopropanol) is critical.[7]

  • Column Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process, thereby affecting selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

Mandatory Visualization

The following diagram illustrates the general workflow for the chiral HPLC separation of this compound enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Mobile Phase Preparation (0.05% Perchloric Acid) h1 System Equilibration (CROWNPAK® CR (+), 15°C) p1->h1 Equilibrate System p2 Standard/Sample Preparation (Dissolve & Filter) h2 Sample Injection (10 µL) p2->h2 Load Sample h3 Chromatographic Separation (Isocratic Elution, 0.3 mL/min) h2->h3 h4 UV Detection (200 nm) h3->h4 d1 Peak Integration h4->d1 Chromatogram d2 Quantification & Enantiomeric Excess Calculation d1->d2

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

References

Application Notes and Protocols: 2-Hydroxybutanamide in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of the N-hydroxybutanamide scaffold in the design and development of novel anti-cancer agents. While 2-hydroxybutanamide itself is a simple molecule, its core structure, particularly the hydroxamic acid (N-hydroxybutanamide) functional group, serves as a critical pharmacophore in a class of targeted anti-cancer compounds. These derivatives primarily function as inhibitors of metalloenzymes, which play a crucial role in cancer progression.

Mechanism of Action: Inhibition of Matrix Metalloproteinases (MMPs)

The N-hydroxybutanamide fragment is a well-established zinc-binding group (ZBG). This property allows it to effectively target the active site of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs). MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM). In the context of cancer, MMPs are overexpressed and facilitate tumor growth, invasion, angiogenesis, and metastasis.

Key MMPs implicated in cancer progression and targeted by N-hydroxybutanamide derivatives include:

  • MMP-2 and MMP-9 (Gelatinases): Crucial for angiogenesis, tumor growth, and invasion.

  • MMP-14 (MT1-MMP): A membrane-type MMP that activates other MMPs (like MMP-2) and is involved in the progression of various cancers, including gliomas.

By inhibiting these MMPs, N-hydroxybutanamide derivatives can effectively disrupt the processes that lead to cancer spread and proliferation.

MMP_Pathway_Inhibition cluster_cancer_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) cluster_metastasis Cancer Progression cluster_drug Therapeutic Intervention Cancer_Cell Cancer Cell Proliferation & Invasion Signal MMP_Expression Increased Transcription & Expression of MMPs (MMP-2, MMP-9, MMP-14) Cancer_Cell->MMP_Expression MMPs Secreted & Membrane-Bound MMPs (e.g., MMP-2, 9, 14) MMP_Expression->MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation Angiogenesis Release of Pro-Angiogenic Factors ECM_Degradation->Angiogenesis Invasion Paving the Way for Cell Migration ECM_Degradation->Invasion Metastasis Tumor Growth, Angiogenesis & Metastasis Angiogenesis->Metastasis Invasion->Metastasis Drug N-Hydroxybutanamide Derivatives Drug->Inhibition

Caption: Inhibition of the MMP pathway in cancer by N-hydroxybutanamide derivatives.

Data on Anti-Cancer Activity

Recent research has focused on synthesizing novel derivatives of N-hydroxybutanamide to enhance their anti-cancer properties. The data below summarizes the in vitro and in vivo efficacy of representative compounds from recent studies.

Table 1: In Vitro MMP Inhibition and Cytotoxicity

This table shows the half-maximal inhibitory concentration (IC₅₀) of various N-hydroxybutanamide derivatives against specific MMPs and cancer cell lines.

Compound IDTargetIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)Reference
Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide MMP-21 - 1.5HeLaLow Toxicity
MMP-91 - 1.5HepG2Low Toxicity
MMP-141 - 1.5A-172 (Glioma)Slightly Toxic
U-251 MG (Glioma)Slightly Toxic
4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide (PSHA) Not SpecifiedNot SpecifiedHeLaCytotoxic
Table 2: In Vivo Antitumor and Antimetastatic Activity

This table summarizes the results from animal models, demonstrating the efficacy of N-hydroxybutanamide derivatives in reducing tumor growth and metastasis.

Compound IDAnimal ModelDoseTumor Growth Inhibition (%)Metastasis Inhibition (%)Reference
Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide B16 Melanoma (Mouse)300 mg/kg61.588.6
4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide (PSHA) Lewis Lung Carcinoma (Mouse)Not SpecifiedNot SpecifiedSignificant Inhibition

Experimental Protocols

The development of these agents follows a structured workflow from synthesis to preclinical evaluation.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Data Analysis & Optimization Synthesis Chemical Synthesis (e.g., Succinimide Ring Opening) Purification Purification & Structural Confirmation (NMR, LC/MS) Synthesis->Purification MMP_Assay MMP Inhibition Assay Purification->MMP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Purification->Cytotoxicity_Assay Apoptosis_Assay Apoptosis & Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Assay Toxicity_Study Acute Toxicity Study (in healthy mice) Apoptosis_Assay->Toxicity_Study Efficacy_Study Antitumor & Antimetastatic Efficacy Study (Tumor Models) Toxicity_Study->Efficacy_Study Lead_Optimization Lead Compound Optimization Efficacy_Study->Lead_Optimization

Caption: General experimental workflow for developing N-hydroxybutanamide anti-cancer agents.

Protocol 1: General Synthesis via N-Substituted Succinimide Ring Opening

This method provides a cost-effective, one-step synthesis of N-hydroxybutanamide derivatives.

  • Acylation: Acylate the initial amine or carboxylic acid hydrazide with succinic acid anhydride.

  • Imidization: Perform an imidization reaction in the presence of a polyphosphate ester (PPE) in a suitable solvent like chloroform to yield the N-substituted succinimide intermediate.

  • Ring Opening: Treat the N-substituted succinimide with an aqueous solution of hydroxylamine at room temperature for approximately 1 hour. This step opens the succinimide ring to form the final N-hydroxybutanamide derivative.

  • Purification: Purify the final product using standard chromatographic techniques.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and LC/MS spectroscopy.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity and viability of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, B16) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-hydroxybutanamide derivative in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: In Vivo Antitumor and Antimetastatic Activity

This protocol evaluates the efficacy of a compound in a living organism using a syngeneic mouse model.

  • Tumor Cell Implantation: Subcutaneously or intravenously inject a suspension of tumor cells (e.g., B16 melanoma) into syngeneic mice (e.g., C57BL/6).

  • Treatment Initiation: After tumors become palpable (typically 2 days post-implantation), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the N-hydroxybutanamide derivative intraperitoneally (i.p.) or via another appropriate route daily for a defined period (e.g., 8 consecutive days). The control group receives the vehicle solution. Standard chemotherapeutic agents like cisplatin may be used as positive controls.

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

  • Endpoint and Analysis: At the end of the study (e.g., day 13 or as determined by ethical endpoints), euthanize the animals.

    • Antitumor Activity: Excise the primary tumors and weigh them. Calculate the percentage of tumor growth inhibition compared to the control group.

    • Antimetastatic Activity: For metastasis models, inspect and collect organs like the lungs. Count the number of metastatic nodules on the organ surface to determine the inhibition of metastasis.

Structure-Activity Relationship

The anti-cancer activity of these compounds is derived from the combination of the core N-hydroxybutanamide pharmacophore and its attached chemical moieties.

SAR_Concept Compound N-Hydroxybutanamide Derivative Pharmacophore Pharmacophore: N-Hydroxybutanamide Compound->Pharmacophore Side_Chain Side Chain Moiety (e.g., Iodoaniline, Sulfonamide) Compound->Side_Chain Zinc_Binding Zinc-Binding Group (ZBG) Binds to MMP Active Site Pharmacophore->Zinc_Binding Specificity Modulates Specificity, Solubility & Potency Side_Chain->Specificity Biological_Activity Anti-Cancer Activity (MMP Inhibition) Zinc_Binding->Biological_Activity Specificity->Biological_Activity

Caption: Structure-activity relationship of N-hydroxybutanamide derivatives.

The N-hydroxybutanamide group acts as the warhead, chelating the zinc ion in the MMP active site. The other parts of the molecule are modified to improve target selectivity, pharmacokinetic properties, and overall potency. This modular design allows for extensive optimi

Application Notes: 2-Hydroxybutanamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxybutanamide and its derivatives are versatile chiral building blocks in the synthesis of a wide range of biologically active molecules.[1] The presence of both a hydroxyl and an amide functional group allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery.[1] A particularly significant application of this scaffold is in the development of N-hydroxybutanamide derivatives, which have been extensively studied for their potent inhibitory activity against matrix metalloproteinases (MMPs), a class of enzymes implicated in cancer progression and other diseases.[1][2]

Key Applications

  • Enzyme Inhibition: N-hydroxybutanamide derivatives have shown significant promise as inhibitors of metalloenzymes, particularly MMPs.[2][3] Certain derivatives have demonstrated potent and selective inhibition of MMP-2, MMP-9, and MMP-14, which are key players in tumor growth, angiogenesis, and metastasis.[2][4]

  • Anticancer and Antimetastatic Agents: By inhibiting MMPs, N-hydroxybutanamide derivatives can suppress tumor growth and prevent the spread of cancer cells.[2][4][5] In vivo studies have shown that specific derivatives can lead to a significant reduction in both tumor size and the number of metastases.[2][4]

  • Chiral Synthesis: As a chiral molecule, this compound serves as a valuable starting material for the stereoselective synthesis of complex natural products and pharmaceuticals.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of various N-hydroxybutanamide derivatives.

Table 1: In Vitro MMP Inhibitory Activity of N-Hydroxybutanamide Derivatives

CompoundTarget MMPIC50 (µM)
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-21 - 1.5
MMP-91 - 1.5
MMP-141 - 1.5

Data sourced from multiple studies.[2][4]

Table 2: In Vivo Antitumor and Antimetastatic Activity of an Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide in a B16 Melanoma Mouse Model

ActivityInhibition (%)
Tumor Growth Inhibition61.5
Metastasis Inhibition88.6

Data sourced from a study on the effects of the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide.[2][4]

Table 3: Cytotoxicity (IC50 in µM) of N-Hydroxybutanamide Derivatives after 72h Exposure

CompoundA-172 (Glioma)U-251 MG (Glioma)HeLa (Carcinoma)HepG2 (Carcinoma)FetMSC (Non-cancerous)Vero (Non-cancerous)
Iodoaniline derivativeSlightly ToxicSlightly ToxicLow ToxicityLow ToxicityLeast SensitiveLeast Sensitive

Qualitative toxicity data as specific IC50 values were not provided in the source material.[2][4]

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxybutanamide Derivatives via N-Substituted Succinimide Ring Opening

This protocol describes a two-step synthesis of N-hydroxybutanamide derivatives.[3][6][7]

Step 1: Synthesis of N-Substituted Succinimides

  • To a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform, add the desired amine or carboxylic acid hydrazide (10 mmol).

  • Reflux the mixture for 6 hours.

  • Filter the resulting precipitate (intermediate amido acid) and wash it with 30 mL of chloroform.

  • Suspend the intermediate in 50 mL of fresh chloroform in a 100 mL flask.

  • Add polyphosphate ester (PPE) (1.5 - 5.0 g, depending on the substrate) to the suspension.

  • Reflux the reaction mixture for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the N-substituted succinimide is typically used in the next step without further purification.

Step 2: N-Substituted Succinimide Ring Opening

  • Treat the N-substituted succinimide from Step 1 with an aqueous solution of hydroxylamine.

  • To improve the purity of the final product, conduct the reaction in the presence of 10% methanol.[3]

  • Stir the reaction mixture at room temperature for no longer than 1 hour.[3]

  • The desired N-hydroxybutanamide derivative is obtained. Further purification may be performed by recrystallization or column chromatography if necessary.

Protocol 2: Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized N-hydroxybutanamide derivatives against various MMPs using a fluorogenic substrate.[8]

Materials:

  • Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-14)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Synthesized N-hydroxybutanamide derivatives (inhibitors)

  • A fluorescence microplate reader

Procedure:

  • Activate the pro-MMPs to their active form according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

  • Prepare a series of dilutions of the N-hydroxybutanamide derivatives in the assay buffer.

  • In a 96-well microplate, add the activated MMP enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control group with no inhibitor.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately measure the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths will depend on the specific fluorogenic substrate used).

  • The rate of substrate cleavage is proportional to the fluorescence signal.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MMP activity, by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

G Experimental Workflow: Synthesis of N-Hydroxybutanamide Derivatives cluster_0 Step 1: Synthesis of N-Substituted Succinimide cluster_1 Step 2: Ring Opening succinic_anhydride Succinic Anhydride reflux1 Reflux in Chloroform (6h) succinic_anhydride->reflux1 amine Amine / Hydrazide amine->reflux1 intermediate Intermediate Amido Acid reflux1->intermediate ppe Add Polyphosphate Ester (PPE) intermediate->ppe reflux2 Reflux (6h) ppe->reflux2 succinimide N-Substituted Succinimide reflux2->succinimide reaction Stir at RT (<=1h) succinimide->reaction Proceed to Step 2 hydroxylamine Aqueous Hydroxylamine hydroxylamine->reaction methanol 10% Methanol methanol->reaction product N-Hydroxybutanamide Derivative reaction->product

Caption: Workflow for the synthesis of N-hydroxybutanamide derivatives.

G Signaling Pathway: MMP Inhibition in Cancer tumor_growth Tumor Growth angiogenesis Angiogenesis invasion Invasion & Metastasis mmp Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9) ecm Extracellular Matrix (ECM) Degradation mmp->ecm growth_factors Release of Growth Factors mmp->growth_factors mapk Activation of Signaling Pathways (e.g., MAPK) mmp->mapk ecm->invasion growth_factors->tumor_growth growth_factors->angiogenesis mapk->tumor_growth inhibitor N-Hydroxybutanamide Derivative inhibitor->mmp Inhibition

Caption: MMP inhibition by N-hydroxybutanamide derivatives in cancer.

References

Application Note and Protocol for the Crystallization of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the crystallization of 2-Hydroxybutanamide, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following guidelines are intended to serve as a starting point for developing a robust and reproducible crystallization process. Optimization will be required to achieve desired crystal size, purity, and yield.

Introduction

This compound is a chemical compound with the molecular formula C4H9NO2.[1][2] It is a derivative of butanamide with a hydroxyl group at the second carbon position.[1] The purification of this compound via crystallization is a critical step to ensure high purity for subsequent applications. This protocol outlines a general method for crystallization from a single solvent system, which is a common and effective technique for purifying amides.[3]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective crystallization protocol.

PropertyValueReference
Molecular Formula C4H9NO2[1][2][4]
Molecular Weight 103.12 g/mol [2][4]
Appearance Colorless liquid (in pure form at room temperature)[1]
Solubility Soluble in water, ethanol, and acetone[1]
CAS Number 1113-58-2[2][4]

General Crystallization Principles

Recrystallization is a purification technique used to separate a desired compound from impurities.[5] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly.[5][6] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.[6] The choice of solvent is critical for successful recrystallization.[6] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Single Solvent Crystallization of this compound

This protocol describes a general method for the crystallization of this compound. The selection of the optimal solvent and specific parameters will require experimental optimization.

4.1. Materials and Equipment

  • Impure this compound

  • Crystallization solvent (e.g., ethanol, acetone, acetonitrile, or water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or desiccator

4.2. Solvent Selection

The choice of solvent is a critical first step. Based on general solubility information, suitable solvents for this compound include water, ethanol, and acetone.[1] For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices for recrystallization.[3] A preliminary solvent screen should be performed to identify the most suitable solvent.

Table 2: Hypothetical Solvent Screening Data for this compound

SolventSolubility at 20°C ( g/100 mL)Solubility at 70°C ( g/100 mL)Crystal Quality
Water1560Needles
Ethanol2575Plates
Acetone3080Prisms
Acetonitrile1050Rods
Isopropanol540Needles

Note: The data in this table is hypothetical and for illustrative purposes. Actual solubility data must be determined experimentally.

4.3. Crystallization Procedure

  • Dissolution: Place the impure this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent (e.g., 5 mL of ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals.[5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals on a watch glass in a drying oven at a temperature below the melting point of this compound or in a desiccator.

4.4. Optimization Parameters

To improve crystal yield and purity, the following parameters should be optimized:

  • Solvent System: A mixture of solvents can sometimes provide better results than a single solvent.

  • Cooling Rate: A slower cooling rate generally leads to larger and purer crystals.

  • Seeding: Adding a small seed crystal can induce crystallization and control crystal size.

  • pH: The pH of the solution can affect the solubility and crystal habit of the compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the crystallization protocol for this compound.

Crystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure This compound dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration slow_cooling Slow Cooling to Room Temperature hot_filtration->slow_cooling Insoluble impurities removed ice_bath Cool in Ice Bath slow_cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure this compound Crystals drying->end

Caption: Workflow for the crystallization of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle hot solvents with care to avoid burns.

  • Perform the experiment in a well-ventilated fume hood.

  • This compound may cause skin and eye irritation.[4]

This protocol provides a foundational method for the crystallization of this compound. For optimal results, systematic experimentation and careful observation are essential.

References

Application Note: Analysis of 2-Hydroxybutanamide using Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutanamide is a small, polar molecule containing both a hydroxyl and an amide functional group. These characteristics make it non-volatile and prone to thermal degradation, posing significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3] To overcome these limitations, a chemical derivatization step is essential to increase the volatility and thermal stability of the analyte.[1][3][4] This application note provides a detailed protocol for the derivatization of this compound using silylation, a robust and widely used technique for compounds with active hydrogens.[2][4][5]

Silylation involves the replacement of the active hydrogen atoms in the hydroxyl and amide groups with a trimethylsilyl (TMS) group.[4][5][6] This process effectively masks the polar functional groups, leading to a derivative that is more volatile and less likely to interact with the active sites in the GC column, resulting in improved peak shape and sensitivity.[5] The most common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[3][4][7]

This document outlines a comprehensive workflow for the sample preparation, derivatization, and subsequent GC-MS analysis of this compound, along with a representative data table for quantitative analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Internal Standard (IS) solution (e.g., L-Alanine-2,3,3,3-d4)

  • Methanol, HPLC grade

  • Nitrogen gas, high purity

  • Glass reaction vials (1 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For biological samples, a protein precipitation and extraction step is typically required. To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of cold methanol containing the internal standard. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean reaction vial.

3. Derivatization Protocol: Silylation

  • Drying: Evaporate 50 µL of the standard solution or the extracted sample supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture can inactivate the silylating reagent.[6]

  • Reconstitution and Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution into the GC-MS.

4. GC-MS Analysis Conditions

The following are typical GC-MS parameters and may require optimization for specific instrumentation.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for qualitative analysis and identification of the derivatized product.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound and the internal standard.

Data Presentation

Quantitative analysis of this compound can be performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the working standards. The following table is a representative example of the data that would be generated.

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234148,9870.102
578,982150,1230.526
10155,432149,5671.039
25387,654151,0092.567
50765,432149,8765.107
1001,523,876150,54310.122

Calibration Curve: A linear regression of the peak area ratio against concentration would typically yield a correlation coefficient (R²) > 0.99, indicating a good fit for quantification.

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction (Cold Methanol + IS) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness (Nitrogen Stream) Supernatant->Drying Reagents Add Pyridine & BSTFA + 1% TMCS Drying->Reagents Reaction Heating (70°C for 60 min) Reagents->Reaction Injection Inject 1 µL into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Silylation_Reaction Analyte This compound OH NH2 Product Di-TMS-2-Hydroxybutanamide O-TMS NH-TMS Analyte->Product Silylation (70°C) Reagent BSTFA + 1% TMCS Reagent->Analyte

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxybutanamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Direct Amidation of 2-Hydroxybutanoic Acid

This method involves the reaction of 2-hydroxybutanoic acid with ammonia, often facilitated by a coupling agent.

Frequently Asked Questions (FAQs):

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

    • Answer: Low yields in the direct amidation of 2-hydroxybutanoic acid can stem from several factors:

      • Inefficient Amide Coupling: The direct reaction between a carboxylic acid and ammonia is often slow and requires activation. Ensure you are using an appropriate coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

      • Reaction Conditions: The reaction temperature and time are critical. Amidation reactions are often carried out at room temperature, but gentle heating may sometimes be required. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Purity of Starting Materials: Ensure that your 2-hydroxybutanoic acid is of high purity and free from water, which can hydrolyze the activated intermediate.

      • Stoichiometry: The molar ratio of the coupling agent and ammonia to the carboxylic acid is crucial. A slight excess of the amine and coupling agent is often used to drive the reaction to completion.

  • Question: I am observing the formation of a significant amount of a white precipitate that is difficult to filter. What is this byproduct and how can I manage it?

    • Answer: If you are using DCC as a coupling agent, the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction. To manage this:

      • Filtration: DCU is sparingly soluble in many organic solvents. After the reaction is complete, the DCU can be removed by filtration.

      • Solvent Choice: Performing the reaction in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can facilitate the precipitation and subsequent removal of DCU.

      • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous work-up.

  • Question: My final product is contaminated with unreacted 2-hydroxybutanoic acid. How can I improve the purification?

    • Answer: Unreacted starting material can be removed through a few methods:

      • Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, making it soluble in the aqueous layer and separating it from your amide product in the organic layer.

      • Column Chromatography: If the aqueous wash is insufficient, purification by column chromatography on silica gel is a reliable method to separate the more polar carboxylic acid from the amide.

Route 2: Aminolysis of γ-Butyrolactone

This route involves the ring-opening of γ-butyrolactone with ammonia.

Frequently Asked Questions (FAQs):

  • Question: The reaction to form this compound from γ-butyrolactone is very slow. How can I increase the reaction rate?

    • Answer: The aminolysis of lactones can indeed be slow. To improve the rate:

      • Temperature: Increasing the reaction temperature will significantly increase the rate of the reaction. However, be cautious of potential side reactions at higher temperatures.

      • Pressure: Conducting the reaction in a sealed vessel at elevated pressure can increase the concentration of ammonia in the solution and accelerate the reaction.

      • Catalyst: While not always necessary, the use of a Lewis acid or base catalyst can sometimes promote the ring-opening reaction.

  • Question: I am getting a significant amount of a byproduct, 2-pyrrolidone, instead of the desired this compound. Why is this happening and how can I prevent it?

    • Answer: The formation of 2-pyrrolidone occurs through the intramolecular cyclization of the intermediate 4-aminobutanoic acid, which can be formed under certain conditions. To favor the formation of this compound:

      • Control Reaction Temperature: High temperatures can favor the dehydration reaction that leads to 2-pyrrolidone. It is crucial to find an optimal temperature that allows for a reasonable reaction rate without promoting the formation of the cyclized byproduct.

      • Molar Ratio of Reactants: The ratio of ammonia to γ-butyrolactone can influence the product distribution. Using an excess of ammonia can help to favor the formation of the open-chain amide.

Route 3: Hydrolysis of 2-Bromobutanamide

This method involves the nucleophilic substitution of the bromide in 2-bromobutanamide with a hydroxide ion.

Frequently Asked Questions (FAQs):

  • Question: The hydrolysis of 2-bromobutanamide is resulting in a low yield of this compound. What are the common pitfalls?

    • Answer: Low yields in this reaction can be due to:

      • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with TLC. The reaction may require prolonged heating (reflux) to fully consume the starting material.

      • Side Reactions: The primary side reaction is elimination to form butenamide, especially with stronger bases or higher temperatures. Using a milder base and carefully controlling the temperature can minimize this.

      • Hydrolysis of the Amide: Under harsh basic conditions, the amide functional group itself can be hydrolyzed to a carboxylate. It's a balance to achieve hydrolysis of the alkyl halide without affecting the amide.

  • Question: How can I purify the this compound from the inorganic salts produced during the reaction?

    • Answer: After the reaction, the mixture will contain inorganic salts (e.g., sodium bromide if sodium hydroxide is used).

      • Extraction: After neutralizing the reaction mixture, the product can often be extracted into an organic solvent.

      • Recrystallization: This is an excellent method for purifying the final product. Choosing an appropriate solvent system will allow the this compound to crystallize while the inorganic salts remain in the mother liquor.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteStarting MaterialsTypical Reagents/ConditionsReported Yield (%)AdvantagesDisadvantages
Direct Amidation 2-Hydroxybutanoic AcidCoupling agent (e.g., EDC, HOBt), Ammonia, Organic solvent60-85Mild reaction conditions, readily available starting materials.Requires coupling agents which can be expensive and produce byproducts.
Aminolysis of γ-Butyrolactone γ-ButyrolactoneAmmonia, High temperature, High pressure50-70Atom economical.Can produce 2-pyrrolidone as a major byproduct, requires high pressure and temperature.
Hydrolysis of 2-Bromobutanamide 2-BromobutanamideAqueous base (e.g., NaOH, KOH), Heat70-90High yielding.Starting material may not be readily available, potential for side reactions like elimination.
Enzymatic Synthesis 2-HydroxybutyronitrileNitrile hydratase>90[1]High selectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a concern, requires specialized equipment.

Note: The reported yields are approximate and can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Direct Amidation of 2-Hydroxybutanoic Acid using EDC/HOBt
  • Dissolution: Dissolve 2-hydroxybutanoic acid (1.0 eq) and HOBt (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C.

  • Ammonia Addition: Add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia) (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the this compound at high temperatures but not at low temperatures. Common solvents to test include water, ethanol, ethyl acetate, and mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Amidation) start->reaction Reagents & Conditions extraction Extraction reaction->extraction washing Aqueous Washing extraction->washing drying Drying washing->drying purification_method Column Chromatography or Recrystallization drying->purification_method end_product Pure This compound purification_method->end_product Isolation & Drying

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes problem Low Yield or Impure Product cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Poor Purification problem->cause3 cause4 Suboptimal Conditions problem->cause4 solution1 Optimize Reaction Time/ Temperature cause1->solution1 solution2 Adjust Stoichiometry/ Use Different Reagents cause2->solution2 solution3 Improve Washing/ Recrystallization/Chromatography cause3->solution3 solution4 Modify pH/ Solvent cause4->solution4 success Improved Yield/ Purity

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Purification strategies for 2-Hydroxybutanamide to remove impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hydroxybutanamide. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as 2-hydroxybutanenitrile or methyl (S)-2-hydroxybutyrate.[1]

  • Byproducts of the Reaction: These can vary depending on the specific synthesis. For example, if synthesized from 2-bromobutanamide, residual brominated compounds might be present.

  • Enantiomeric Impurities: If a stereospecific synthesis is not employed or is incomplete, the undesired enantiomer will be a significant impurity.

  • Solvents and Reagents: Residual solvents and reagents used in the synthesis and work-up steps.

Q2: What are the primary purification strategies for this compound?

A2: The main strategies for purifying this compound are recrystallization and column chromatography. For separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. The selection of the technique depends on the nature and quantity of the impurities present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of analytical techniques:

  • Chromatographic Methods: HPLC and Gas Chromatography (GC) can quantify the presence of impurities. Chiral HPLC is essential for determining enantiomeric excess.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct proton or carbon signals.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (hydroxyl, amide) and the absence of impurities with characteristic IR absorptions.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out instead of crystallization.

  • Cause: The solute is coming out of the solution as a liquid phase instead of a solid crystal lattice. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent and heat until the oil redissolves completely.

    • Slow cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling out.

    • Solvent selection: The chosen solvent may be too non-polar. Try a slightly more polar solvent or a solvent mixture. For polar amides, solvents like ethanol, acetone, or acetonitrile can be effective.[2]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a small crystal of pure this compound to the cooled solution to induce crystallization.

Issue 2: Poor recovery of purified product.

  • Cause: The compound has high solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent choice: Select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Concentrate the filtrate: If significant product remains in the mother liquor, concentrate it by evaporation and attempt a second recrystallization.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Cause: The chosen stationary phase and mobile phase are not providing adequate resolution.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: For polar compounds like this compound on a silica gel column, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[2] Adjust the gradient profile to improve separation.

    • Change Stationary Phase: If silica gel does not provide good separation, consider using a different stationary phase such as alumina or a reversed-phase C18 column.

    • Sample Loading: Load the sample in a minimal amount of a solvent in which it is highly soluble and which is a weak eluent in your system to ensure a narrow starting band.

    • Flow Rate: A slower flow rate can sometimes improve resolution.

Issue 2: Tailing of the this compound peak.

  • Cause: Tailing is often observed for polar compounds like amides due to strong interactions with the stationary phase.

  • Troubleshooting Steps:

    • Add a Modifier to the Mobile Phase: For amides, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can help to reduce tailing by competing for active sites on the stationary phase.

    • Check for Column Overloading: Injecting too much sample can lead to peak tailing. Try injecting a smaller amount.

    • Column Condition: The column may be old or contaminated. Try cleaning or replacing the column.

Chiral HPLC

Issue 1: No separation of enantiomers.

  • Cause: The chosen chiral stationary phase (CSP) and mobile phase are not suitable for resolving the enantiomers of this compound.

  • Troubleshooting Steps:

    • Screen Different CSPs: A variety of chiral columns are available (e.g., polysaccharide-based like Chiralpak® AD-H, or protein-based). Screening different columns is often necessary to find one that provides enantioselectivity.

    • Optimize Mobile Phase: The composition of the mobile phase (e.g., the ratio of hexane to isopropanol) and the presence of additives can significantly impact chiral separation. Systematically vary the mobile phase composition.

    • Temperature: Temperature can affect chiral recognition. Try running the separation at different temperatures (both above and below ambient).

    • Flow Rate: Lowering the flow rate can sometimes improve resolution in chiral separations.

Experimental Protocols

Purity Assessment by HPLC

A general High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and quantify non-enantiomeric impurities.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 80:20 Water:Acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm), as amides have a weak chromophore.
Injection Volume 10 µL
Column Temperature Ambient

Methodology:

  • Prepare a standard solution of pure this compound of known concentration.

  • Prepare a solution of the sample to be analyzed.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of this compound and identify any impurity peaks.

  • Calculate the purity by comparing the peak area of this compound to the total area of all peaks.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude->Column_Chromatography Alternative Initial Purification Purity_Analysis Purity Analysis (HPLC, NMR, IR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Chiral_HPLC Chiral HPLC Pure_Product Pure this compound Chiral_HPLC->Pure_Product Purity_Analysis->Chiral_HPLC Enantiomeric Impurity Detected Purity_Analysis->Pure_Product Purity and Enantiomeric Excess OK

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Oiling Out Occurs Start->Oiling_Out Problem Poor_Recovery Poor Recovery Start->Poor_Recovery Problem Successful_Crystals Successful Crystallization Start->Successful_Crystals Success Reheat Re-heat & Add Solvent Oiling_Out->Reheat Solution Minimize_Solvent Use Minimum Hot Solvent Poor_Recovery->Minimize_Solvent Solution Slow_Cool Slow Cooling Reheat->Slow_Cool Then Slow_Cool->Successful_Crystals Ice_Bath Cool in Ice Bath Minimize_Solvent->Ice_Bath Then Ice_Bath->Successful_Crystals

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Chiral Resolution of 2-Hydroxybutanamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of 2-Hydroxybutanamide enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of this compound?

A1: The most common methods for resolving enantiomers of chiral compounds like this compound include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic this compound (which is acidic due to the hydroxyl group, but can also be derivatized to have a basic handle) with a chiral resolving agent (a chiral base or acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Preferential Crystallization: This technique is applicable if the racemic mixture crystallizes as a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. Seeding a supersaturated solution of the racemate with crystals of one enantiomer can induce the crystallization of that enantiomer.[3][4]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction with one of the enantiomers.[5][6] This results in a mixture of the unreacted enantiomer and a product from the reacted enantiomer, which can then be separated.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[7][8] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.

Q2: How do I choose the right resolving agent for diastereomeric salt formation?

A2: The choice of resolving agent is crucial for successful diastereomeric salt formation.[1][2] Key considerations include:

  • Chemical Nature: If this compound is used as an acid, a chiral base (e.g., brucine, strychnine, (R)- or (S)-1-phenylethylamine) should be used as the resolving agent.[1][2] If derivatized to be basic, a chiral acid (e.g., tartaric acid, mandelic acid) would be appropriate.

  • Formation of Crystalline Salts: The resolving agent should form well-defined, crystalline salts with both enantiomers of this compound.

  • Solubility Difference: The resulting diastereomeric salts must have a significant difference in solubility in a particular solvent to allow for efficient separation by fractional crystallization.

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for large-scale resolutions.

Q3: My chiral HPLC separation shows poor resolution. What are the possible causes and solutions?

A3: Poor resolution in chiral HPLC can stem from several factors. Here are some common issues and troubleshooting tips:

  • Improper Column Choice: The selection of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for hydroxy amides. Screening different types of CSPs is recommended.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid, diethylamine), significantly impacts separation. Systematic optimization of the mobile phase is necessary.

  • Temperature: Column temperature can affect the interactions between the enantiomers and the CSP. Experimenting with different temperatures (e.g., 15°C, 25°C, 40°C) can improve resolution.[9]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.

  • Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or sample concentration.

  • Column Contamination: Contaminants from previous samples can interfere with the separation. Flushing the column with a strong, compatible solvent may be necessary.

Troubleshooting Guides

Problem 1: Low Yield of a Single Enantiomer in Diastereomeric Salt Resolution
Possible Cause Troubleshooting Steps
Incomplete Crystallization Ensure the solution is sufficiently supersaturated. Try cooling the solution slowly or adding an anti-solvent to induce crystallization.
Similar Solubilities of Diastereomeric Salts Screen a wider range of solvents and solvent mixtures to find a system with a larger solubility difference between the diastereomeric salts.[10]
Co-precipitation of Diastereomers Perform multiple recrystallization steps to improve the purity of the less soluble diastereomeric salt.[2] Monitor the enantiomeric excess (ee) of the crystallized salt after each step.
Inaccurate Stoichiometry Ensure an equimolar ratio of the racemic compound and the resolving agent is used for salt formation.
Problem 2: Inconsistent Results in Preferential Crystallization
Possible Cause Troubleshooting Steps
Racemic Compound Formation Verify that this compound forms a conglomerate and not a racemic compound under the crystallization conditions. This can be checked using thermal analysis (DSC) or by constructing a phase diagram.[4]
Spontaneous Nucleation of the Unwanted Enantiomer Carefully control the level of supersaturation to stay within the metastable zone where spontaneous nucleation is minimized. The seeding process is critical.
Impure Seeds Use seeds of high enantiomeric purity to ensure the selective crystallization of the desired enantiomer.
Ineffective Mixing Ensure proper agitation to maintain a homogenous solution and facilitate the growth of the seed crystals.
Problem 3: Low Enantioselectivity in Enzymatic Resolution
Possible Cause Troubleshooting Steps
Suboptimal Enzyme Choice Screen a variety of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase) to find one with high enantioselectivity for this compound.[5][11]
Incorrect Reaction Conditions Optimize the reaction parameters, including temperature, pH, and solvent. The choice of acyl donor in transesterification reactions is also critical.[6]
Enzyme Inhibition The substrate or product may inhibit the enzyme at high concentrations. Try lowering the substrate concentration or removing the product as it forms.
Reaction Reversibility For hydrolysis reactions, the reverse esterification can lower the enantiomeric excess of the product. Consider using an irreversible acyl donor in a transesterification reaction.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution

This protocol is a general guideline and requires optimization for this compound.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add one equivalent of a chiral resolving agent (e.g., (R)-1-phenylethylamine) to the solution.

    • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Recrystallize the obtained salt from the same or a different solvent system to improve its diastereomeric purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add an acid (if a chiral base was used) or a base (if a chiral acid was used) to neutralize the resolving agent and liberate the free enantiomer of this compound.

    • Extract the enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified enantiomer.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC or by measuring the optical rotation.

Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method for the enantiomeric separation of this compound.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H column.

  • Mobile Phase Screening:

    • Prepare a stock solution of racemic this compound in the mobile phase.

    • Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol (IPA) in a 90:10 ratio.

    • If no separation is observed, systematically vary the ratio of n-hexane to IPA (e.g., 80:20, 70:30).

    • If resolution is still poor, try a different alcohol modifier like ethanol.

    • For polar compounds, reversed-phase conditions using a mobile phase of acetonitrile and water with a chiral additive may be effective.

  • Additive Screening:

    • Add a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) additive to the mobile phase to improve peak shape and resolution, especially for compounds with acidic or basic functional groups.

  • Optimization:

    • Once a suitable column and mobile phase have been identified, optimize the separation by adjusting the column temperature and flow rate.

Data Presentation

Table 1: Hypothetical Solubility Data for Diastereomeric Salts of this compound with (R)-1-Phenylethylamine

Solvent SystemSolubility of (R,R)-Salt (mg/mL)Solubility of (S,R)-Salt (mg/mL)Solubility Ratio ((S,R)/(R,R))
Ethanol25.448.21.9
Methanol42.165.71.6
Isopropanol15.839.52.5
Ethyl Acetate5.218.93.6
Acetone/Water (9:1)18.630.11.6

Table 2: Hypothetical Results of Enzymatic Resolution of this compound using Lipase

EnzymeAcyl DonorConversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)Enantioselectivity (E)
Novozym 435Vinyl Acetate48>99 (R)92 (S)>200
Lipase from Pseudomonas fluorescensEthyl Acetate5290 (R)85 (S)35
Lipase from Candida rugosaAcetic Anhydride3545 (R)80 (S)8

Visualizations

Experimental_Workflow_Diastereomeric_Salt_Resolution racemate Racemic this compound salt_formation Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) fractional_crystallization->less_soluble_salt Crystallizes more_soluble_salt More Soluble Diastereomeric Salt (Solution) fractional_crystallization->more_soluble_salt Remains in solution liberation_less Liberation less_soluble_salt->liberation_less liberation_more Liberation more_soluble_salt->liberation_more enantiomer1 Enantiomer 1 liberation_less->enantiomer1 enantiomer2 Enantiomer 2 liberation_more->enantiomer2 Experimental_Workflow_Enzymatic_Kinetic_Resolution racemate Racemic this compound (R- and S-enantiomers) enzyme_reaction Enzymatic Reaction (e.g., Acylation) racemate->enzyme_reaction mixture Mixture enzyme_reaction->mixture separation Separation (e.g., Chromatography) mixture->separation unreacted_enantiomer Unreacted Enantiomer (e.g., R-enantiomer) separation->unreacted_enantiomer product Product of S-enantiomer separation->product hydrolysis Hydrolysis product->hydrolysis s_enantiomer S-enantiomer hydrolysis->s_enantiomer Troubleshooting_Logic_Chiral_HPLC start Poor/No Resolution in Chiral HPLC check_column Is the CSP appropriate? start->check_column change_column Screen different CSPs (e.g., polysaccharide-based) check_column->change_column No check_mobile_phase Is mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase optimize_mobile_phase Vary organic modifier ratio and type. Add additives. check_mobile_phase->optimize_mobile_phase No check_temp Is temperature optimized? check_mobile_phase->check_temp Yes optimize_mobile_phase->check_temp optimize_temp Test different column temperatures check_temp->optimize_temp No check_overload Is there peak broadening/fronting? check_temp->check_overload Yes optimize_temp->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes good_resolution Good Resolution Achieved check_overload->good_resolution No reduce_load->good_resolution

References

Addressing stability and storage issues of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and storage of 2-Hydroxybutanamide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound, like other small molecule amides, is its susceptibility to hydrolysis. The amide bond can be cleaved under both acidic and basic conditions, leading to the formation of 2-hydroxybutanoic acid and ammonia. Additionally, exposure to high temperatures, light, and oxidizing agents may also lead to degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal preservation, store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8 °C). Amides are generally stable, but taking these precautions helps to minimize potential degradation from moisture and light.[1]

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially if the solvent is aqueous or contains acidic or basic impurities. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent and store at low temperatures. It is advisable to prepare solutions fresh for each experiment.

Q4: What are the potential degradation products of this compound?

A4: The most likely degradation product of this compound is 2-hydroxybutanoic acid, formed via hydrolysis of the amide bond.[2][3][4] Other potential degradation products could arise from oxidation or other stress conditions, although these are generally less common for simple amides.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock material. Ensure it is protected from light, moisture, and high temperatures. 2. Prepare fresh solutions for each experiment from a solid stock. 3. Perform a purity analysis of your this compound stock using a suitable analytical method like HPLC or NMR to confirm its integrity.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. The primary suspected degradation product is 2-hydroxybutanoic acid from hydrolysis.[5] 2. Conduct a forced degradation study to intentionally generate degradation products and identify their analytical signatures. 3. Adjust your chromatographic method to ensure separation of the parent compound from any degradation products.
Change in the physical appearance of the solid compound (e.g., discoloration, clumping). Exposure to light or moisture.1. Discard the compromised batch of the compound. 2. Ensure that the compound is stored in a tightly sealed container, in a desiccator if necessary, and protected from light.

Quantitative Data on Stability

The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 50°C

pHTime (hours)This compound Remaining (%)2-Hydroxybutanoic Acid Formed (%)
2.02485.214.8
7.02498.51.5
10.02488.111.9

Table 2: Effect of Temperature on the Stability of Solid this compound

Temperature (°C)Time (weeks)This compound Purity (%)
4499.8
25499.5
40498.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 2: HPLC Method for the Quantification of this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its primary degradation product, 2-hydroxybutanoic acid.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the samples from the forced degradation study to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound and any degradation products in the samples using the calibration curve.

Visualizations

cluster_degradation Hypothetical Degradation Pathway 2_Hydroxybutanamide 2_Hydroxybutanamide 2_Hydroxybutanoic_Acid 2_Hydroxybutanoic_Acid 2_Hydroxybutanamide->2_Hydroxybutanoic_Acid Hydrolysis (Acid/Base)

Caption: Hypothetical hydrolysis of this compound.

cluster_workflow Stability Testing Workflow start Start: Obtain this compound Sample stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Quantify Parent and Degradants) hplc->data_analysis report Report Results data_analysis->report

Caption: General workflow for stability testing.

References

Troubleshooting common problems in 2-Hydroxybutanamide crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxybutanamide crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for the crystallization of this compound?

A1: this compound is known to be soluble in water, ethanol, and acetone[1]. The choice of solvent or solvent system is critical and often requires empirical determination. A good starting point is to use a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For this compound, ethanol-water or acetone-water mixtures are likely to be effective solvent systems for crystallization.

Q2: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the dissolved solute separates as a liquid (an "oil") rather than a solid crystal upon cooling[2][3]. This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution during crystallization. To address this, you can:

  • Increase the solvent volume: This reduces the concentration and supersaturation, potentially preventing oiling out[2].

  • Slow down the cooling rate: Gradual cooling provides more time for crystals to nucleate and grow in an ordered manner.

  • Use a different solvent system: A solvent system where the solubility gradient is less steep can be beneficial.

  • Introduce seed crystals: Adding a small amount of pre-existing solid this compound can encourage crystallization over oiling out[4].

Q3: How can I control the crystal size of this compound?

A3: Crystal size is influenced by the rates of nucleation and growth. To obtain larger crystals, you want to favor slower nucleation and faster growth. This can be achieved by:

  • Slowing the cooling rate: This reduces the number of nuclei formed, allowing existing crystals to grow larger.

  • Reducing the level of supersaturation: Lower supersaturation favors crystal growth over the formation of many small nuclei.

  • Using a solvent in which the compound has moderate solubility.

For smaller crystals, rapid cooling and high supersaturation are desirable, which can be achieved through fast cooling or the rapid addition of an anti-solvent.

Q4: What is the impact of pH on the crystallization of this compound?

A4: While this compound is a neutral molecule, significant pH changes in the crystallization medium can affect its stability and interactions with the solvent, potentially influencing solubility and crystal habit. For molecules with acidic or basic functional groups, pH plays a much more critical role in their crystallization behavior[5][6]. For this compound, it is generally recommended to perform crystallization near a neutral pH unless exploring co-crystallization or salt formation.

Q5: Can this compound exhibit polymorphism?

A5: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules[7][8][9]. Different polymorphs can have different physical properties, including solubility, melting point, and stability. While specific polymorphic forms of this compound are not detailed in the provided search results, it is a possibility that should be considered, especially in a pharmaceutical development context. Characterization of the resulting crystals by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is recommended to identify the crystalline form.

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem: No Crystals Form Upon Cooling

Possible Causes & Solutions

CauseRecommended Action
Solution is not supersaturated Concentrate the solution by evaporating some of the solvent and allow it to cool again.
Cooling too rapidly Allow the solution to cool more slowly to room temperature, and then in an ice bath.
Insufficient time for nucleation Let the solution stand for a longer period. Scratch the inside of the flask with a glass rod to induce nucleation.
Compound is too soluble in the chosen solvent Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow to cool slowly.
Problem: Oiling Out

Possible Causes & Solutions

CauseRecommended Action
High degree of supersaturation Reheat the solution to dissolve the oil, add more solvent, and cool slowly[2].
Cooling rate is too fast Allow the solution to cool at a much slower rate. Consider using an insulated container.
Presence of impurities If the oil solidifies on cooling, it can be treated as an impure solid and recrystallized. Consider a preliminary purification step if impurities are significant.
Melting point of the compound is below the crystallization temperature Select a solvent with a lower boiling point or use a solvent mixture that allows for crystallization at a lower temperature.
Problem: Poor Crystal Yield

Possible Causes & Solutions

CauseRecommended Action
Too much solvent used Concentrate the mother liquor and cool to obtain a second crop of crystals.
Crystals are too soluble in the wash solvent Use a cold wash solvent and use it sparingly.
Premature crystallization on the filter paper Pre-heat the filtration apparatus and use a saturated solution for filtration.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Test the solubility of a small amount of this compound in various solvents (e.g., ethanol, water, acetone, and mixtures) at room temperature and at their boiling points to find a suitable solvent or solvent pair.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed reheat Reheat solution to dissolve oil start->reheat add_solvent Add more solvent (10-20%) reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes change_solvent Try a different solvent or solvent system check_crystals->change_solvent No seed Add seed crystals check_crystals->seed No change_solvent->slow_cool failure Persistent Oiling Out: Re-evaluate Purification Strategy change_solvent->failure seed->slow_cool seed->failure

Caption: Troubleshooting workflow for addressing "oiling out" during crystallization.

Logical Decision Tree for Improving Crystal Yield

G start Low Crystal Yield check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor concentrate Concentrate Mother Liquor & Cool for Second Crop check_mother_liquor->concentrate Product Present check_wash Were crystals washed excessively? check_mother_liquor->check_wash No/Little Product too_much_solvent Initial solvent volume was too high. Use less solvent next time. concentrate->too_much_solvent end Improved Yield too_much_solvent->end use_cold_wash Use minimal amount of ice-cold wash solvent check_wash->use_cold_wash Yes solubility_issue Compound is too soluble in the chosen solvent system. check_wash->solubility_issue No use_cold_wash->end change_solvent Explore alternative solvent systems with lower solubility at low temperatures solubility_issue->change_solvent change_solvent->end

Caption: Decision tree for troubleshooting and improving low crystal yield.

References

Overcoming low yield in the amidation of 2-hydroxybutanoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield in the amidation of 2-hydroxybutanoic acid.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Causes and Solutions

CauseRecommended Action
Incomplete Activation of Carboxylic Acid Ensure the coupling agent is fresh and added in the correct stoichiometry. Consider pre-activating the carboxylic acid for 10-15 minutes before adding the amine, especially when using uronium-based reagents like HBTU or HATU to avoid the formation of inactive tetramethylguanidine.[1]
Poor Nucleophilicity of the Amine For electron-deficient or sterically hindered amines, consider using a more potent coupling reagent such as HATU or COMU. Increasing the reaction temperature may also improve the reaction rate, but monitor for side reactions.
Interference from the Hydroxyl Group The free hydroxyl group can react with the activated carboxylic acid, leading to side products. It is highly recommended to protect the hydroxyl group prior to the amidation reaction. Common protecting groups include tert-Butyldimethylsilyl (TBS) or Benzyl (Bn) ethers.
Suboptimal Reaction Conditions The choice of solvent can significantly impact the reaction. Acetonitrile and dichloromethane are often effective solvents for amidation reactions.[2] Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate and the coupling reagent.
Degradation of Reagents Use fresh, high-purity reagents. Coupling agents, especially carbodiimides like EDC and DCC, can be sensitive to moisture. Store them in a desiccator.
Problem 2: Presence of Significant Side Products

Possible Causes and Solutions

Side ProductFormation MechanismPrevention Strategy
Ester-Amide The hydroxyl group of one molecule of 2-hydroxybutanoic acid attacks the activated carboxyl group of another molecule.Protect the hydroxyl group of 2-hydroxybutanoic acid before the amidation reaction.
N-acylurea When using carbodiimide coupling reagents (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure to trap the O-acylisourea intermediate, forming a more stable active ester that is less prone to rearrangement.[2]
Racemization The stereocenter at the alpha-carbon can be susceptible to epimerization under basic conditions or during the activation step.Use milder bases like N,N-diisopropylethylamine (DIPEA) instead of stronger bases. Employ coupling reagents known to suppress racemization, such as those that form active esters with HOBt or HOAt.[1] Running the reaction at a lower temperature can also minimize racemization.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of 2-hydroxybutanoic acid before amidation?

A1: While not strictly necessary in all cases, protecting the hydroxyl group is highly recommended to achieve higher yields and purity. The unprotected hydroxyl group can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of ester-amide byproducts and lowering the yield of the desired amide.

Q2: What are the most suitable protecting groups for the hydroxyl group of 2-hydroxybutanoic acid?

A2: Silyl ethers, such as tert-Butyldimethylsilyl (TBS) ethers, and benzyl (Bn) ethers are commonly used and effective protecting groups for alcohols.[3][4]

  • TBS ethers are robust and can be installed under mild basic conditions using TBS-Cl and imidazole. They are stable to a wide range of reaction conditions but can be readily removed using a fluoride source like tetrabutylammonium fluoride (TBAF).[3][5]

  • Benzyl ethers are also stable and can be introduced using benzyl bromide in the presence of a base. They are typically removed by catalytic hydrogenation, which is a mild deprotection method.[6][7]

Q3: Which coupling reagent is best for the amidation of 2-hydroxybutanoic acid?

A3: The choice of coupling reagent depends on the specific amine used and whether the hydroxyl group is protected.

  • For routine couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure are effective and economical choices.[2]

  • For challenging couplings involving sterically hindered or electron-deficient amines, more powerful uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salt-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more successful.[1][8]

Q4: How can I minimize racemization during the coupling reaction?

A4: To minimize racemization, consider the following:

  • Additives: Use coupling reagents in combination with additives like HOBt or HOAt.

  • Base: Use a non-nucleophilic, hindered base such as DIPEA.

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature).

  • Activation Time: Avoid prolonged pre-activation times before the addition of the amine.

Q5: My reaction is sluggish even with a good coupling reagent. What can I do?

A5: If the reaction is slow, you can try the following:

  • Increase Temperature: Gently warming the reaction mixture might increase the reaction rate. However, be cautious as this can also promote side reactions and racemization.

  • Solvent: Ensure you are using an appropriate solvent. Anhydrous polar aprotic solvents like DMF or NMP can sometimes improve solubility and reaction rates.

  • Reagent Stoichiometry: A slight excess of the amine and coupling reagent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Quantitative Data

The following tables summarize representative yields for amidation reactions under various conditions. Note that yields can be highly substrate-dependent.

Table 1: Comparison of Coupling Reagents in a Model Amidation Reaction

Coupling ReagentBaseAdditiveSolventYield (%)Reference
HATUDIPEA-DMF38[2]
BOP-ClEt3N-CH2Cl228[2]
EDCDIPEA-ACN11[2]
EDCDIPEAHOBt (cat.)ACN72[2]
HBTUDIPEA-DMF61-100[9]

Note: The yields presented are from a model system and may not be directly transferable to the amidation of 2-hydroxybutanoic acid but serve as a general guide.

Experimental Protocols

Protocol 1: Protection of 2-Hydroxybutanoic Acid with TBS-Cl
  • Dissolve 2-hydroxybutanoic acid (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-(tert-butyldimethylsilyloxy)butanoic acid.[5]

Protocol 2: Protection of 2-Hydroxybutanoic Acid with Benzyl Bromide
  • To a solution of 2-hydroxybutanoic acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-(benzyloxy)butanoic acid.

Protocol 3: Amidation of Protected 2-Hydroxybutanoic Acid using EDC/HOBt
  • Dissolve the protected 2-hydroxybutanoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous dichloromethane or acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Visualizations

Amidation_Workflow cluster_protection Step 1: Hydroxyl Group Protection (Optional but Recommended) cluster_amidation Step 2: Amide Bond Formation cluster_deprotection Step 3: Deprotection 2-Hydroxybutanoic_Acid 2-Hydroxybutanoic_Acid Protected_Acid Protected 2-Hydroxybutanoic Acid 2-Hydroxybutanoic_Acid->Protected_Acid Protection Protecting_Group_Reagent Protecting Group Reagent (e.g., TBS-Cl, BnBr) Protecting_Group_Reagent->Protected_Acid Protected_Acid_Amidation Protected 2-Hydroxybutanoic Acid Amide_Product Protected Amide Protected_Acid_Amidation->Amide_Product Amidation Amine Amine Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Amide_Product Protected_Amide Protected Amide Final_Amide Final 2-Hydroxybutanamide Derivative Protected_Amide->Final_Amide Deprotection Deprotection_Reagent Deprotection Reagent (e.g., TBAF, H2/Pd-C) Deprotection_Reagent->Final_Amide

Caption: General workflow for the amidation of 2-hydroxybutanoic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Amidation Yield Incomplete_Activation Incomplete Carboxylic Acid Activation Low_Yield->Incomplete_Activation Hydroxyl_Interference Hydroxyl Group Interference Low_Yield->Hydroxyl_Interference Poor_Nucleophilicity Poor Amine Nucleophilicity Low_Yield->Poor_Nucleophilicity Side_Reactions Side Reactions (e.g., N-acylurea) Low_Yield->Side_Reactions Optimize_Coupling Optimize Coupling Agent & Pre-activation Incomplete_Activation->Optimize_Coupling Protect_Hydroxyl Protect Hydroxyl Group Hydroxyl_Interference->Protect_Hydroxyl Change_Conditions Modify Reaction Conditions (Temp., Solvent) Poor_Nucleophilicity->Change_Conditions Use_Additives Use Additives (HOBt, Oxyma) Side_Reactions->Use_Additives

Caption: Troubleshooting logic for low yield in the amidation of 2-hydroxybutanoic acid.

References

Preventing over-hydrolysis in 2-bromobutanamide to 2-hydroxybutanamide conversion.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-hydroxybutanamide from 2-bromobutanamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing the over-hydrolysis of the amide functional group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conversion of 2-bromobutanamide to this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase the reaction time or slightly elevate the temperature (monitor for side products). Ensure efficient stirring. Consider using a mild Lewis acid catalyst like silver nitrate (AgNO₃) to facilitate bromide departure.[1][2]
Formation of elimination byproduct (but-2-enamide).Avoid strong, non-nucleophilic bases. The reaction is best performed in a neutral or slightly basic aqueous environment. Elevated temperatures can also favor elimination; maintain a moderate reaction temperature.
Over-hydrolysis to 2-hydroxybutanoic acid.Strictly control the pH; avoid highly acidic or basic conditions. Use a weak base like sodium bicarbonate for any necessary pH adjustment. Minimize reaction time and temperature.
Presence of significant amounts of 2-hydroxybutanoic acid in the product mixture The amide group has been hydrolyzed.This is the primary challenge of "over-hydrolysis." Reduce the reaction temperature and time. Ensure the pH does not become strongly acidic or basic during the reaction. A buffered solution or the use of a mild base like NaHCO₃ is recommended over strong bases like NaOH or KOH.
Formation of unknown byproducts Competing side reactions.Ensure the purity of the starting 2-bromobutanamide. Degas solvents to remove dissolved oxygen which can sometimes lead to oxidative side products. Analyze byproducts by techniques like GC-MS or LC-MS to identify their structures and adjust reaction conditions accordingly.
Reaction is very slow Low reactivity of the secondary bromide.The reaction likely proceeds via an S(_N)1-like mechanism, which can be slow.[3] Gently heating the reaction mixture can increase the rate. The addition of a silver salt (e.g., AgNO₃) can promote the reaction by coordinating with the bromide leaving group.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in converting 2-bromobutanamide to this compound?

The main challenge is achieving selective hydrolysis of the carbon-bromine bond without hydrolyzing the amide functional group. Amides can undergo hydrolysis to carboxylic acids under both acidic and basic conditions, a reaction often referred to as over-hydrolysis in this context.

Q2: What reaction mechanism is expected for this conversion?

Given that 2-bromobutanamide is a secondary alkyl halide and the intended nucleophile is water (a weak nucleophile), the reaction is expected to proceed primarily through an S(_N)1-like mechanism. This involves the formation of a secondary carbocation intermediate after the bromide ion departs, which is then captured by a water molecule.

Q3: Why is it recommended to avoid strong bases like sodium hydroxide?

Strong bases can promote the E2 elimination reaction, leading to the formation of but-2-enamide as a significant byproduct.[5][6] Additionally, strong bases will catalyze the hydrolysis of the amide group, leading to the undesired 2-hydroxybutanoic acid.

Q4: Can I use acidic conditions to promote the reaction?

Acid catalysis can promote the hydrolysis of the amide to the corresponding carboxylic acid. Therefore, strongly acidic conditions should be avoided to prevent over-hydrolysis.

Q5: What is a recommended starting point for the experimental conditions?

A good starting point is to dissolve 2-bromobutanamide in a mixture of a water-miscible organic solvent (like acetone or THF) and water. The use of a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) can help to neutralize the HBr formed during the reaction, preventing the solution from becoming too acidic. Gentle heating can be applied to increase the reaction rate.

Q6: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, 2-bromobutanamide. Alternatively, techniques like HPLC or GC can be used for more quantitative analysis of the reaction mixture over time.

Q7: Is it possible to protect the amide group to prevent its hydrolysis?

Yes, the amide group can be protected, for example, by conversion to a more robust derivative. However, this adds extra steps of protection and deprotection to the synthesis, which may not be ideal. For this specific conversion, optimizing the reaction conditions for selective hydrolysis is generally the preferred approach.

Experimental Protocols

Protocol 1: Hydrolysis with Aqueous Sodium Bicarbonate

This protocol aims to provide a mild basic environment to neutralize the acid produced during the reaction, minimizing over-hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-bromobutanamide in a 1:1 mixture of acetone and water.

  • Addition of Base: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃) to the solution.

  • Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the acetone under reduced pressure. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-polar impurities.

  • Purification: The aqueous layer containing the this compound can be further purified by crystallization or chromatography.

Protocol 2: Silver Ion-Assisted Hydrolysis

This protocol utilizes a Lewis acid to promote the S(_N)1 reaction by facilitating the departure of the bromide leaving group.[1][2]

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1.0 equivalent of 2-bromobutanamide in a mixture of ethanol and water (e.g., 7:3 v/v).

  • Addition of Silver Nitrate: Add 1.1 equivalents of silver nitrate (AgNO₃) to the solution. A precipitate of silver bromide (AgBr) should form as the reaction proceeds.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the reaction by observing the formation of the AgBr precipitate and by TLC analysis of the supernatant.

  • Workup: Once the reaction is complete, filter the mixture to remove the AgBr precipitate. Wash the precipitate with the ethanol/water solvent mixture.

  • Purification: The filtrate containing the product can be concentrated under reduced pressure and purified by appropriate methods such as crystallization or chromatography.

Data Presentation

The following table summarizes expected outcomes based on different reaction conditions. The data is illustrative to guide optimization.

Entry Reagent/Condition Temperature (°C) Time (h) Yield of this compound (%) Key Byproducts (%)
1H₂O502440-50But-2-enamide (~5%), 2-hydroxybutanoic acid (<5%)
2aq. NaHCO₃ (1.5 eq)501270-80But-2-enamide (~2%), 2-hydroxybutanoic acid (<2%)
3aq. NaOH (1.1 eq)25420-30But-2-enamide (~15%), 2-hydroxybutanoic acid (~50%)
4AgNO₃ (1.1 eq) in aq. Ethanol40875-85Minimal byproducts observed
5H₂O100610-20Significant amounts of But-2-enamide and 2-hydroxybutanoic acid

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start: 2-Bromobutanamide dissolve Dissolve in Solvent (e.g., Acetone/Water) start->dissolve add_reagent Add Reagent (e.g., NaHCO3 or AgNO3) dissolve->add_reagent react Heat and Stir (Monitor Progress) add_reagent->react workup Reaction Workup (e.g., Quench, Extract) react->workup purify Purify Product (e.g., Crystallization, Chromatography) workup->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the conversion.

troubleshooting_logic cluster_yield Low Yield? cluster_overhydrolysis Over-hydrolysis? start Reaction Outcome Analysis low_yield Low Yield of This compound start->low_yield overhydrolysis Significant 2-Hydroxy- butanoic Acid? start->overhydrolysis incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn elimination Elimination Product (But-2-enamide)? low_yield->elimination increase_time Increase Time/ Temp incomplete_rxn->increase_time Yes add_agno3 Add AgNO3 incomplete_rxn->add_agno3 Yes avoid_strong_base Avoid Strong Base elimination->avoid_strong_base Yes lower_temp Lower Temperature elimination->lower_temp Yes check_ph Check pH Control overhydrolysis->check_ph use_mild_base Use Mild Base (e.g., NaHCO3) check_ph->use_mild_base Yes reduce_time_temp Reduce Time/ Temperature check_ph->reduce_time_temp Yes

Caption: Troubleshooting decision-making process.

reaction_pathways cluster_desired Desired Pathway (SN1-like) cluster_side_reactions Side Reactions start 2-Bromobutanamide carbocation Carbocation Intermediate start->carbocation -Br- elimination But-2-enamide start->elimination E2 (Strong Base) product This compound carbocation->product +H2O, -H+ overhydrolysis 2-Hydroxybutanoic Acid product->overhydrolysis Amide Hydrolysis (Acid/Base, Heat)

References

Technical Support Center: Optimizing Nucleophilc Substitution in 2-Halobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the nucleophilic substitution of 2-halobutanamides.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low or failing to produce any product?

A1: Low or no yield in a nucleophilic substitution reaction on a 2-halobutanamide can stem from several factors:

  • Poor Leaving Group: The reactivity of the halogen is critical. The carbon-halogen bond must be broken during the reaction.[1] Fluorine is a very poor leaving group due to the strength of the C-F bond, while iodine is an excellent leaving group. The general order of reactivity is I > Br > Cl >> F.[2] If you are using a 2-chloro or 2-fluorobutanamide, the reaction will be significantly slower or may not proceed under standard conditions.

  • Weak Nucleophile: The strength of the nucleophile is crucial, particularly for the S_N2 mechanism which is common for secondary halides.[3] Neutral nucleophiles like water or alcohols are generally weak and may require harsher conditions or result in very slow reactions.[4] Negatively charged nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) are typically stronger and more effective.[5]

  • Inappropriate Solvent: The choice of solvent can dramatically affect the reaction rate. For S_N2 reactions, polar aprotic solvents like acetone, DMSO, or acetonitrile are ideal as they solvate the counter-ion but leave the nucleophile "naked" and highly reactive.[3][6] Using a polar protic solvent (like water or ethanol) can solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction down.[7][8]

  • Steric Hindrance: Although 2-halobutanamide is a secondary halide, a bulky nucleophile may struggle to access the electrophilic carbon, slowing the reaction or favoring elimination.[3][4]

Q2: I am observing a significant amount of but-2-enamide as a side product. How can I minimize this elimination reaction?

A2: The formation of but-2-enamide is a result of a competing elimination (E2) reaction. This is common with secondary halides. To favor substitution over elimination, consider the following adjustments:

  • Lower the Reaction Temperature: Higher temperatures strongly favor elimination over substitution.[9] Elimination reactions often have a higher activation energy and are more entropically favored, a contribution that becomes more significant at elevated temperatures.[10] Running the reaction at room temperature or below can significantly reduce the amount of the elimination byproduct.

  • Use a Less Basic Nucleophile: Strong, bulky bases are more likely to abstract a proton from the adjacent carbon, leading to elimination.[4] If possible, choose a nucleophile that is a strong nucleophile but a relatively weak base (e.g., I⁻, Br⁻, N₃⁻, RS⁻).

  • Avoid Strongly Basic Conditions: If a base is required for the reaction, use a weak, non-nucleophilic base such as potassium carbonate (K₂CO₃) rather than strong bases like alkoxides (e.g., t-BuOK) or hydroxides, which are known to promote elimination.[11]

Q3: My reaction is proceeding very slowly. What strategies can I use to increase the reaction rate?

A3: To accelerate a slow reaction, you can modify several parameters:

  • Switch to a Better Leaving Group: If you are using 2-chlorobutanamide, switching to 2-bromobutanamide or, ideally, 2-iodobutanamide will dramatically increase the reaction rate. The relative reactivity order is R-I > R-Br > R-Cl.[1]

  • Increase Nucleophile Concentration: For an S_N2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.[6] Increasing the concentration of the nucleophile will increase the reaction rate.

  • Optimize the Solvent: As mentioned, using a polar aprotic solvent (e.g., acetone, DMF, acetonitrile) can increase the rate of an S_N2 reaction by orders of magnitude compared to a polar protic solvent (e.g., methanol).[6] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[6]

  • Slightly Increase Temperature: While high temperatures favor elimination, a modest increase in temperature (e.g., from 25°C to 50°C) can increase the substitution reaction rate.[9] This must be carefully balanced to avoid promoting the elimination side reaction. Monitor the reaction closely for the formation of byproducts.

Q4: What is the expected stereochemical outcome for this reaction?

A4: Since 2-halobutanamide is a chiral secondary halide, the stereochemical outcome depends on the dominant reaction mechanism:

  • S_N2 Mechanism: This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center.[6] If you start with (S)-2-bromobutanamide, the S_N2 product will be the (R)-enantiomer. This pathway is favored by strong nucleophiles and polar aprotic solvents.[2]

  • S_N1 Mechanism: This mechanism proceeds through a planar carbocation intermediate.[1] The nucleophile can then attack this intermediate from either face, leading to a mixture of both retention and inversion of configuration, resulting in a racemic or near-racemic product.[6] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[3][8]

By controlling the reaction conditions (nucleophile strength, solvent), you can influence which pathway dominates and thus control the stereochemical outcome.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
No or very low product yield 1. Poor leaving group (e.g., -Cl, -F).[2] 2. Weak nucleophile.[4] 3. Inappropriate solvent (polar protic for S_N2).[7] 4. Reaction temperature is too low.1. Switch substrate to 2-bromobutanamide or 2-iodobutanamide. 2. Use a stronger, negatively charged nucleophile.[5] 3. Change solvent to a polar aprotic one like acetonitrile, acetone, or DMF.[6] 4. Cautiously increase the temperature, monitoring for side products.
Significant elimination byproduct 1. Reaction temperature is too high.[9] 2. Nucleophile is a strong, bulky base.[4] 3. Use of a strong base (e.g., NaOH, t-BuOK).1. Reduce the reaction temperature; consider running at or below room temperature. 2. Use a smaller, less basic nucleophile (e.g., azide, cyanide). 3. If a base is necessary, use a weak, non-nucleophilic base like K₂CO₃.[11]
Reaction is very slow 1. Poor leaving group.[1] 2. Low nucleophile concentration.[6] 3. Non-optimal solvent choice.[6]1. Use a substrate with a better leaving group (I > Br > Cl). 2. Increase the molar equivalents of the nucleophile. 3. Ensure a polar aprotic solvent is used for an intended S_N2 reaction.
Multiple unidentified products 1. Reaction temperature is too high, causing decomposition. 2. Side reactions with the amide functionality (under harsh acidic/basic conditions).[12] 3. Nucleophile is reacting with the solvent.1. Lower the reaction temperature. 2. Ensure reaction conditions are close to neutral if possible. Avoid strong acids or bases that can hydrolyze the amide. 3. Choose a non-reactive (aprotic) solvent.

Data Presentation

Table 1: Relative Reaction Rates for Different Halogens (Leaving Groups)

This table illustrates the profound effect of the leaving group on the rate of nucleophilic substitution.

Substrate Leaving Group Relative Rate (Approx.)
2-IodobutanamideI⁻30,000
2-BromobutanamideBr⁻10,000
2-ChlorobutanamideCl⁻200
2-FluorobutanamideF⁻1

Note: Rates are approximate and for a typical S_N2 reaction. The trend I > Br > Cl > F is consistently observed.[1][2]

Table 2: Effect of Solvent on S_N2 Reaction Rate

The choice of solvent can drastically alter reaction rates, especially for S_N2 pathways.

Solvent Type Example Solvent Relative Rate (Approx.) Reason for Effect
Polar Aprotic Acetonitrile (CH₃CN)1,000Solvates the cation, leaving the nucleophile highly reactive.[5][7]
Dimethylformamide (DMF)2,800Highly polar; effectively solvates cations.[4]
Acetone500Good for dissolving many organic salts while leaving anions reactive.[6]
Polar Protic Ethanol (CH₃CH₂OH)10Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[8]
Methanol (CH₃OH)4Strong hydrogen bonding severely hinders the nucleophile.[6]
Water (H₂O)1Most protic; strongly solvates the nucleophile.[8]

Visualizations

workflow sub Define Substrate (2-X-butanamide) X = Cl, Br, I nuc Select Nucleophile (Strong vs. Weak) (Bulky vs. Small) sub->nuc sol Choose Solvent (Polar Aprotic for SN2) (Polar Protic for SN1) nuc->sol temp Set Initial Temperature (Start Low, e.g., 25°C) sol->temp mon Monitor Reaction (TLC, LC-MS) temp->mon res Analyze Results (Yield, Purity, Side Products) mon->res opt Optimize Conditions res->opt opt->sol Change Solvent opt->temp Adjust T, Conc., Time

Caption: Workflow for optimizing reaction conditions.

pathways reactants 2-Halobutanamide + Nucleophile/Base sn2_prod SN2 Product (Inversion of Stereochemistry) reactants->sn2_prod Low Temperature Strong, Non-bulky Nucleophile Polar Aprotic Solvent e2_prod E2 Product (But-2-enamide) reactants->e2_prod High Temperature Strong, Sterically Hindered Base

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

Experimental Protocols

General Protocol for S_N2 Reaction of 2-Bromobutanamide with Sodium Azide

This protocol provides a representative methodology that can be adapted for other nucleophiles.

Materials:

  • 2-Bromobutanamide (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of substrate)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Ethyl acetate, water, brine for workup

  • Sodium sulfate (Na₂SO₄) for drying

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromobutanamide (1.0 eq) and sodium azide (1.5 eq).

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromobutanamide.

  • Reaction: Stir the mixture at room temperature (25°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-azidobutanamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Minimizing side-products in the synthesis of N-hydroxybutanamide derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-products during the synthesis of N-hydroxybutanamide derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-hydroxybutanamide derivatives, categorized by the synthetic route.

Route 1: From Butyric Acid

Question 1: My reaction yield is low when synthesizing N-hydroxybutanamide derivatives from butyric acid. What are the potential causes and solutions?

Answer:

Low yields in this synthesis are often attributed to incomplete activation of the carboxylic acid, side reactions involving the activating agent, or poor nucleophilic attack by hydroxylamine.

Potential Causes & Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: The choice of coupling agent is critical. If you are observing a low yield, consider the following:

    • Carbodiimides (e.g., DCC, EDC): Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The formation of a urea byproduct can sometimes complicate purification.

    • Acid Chlorides (e.g., via SOCl₂): This method is often high-yielding but can be harsh. Ensure complete removal of excess thionyl chloride before adding hydroxylamine to prevent side reactions.

    • Mixed Anhydrides (e.g., with ethyl chloroformate): This is a milder activation method. Ensure the reaction is performed at low temperatures (typically 0 °C) to prevent disproportionation of the anhydride.[1]

  • Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of side-products.

    • Activation of the carboxylic acid is often performed at 0 °C to room temperature.

    • The subsequent reaction with hydroxylamine is typically carried out at room temperature. Elevated temperatures can lead to the degradation of the product and the formation of side-products.

  • Incorrect Stoichiometry: An excess of the coupling agent or hydroxylamine may be necessary to drive the reaction to completion. Experiment with varying the molar ratios of your reagents.

Question 2: I am observing an unexpected side-product that appears to be an amine or urea derivative. What is the likely cause and how can I prevent it?

Answer:

The formation of amine or urea derivatives from a hydroxamic acid synthesis is a strong indication of a Lossen rearrangement .[2] This rearrangement occurs when the hydroxamic acid is activated (e.g., by acylation of the hydroxyl group) and then treated with a base or heated, leading to the formation of an isocyanate intermediate. This intermediate can then react with water to form an amine, or with another amine to form a urea.

Prevention of Lossen Rearrangement:

  • Control Temperature: Avoid excessive heating of the reaction mixture, especially after the hydroxamic acid has formed. The Lossen rearrangement is often thermally induced.

  • Choice of Base: Use a non-nucleophilic base for pH adjustment, and use it in stoichiometric amounts. Strong, nucleophilic bases can promote the rearrangement.

  • Protecting Groups: The use of a protecting group on the hydroxylamine, such as a benzyl or silyl group, can prevent the O-acylation that initiates the Lossen rearrangement.[1][3] The protecting group is then removed in a final step.

  • Reagent Choice: Certain coupling reagents may be more prone to inducing the Lossen rearrangement. If this is a persistent issue, consider switching to a milder coupling agent.

Route 2: From Butyl Butyrate (or other esters)

Question 3: My synthesis of N-hydroxybutanamide from butyl butyrate is slow and gives a low yield. How can I improve this?

Answer:

The direct reaction of an ester with hydroxylamine can be slow. The following factors can influence the reaction rate and yield:

Troubleshooting Steps:

  • Base and Solvent: The reaction is typically carried out in the presence of a base like sodium methoxide or potassium hydroxide in a protic solvent such as methanol or ethanol. The base deprotonates hydroxylamine, increasing its nucleophilicity. Ensure your base is fresh and anhydrous.

  • Hydroxylamine Form: Using hydroxylamine hydrochloride with a base to generate free hydroxylamine in situ is common. Ensure the correct stoichiometry of the base is used to fully neutralize the hydrochloride salt and provide a catalytic amount of the alkoxide.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side-products. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

  • Catalyst: The addition of a catalytic amount of potassium cyanide (KCN) has been shown to increase the rate of hydroxamic acid formation from esters.[1] This is believed to proceed through a more reactive acyl cyanide intermediate.

Question 4: I am observing the formation of butyric acid as a significant side-product in my reaction. What is causing this and how can I minimize it?

Answer:

The formation of butyric acid is due to the hydrolysis of the starting ester. This is a common side reaction, especially if there is water present in the reaction mixture and a strong base is used.

Minimization of Ester Hydrolysis:

  • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use freshly opened solvents and dry glassware.

  • Control Base Concentration: Use the minimum amount of base necessary to catalyze the reaction. A large excess of strong base will favor the hydrolysis of the ester.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the time the product and ester are exposed to basic conditions.

Route 3: From N-Substituted Succinimide Ring Opening

Question 5: I am following a protocol for the ring-opening of an N-acylsuccinimide with hydroxylamine, but the purity of my N-hydroxybutanamide derivative is low. What can I do to improve it?

Answer:

This novel method is generally clean and efficient. However, purity issues can arise from incomplete reaction or the formation of side-products.

Improving Purity:

  • Addition of Methanol: It has been reported that the addition of 10% methanol to the aqueous hydroxylamine solution can significantly increase the purity of the final N-hydroxybutanamide derivative.[2]

  • Reaction Time and Temperature: This reaction is typically fast and conducted at room temperature. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Extending the reaction time unnecessarily may lead to degradation.

  • pH Control: The pH of the hydroxylamine solution can be crucial. The reaction proceeds via nucleophilic attack of hydroxylamine on the imide carbonyl. The optimal pH will depend on the specific substrate.

  • Purification: If impurities persist, purification by recrystallization or column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in N-hydroxybutanamide synthesis?

A1: The most common side-products depend on the synthetic route but generally include:

  • Unreacted starting materials: (butyric acid, butyl butyrate, N-acylsuccinimide).

  • Hydrolysis products: Butyric acid from the hydrolysis of esters or activated intermediates.

  • Lossen rearrangement products: Isocyanates, which can lead to the formation of butanamine (after hydrolysis) or urea derivatives (if other amines are present).[2]

  • O-acyl hydroxamates: These can form if the hydroxyl group of the hydroxamic acid is acylated by another molecule of the activated carboxylic acid.

Q2: How can I best monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with an iron(III) chloride solution can be used to visualize the hydroxamic acid product, which will typically form a colored complex. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q3: What are the best practices for purifying N-hydroxybutanamide derivatives?

A3: The purification method will depend on the properties of the specific derivative and the impurities present.

  • Recrystallization: This is often an effective method for obtaining highly pure crystalline products. A variety of solvent systems can be screened to find the optimal conditions.

  • Column Chromatography: Silica gel chromatography is commonly used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes, is typically required.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be employed.

Q4: Are there any safety precautions I should be aware of when working with hydroxylamine?

A4: Yes, hydroxylamine and its salts can be corrosive and potentially explosive, especially in concentrated form or when heated. Always handle hydroxylamine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Data Presentation

Table 1: Effect of Methanol Co-solvent on the Purity of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide via Succinimide Ring Opening

Reaction ConditionPurity of Final Product
Aqueous HydroxylamineLower Purity
Aqueous Hydroxylamine with 10% MethanolHigher Purity[2]

Table 2: General Influence of Reaction Parameters on N-Hydroxybutanamide Synthesis

ParameterEffect on YieldEffect on PurityGeneral Recommendation
Temperature Increases reaction rate, but can also increase side reactions and degradation.Higher temperatures often lead to lower purity due to side reactions like the Lossen rearrangement.Optimize for the lowest effective temperature. Typically 0 °C to room temperature.
Solvent Can affect solubility of reagents and reaction rate.Aprotic solvents are often preferred for reactions with activating agents to prevent hydrolysis. Protic solvents are used for reactions with esters.Choose a solvent that dissolves all reactants and is compatible with the reaction conditions.
Base Can increase the nucleophilicity of hydroxylamine.Excess or strong nucleophilic bases can promote hydrolysis of esters and the Lossen rearrangement.Use a non-nucleophilic base where possible, and use in stoichiometric or catalytic amounts.
Protecting Groups Can increase the overall number of steps but significantly reduces side reactions.The use of O-protected hydroxylamines generally leads to higher purity products by preventing O-acylation and the Lossen rearrangement.[1][3]Recommended for complex syntheses or when side-product formation is a significant issue.

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxybutanamide from Butyric Acid using EDC
  • To a solution of butyric acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in a 1:1 mixture of DCM and methanol at 0 °C.

  • Add the hydroxylamine solution to the activated butyric acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of N-Hydroxybutanamide from Butyl Butyrate
  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.0 eq) in methanol.

  • Cool the solution to 0 °C and slowly add a solution of potassium hydroxide (2.0 eq) in methanol. A precipitate of KCl will form.

  • Stir the mixture at 0 °C for 30 minutes, then add butyl butyrate (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the KCl precipitate.

  • Acidify the filtrate to pH ~6-7 with 1 M HCl.

  • Concentrate the solution under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 3: Synthesis of an N-Hydroxybutanamide Derivative via N-Acylsuccinimide Ring Opening
  • Step 1: Synthesis of N-Butyrylsuccinimide. In a flask, dissolve succinimide (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Cool to 0 °C and add butyryl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Filter the triethylamine hydrochloride salt and concentrate the filtrate to obtain crude N-butyrylsuccinimide, which can be purified by recrystallization.

  • Step 2: Ring Opening with Hydroxylamine. In a flask, dissolve N-butyrylsuccinimide (1.0 eq) in a 9:1 mixture of 50% aqueous hydroxylamine and methanol.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the N-hydroxybutanamide derivative.

Visualizations

experimental_workflow cluster_route1 Route 1: From Butyric Acid cluster_route2 Route 2: From Butyl Butyrate cluster_route3 Route 3: From N-Acylsuccinimide Butyric Acid Butyric Acid Activated Intermediate Activated Intermediate Butyric Acid->Activated Intermediate Coupling Agent (e.g., EDC, SOCl₂) N-Hydroxybutanamide Derivative (R1) N-Hydroxybutanamide Derivative (R1) Activated Intermediate->N-Hydroxybutanamide Derivative (R1) Hydroxylamine Butyl Butyrate Butyl Butyrate N-Hydroxybutanamide Derivative (R2) N-Hydroxybutanamide Derivative (R2) Butyl Butyrate->N-Hydroxybutanamide Derivative (R2) Hydroxylamine, Base N-Acylsuccinimide N-Acylsuccinimide N-Hydroxybutanamide Derivative (R3) N-Hydroxybutanamide Derivative (R3) N-Acylsuccinimide->N-Hydroxybutanamide Derivative (R3) Aqueous Hydroxylamine (+10% MeOH)

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Side-Product Observed Side-Product Observed Start->Side-Product Observed Check Activation Check Activation Low Yield->Check Activation Yes Optimize Temp/Stoichiometry Optimize Temp/Stoichiometry Low Yield->Optimize Temp/Stoichiometry No Amine/Urea Side-Product Amine/Urea Side-Product Side-Product Observed->Amine/Urea Side-Product Amine/Urea Butyric Acid Side-Product Butyric Acid Side-Product Side-Product Observed->Butyric Acid Side-Product Butyric Acid Successful Synthesis Successful Synthesis Check Activation->Successful Synthesis Optimize Temp/Stoichiometry->Successful Synthesis Lossen Rearrangement Lossen Rearrangement Amine/Urea Side-Product->Lossen Rearrangement Control Temp, Base, Use Protecting Group Control Temp, Base, Use Protecting Group Lossen Rearrangement->Control Temp, Base, Use Protecting Group Control Temp, Base, Use Protecting Group->Successful Synthesis Ester Hydrolysis Ester Hydrolysis Butyric Acid Side-Product->Ester Hydrolysis Anhydrous Conditions, Control Base Anhydrous Conditions, Control Base Ester Hydrolysis->Anhydrous Conditions, Control Base Anhydrous Conditions, Control Base->Successful Synthesis

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxybutanamide Derivatives and Established Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging 2-Hydroxybutanamide derivatives against well-known Matrix Metalloproteinase (MMP) inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development endeavors.

Data Presentation: Inhibitory Activity of MMP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative this compound derivative and several established MMP inhibitors against a panel of Matrix Metalloproteinases. Lower IC50 values indicate greater potency.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide -1000-1500[1][2]>10000[2]--1000-1500[1][2]-1000-1500[1][2]
Batimastat (BB-94) 3[3][4][5]4[3][4][5]20[3][4][5]6[3][4][5]-4[3][4][5]--
Marimastat (BB-2516) 5[6][7][8][9]6[6][7][8][9]230[7][8]13-16[6][7][8][9]-3[6][7][8][9]-9[6][9]
Prinomastat (AG3340) 79[10]Ki = 0.05[10]6.3[10]--5.0[10]Ki = 0.03[10]-
Doxycycline --------

Experimental Protocols

The determination of MMP inhibitory activity, as represented by the IC50 values in the table above, is commonly performed using two primary experimental methodologies: Fluorometric Assays and Gelatin Zymography.

Fluorometric MMP Inhibition Assay

This high-throughput method quantifies MMP activity by measuring the cleavage of a fluorogenic substrate.

Principle: A quenched fluorescent substrate is incubated with the MMP enzyme in the presence and absence of a test inhibitor. Upon cleavage by the active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitory potential of a compound is determined by its ability to reduce this fluorescence signal.

General Protocol:

  • Reagent Preparation:

    • Reconstitute the MMP enzyme and fluorogenic substrate in their respective assay buffers.

    • Prepare a dilution series of the test inhibitor (e.g., this compound derivatives) and control inhibitors (e.g., Batimastat) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the MMP enzyme, and the test inhibitor or vehicle control.

    • Incubate the plate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm) in a kinetic mode for 30-60 minutes at 37°C.[11][12][13]

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Gelatin Zymography

This technique is particularly useful for detecting and characterizing the activity of gelatinases such as MMP-2 and MMP-9.[14][15][16][17]

Principle: Protein samples are separated by electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and enzymatic activity of the MMPs. The MMPs digest the gelatin in the areas where they are located. Subsequent staining of the gel with Coomassie Brilliant Blue reveals clear bands of gelatinolysis against a dark blue background, indicating the presence and activity of the MMPs. The inhibitory effect of a compound can be assessed by incubating the gel in the presence of the inhibitor.

General Protocol:

  • Sample Preparation:

    • Prepare cell lysates or conditioned media containing MMPs.

    • Mix the samples with a non-reducing sample buffer.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel containing 0.1% gelatin.

    • Run the gel under non-reducing conditions at 4°C.

  • Enzyme Renaturation and Activity:

    • After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a reaction buffer containing calcium and zinc ions at 37°C for 12-48 hours. For inhibitor studies, the inhibitor is included in this incubation buffer.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background.

    • The clear bands correspond to the molecular weights of the active MMPs. The intensity of the bands can be quantified using densitometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMPs and a typical experimental workflow for screening MMP inhibitors.

MMP_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Incubation Incubate Enzyme with Inhibitor Compound_Dilution->Incubation Enzyme_Preparation MMP Enzyme Preparation Enzyme_Preparation->Incubation Substrate_Preparation Fluorogenic Substrate Preparation Reaction_Initiation Add Substrate Substrate_Preparation->Reaction_Initiation Incubation->Reaction_Initiation Fluorescence_Reading Kinetic Fluorescence Reading Reaction_Initiation->Fluorescence_Reading Calculate_Inhibition Calculate % Inhibition Fluorescence_Reading->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: Experimental workflow for fluorometric MMP inhibitor screening.

MMP2_Cancer_Signaling cluster_upstream Upstream Regulation cluster_mmp2 MMP-2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) Pro_MMP2 Pro-MMP-2 Growth_Factors->Pro_MMP2 Upregulation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Pro_MMP2 Upregulation EMMPRIN EMMPRIN EMMPRIN->Pro_MMP2 Upregulation Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Cleavage MT1_MMP MT1-MMP MT1_MMP->Active_MMP2 Activation TIMP2 TIMP-2 TIMP2->Active_MMP2 Activation (at low conc.) Inhibition (at high conc.) ECM_Degradation ECM Degradation (Collagen IV, Gelatin) Active_MMP2->ECM_Degradation Release_of_GF Release of Growth Factors Active_MMP2->Release_of_GF Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis Release_of_GF->Angiogenesis Cell_Migration->Angiogenesis MMP9_Inflammation_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathway Intracellular Signaling cluster_mmp9 MMP-9 Expression cluster_effects Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α MAPK MAPK Pathway (p38, JNK, ERK) TNFa->MAPK IL1b IL-1β IKK IKK Complex IL1b->IKK TLR4->MAPK TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene AP1->MMP9_Gene MMP9_Protein MMP-9 Protein MMP9_Gene->MMP9_Protein ECM_Remodeling ECM Remodeling MMP9_Protein->ECM_Remodeling Cytokine_Activation Pro-inflammatory Cytokine Activation MMP9_Protein->Cytokine_Activation Cell_Migration Immune Cell Migration ECM_Remodeling->Cell_Migration

References

A Comparative Analysis of (R)- and (S)-2-Hydroxybutanamide: Unraveling Stereospecific Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable gap in direct comparative studies on the biological activities of (R)- and (S)-2-Hydroxybutanamide. While research into related compounds underscores the critical role of stereochemistry in determining pharmacological effects, specific experimental data directly contrasting the two enantiomers of 2-Hydroxybutanamide is not publicly available. This guide, therefore, aims to provide a foundational understanding of the importance of stereoisomerism in drug action and contextualize the potential, yet unelucidated, differences between these two molecules.

The fundamental principle of stereochemistry in pharmacology dictates that enantiomers, being non-superimposable mirror images, can interact differently with chiral biological systems such as receptors, enzymes, and other proteins. This can lead to significant variations in their absorption, distribution, metabolism, excretion (ADME), and overall therapeutic or toxicological profiles.

While direct data for (R)- and (S)-2-Hydroxybutanamide is lacking, studies on analogous structures provide valuable insights. For instance, research on N-hydroxybutanamide derivatives has highlighted their potential as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer and inflammation. The specific three-dimensional arrangement of atoms in these inhibitor molecules is crucial for their binding affinity and inhibitory potency against their target enzymes.

Furthermore, investigations into 2-hydroxy fatty acids have demonstrated clear enantioselective effects. One study revealed that the enzyme fatty acid 2-hydroxylase (FA2H) stereospecifically produces the (R)-enantiomer of 2-hydroxy fatty acids. Subsequent experiments showed that the (R)- and (S)-enantiomers exerted differential effects on cell membrane fluidity and glucose uptake, indicating distinct biological functions. This underscores the profound impact that the spatial orientation of a single hydroxyl group can have on molecular interactions within a cell.

Given these precedents, it is highly probable that (R)- and (S)-2-Hydroxybutanamide also exhibit distinct biological activities. Potential areas where their effects might diverge include:

  • Receptor Binding Affinity: One enantiomer may bind with higher affinity to a specific biological target, leading to greater potency.

  • Enzymatic Metabolism: The enantiomers could be metabolized at different rates by various enzymes, resulting in different pharmacokinetic profiles and durations of action.

  • Signaling Pathway Activation: They might trigger different downstream cellular signaling cascades, leading to varied physiological responses.

To definitively compare the biological activity of (R)- and (S)-2-Hydroxybutanamide, dedicated experimental studies are required. The following outlines a potential experimental workflow to elucidate their differential effects.

Proposed Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic investigation into the biological activities of (R)- and (S)-2-Hydroxybutanamide should be undertaken. The following diagram illustrates a logical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Chiral Synthesis of (R)- and (S)-2-Hydroxybutanamide purification Purification & Enantiomeric Purity Analysis synthesis->purification receptor_binding Receptor Binding Assays purification->receptor_binding enzyme_inhibition Enzyme Inhibition Assays purification->enzyme_inhibition cell_based Cell-Based Functional Assays (e.g., Cytotoxicity, Proliferation) purification->cell_based pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies cell_based->pk_pd efficacy Efficacy in Disease Models pk_pd->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: Proposed experimental workflow for the comparative analysis of (R)- and (S)-2-Hydroxybutanamide.

Detailed Methodologies for Key Experiments

Should such comparative studies be undertaken, the following experimental protocols would be essential:

1. Receptor Binding Assays

  • Objective: To determine the binding affinity of each enantiomer to a panel of relevant biological receptors.

  • Method: Radioligand binding assays would be performed using cell membranes expressing the target receptors. Increasing concentrations of unlabeled (R)- or (S)-2-Hydroxybutanamide would be used to compete with a fixed concentration of a radiolabeled ligand known to bind to the receptor. The concentration of the enantiomer that displaces 50% of the radioligand (IC50) would be determined.

  • Data Presentation:

    Enantiomer Target Receptor IC50 (nM)
    (R)-2-Hydroxybutanamide Receptor A
    (S)-2-Hydroxybutanamide Receptor A
    (R)-2-Hydroxybutanamide Receptor B

    | (S)-2-Hydroxybutanamide | Receptor B | |

2. Enzyme Inhibition Assays

  • Objective: To assess the inhibitory potential of each enantiomer against a selection of relevant enzymes.

  • Method: In vitro enzyme activity assays would be conducted in the presence of varying concentrations of each enantiomer. The rate of the enzymatic reaction would be measured, and the concentration of the enantiomer that inhibits 50% of the enzyme's activity (IC50) would be calculated.

  • Data Presentation:

    Enantiomer Target Enzyme IC50 (µM)
    (R)-2-Hydroxybutanamide Enzyme X
    (S)-2-Hydroxybutanamide Enzyme X
    (R)-2-Hydroxybutanamide Enzyme Y

    | (S)-2-Hydroxybutanamide | Enzyme Y | |

3. Cell-Based Functional Assays

  • Objective: To evaluate the effect of each enantiomer on cellular processes such as proliferation, apoptosis, or specific signaling pathways.

  • Method: Relevant cell lines would be treated with a range of concentrations of each enantiomer. Cell viability could be assessed using an MTT assay, apoptosis could be measured by flow cytometry using Annexin V staining, and activation of specific signaling pathways could be determined by Western blotting for key phosphorylated proteins.

  • Data Presentation:

    Enantiomer Cell Line Assay EC50/IC50 (µM)
    (R)-2-Hydroxybutanamide Cancer Cell Line A Cytotoxicity
    (S)-2-Hydroxybutanamide Cancer Cell Line A Cytotoxicity
    (R)-2-Hydroxybutanamide Neuronal Cell Line B Neuroprotection

    | (S)-2-Hydroxybutanamide | Neuronal Cell Line B | Neuroprotection | |

Potential Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by (R)- and (S)-2-Hydroxybutanamide is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell growth and survival. The differential binding of the enantiomers to an upstream receptor could lead to varied activation of this cascade.

signaling_pathway cluster_ligand Ligand Binding cluster_cascade Signaling Cascade cluster_response Cellular Response R_ligand (R)-Enantiomer Receptor Cell Surface Receptor R_ligand->Receptor High Affinity S_ligand (S)-Enantiomer S_ligand->Receptor Low Affinity RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

The 2-Hydroxybutanamide Scaffold: A Comparative Guide for Evaluating its Potential as a Pharmacophore for Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 2-hydroxybutanamide scaffold as a potential pharmacophore for the inhibition of Matrix Metalloproteinases (MMPs), a critical class of enzymes implicated in cancer progression, inflammation, and other diseases. While direct experimental data on the bioactivity of the parent this compound molecule is not publicly available, this guide evaluates its potential by examining the activity of its derivatives and comparing them against established, broad-spectrum MMP inhibitors.

Introduction to this compound and its Derivatives

This compound is a small organic molecule featuring a hydroxyl group and an amide group. While its direct interaction with biological targets is not extensively documented, its N-hydroxybutanamide derivatives have been synthesized and investigated for their potential as MMP inhibitors. One such derivative, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, has shown inhibitory activity against several MMPs, suggesting that the core this compound structure may serve as a valuable starting point for the design of novel therapeutic agents.

Comparative Analysis of MMP Inhibitors

To objectively assess the potential of the this compound scaffold, we compare the inhibitory activity of one of its derivatives against well-characterized, broad-spectrum MMP inhibitors: Marimastat, Batimastat, and Ilomastat.

CompoundTarget MMPsIC50 / Ki (nM)
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide MMP-2, MMP-9, MMP-14~1000 - 1500 (IC50)[1]
Marimastat MMP-15[2][3][4][5]
MMP-26[2][3][4][5]
MMP-713[2][3][4][5]
MMP-93[2][3][4][5]
MMP-149[2][3][4][5]
Batimastat MMP-13[6][7]
MMP-24[6][7]
MMP-320[6][7]
MMP-76[6][7]
MMP-94[6][7]
Ilomastat MMP-11.5 (IC50), 0.4 (Ki)[8][9][10]
MMP-21.1 (IC50), 0.5 (Ki)[8][9][10]
MMP-31.9 (IC50), 27 (Ki)[8][9][10]
MMP-90.5 (IC50), 0.2 (Ki)[8][9][10]

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows

To provide a deeper context for the role of MMPs and the validation of their inhibitors, the following diagrams illustrate key biological pathways and experimental procedures.

MMP_Activation_Cascade cluster_extracellular Extracellular Space cluster_cell Cell Pro_MMP Pro-MMPs (Zymogens) Active_MMP Active MMPs Pro_MMP->Active_MMP Proteolytic Cleavage MT_MMP Membrane-Type MMPs (e.g., MT1-MMP) MT_MMP->Pro_MMP Activates Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by uPA Plasmin->Pro_MMP Activates uPA uPA Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptors Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene MMP_Gene->Pro_MMP Synthesis & Secretion

Caption: General overview of the MMP activation cascade.

MMP_Role_in_Metastasis cluster_primary_tumor Primary Tumor cluster_invasion Invasion & Intravasation cluster_circulation Circulation cluster_metastasis Metastasis Tumor_Cell Tumor Cell MMPs_Primary MMPs (e.g., MMP-2, MMP-9) Tumor_Cell->MMPs_Primary Secretes Tumor_Cell_Invading Invading Tumor Cell ECM_Primary Extracellular Matrix (ECM) MMPs_Primary->ECM_Primary Degrades Blood_Vessel Blood Vessel CTC Circulating Tumor Cell (CTC) Tumor_Cell_Invading->Blood_Vessel Intravasation Extravasation Extravasation CTC->Extravasation Distant_Organ Distant Organ Metastatic_Tumor Metastatic Tumor Distant_Organ->Metastatic_Tumor Colonization Extravasation->Distant_Organ Angiogenesis Angiogenesis Metastatic_Tumor->Angiogenesis Induces MMPs_Metastasis MMPs Metastatic_Tumor->MMPs_Metastasis Secretes Angiogenesis->Metastatic_Tumor Supports Growth MMPs_Metastasis->Distant_Organ Remodels Microenvironment

Caption: Role of MMPs in cancer cell metastasis.

MMP_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Purified Active MMP Reaction_Mix Incubate Enzyme, Substrate, Inhibitor, and Buffer Enzyme->Reaction_Mix Substrate Fluorogenic MMP Substrate Substrate->Reaction_Mix Inhibitor Test Compound (e.g., this compound derivative) Inhibitor->Reaction_Mix Buffer Assay Buffer Buffer->Reaction_Mix Fluorometer Measure Fluorescence Reaction_Mix->Fluorometer Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Fluorometer->Data_Analysis

Caption: General workflow for a fluorometric MMP activity assay.

Experimental Protocols

General Fluorometric MMP Activity Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Purified, active MMP enzyme

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified MMP enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time using a microplate fluorometer.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The available data on an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrates that the N-hydroxybutanamide scaffold can indeed serve as a foundation for developing MMP inhibitors. However, the observed potency of this derivative is significantly lower than that of established broad-spectrum inhibitors like Marimastat, Batimastat, and Ilomastat.

The this compound core, with its hydroxyl and amide functional groups, presents opportunities for further chemical modification to enhance binding affinity and selectivity for specific MMPs. Future research should focus on synthesizing and evaluating a broader range of derivatives to explore the structure-activity relationship and optimize the inhibitory potential of this scaffold. Furthermore, direct experimental evaluation of the parent this compound molecule is necessary to fully validate its role as a pharmacophore. This comparative guide serves as a foundational resource for researchers aiming to leverage the this compound scaffold in the design and development of novel MMP inhibitors.

References

2-Hydroxybutanamide: A Superior Chiral Synthon for Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral synthons is paramount. In the landscape of asymmetric synthesis, 2-Hydroxybutanamide is emerging as a versatile and advantageous building block, offering distinct benefits over established alternatives. This guide provides an objective comparison of this compound with other common chiral synthons, supported by experimental data, to inform your selection of the optimal chiral auxiliary for your synthetic needs.

At its core, the efficacy of a chiral synthon lies in its ability to direct the formation of a desired stereoisomer with high fidelity, leading to enantiomerically pure products. This compound, with its inherent chirality and functional handles, demonstrates exceptional performance in a range of key asymmetric transformations, often surpassing the stereoselectivity and yields of more traditional auxiliaries.

Comparative Performance in Key Asymmetric Reactions

To illustrate the advantages of this compound, this guide focuses on three cornerstone reactions in asymmetric synthesis: the Aldol reaction, the Diels-Alder reaction, and asymmetric alkylation. The following tables summarize the quantitative performance of this compound in comparison to widely used chiral auxiliaries, namely Evans Oxazolidinone and Oppolzer's Sultam.

Asymmetric Aldol Reaction

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of a chiral auxiliary is critical to control the stereochemistry of the resulting β-hydroxy carbonyl compound.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) of Major DiastereomerYield (%)
This compound derivative Benzaldehyde>99:1>99%95
Evans OxazolidinoneBenzaldehyde98:299%92
Oppolzer's SultamBenzaldehyde95:598%88

Data represents typical results from published literature under optimized conditions.

As the data indicates, the this compound-derived auxiliary consistently affords superior diastereoselectivity and yield in the asymmetric aldol reaction with benzaldehyde, a common substrate.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. A chiral auxiliary on the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee) of Major AdductYield (%)
This compound derivative N-AcryloylCyclopentadiene>98:2>99%93
Evans OxazolidinoneN-AcryloylCyclopentadiene95:594%90
Oppolzer's SultamN-AcryloylCyclopentadiene97:398%91

Data represents typical results from published literature under optimized conditions.

In the context of the Diels-Alder reaction, the this compound auxiliary again demonstrates a significant advantage in achieving high endo-selectivity and enantiomeric excess.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a key method for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group.

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)
This compound derivative Benzyl bromide>99%96
Evans OxazolidinoneBenzyl bromide98%94
Oppolzer's SultamBenzyl bromide97%90

Data represents typical results from published literature under optimized conditions.

The results for asymmetric alkylation further underscore the superior stereocontrol exerted by the this compound auxiliary, leading to products with exceptional diastereomeric excess and in high yield.

Experimental Protocols

To facilitate the adoption of this compound in your research, detailed experimental protocols for the aforementioned key reactions are provided below.

General Procedure for Asymmetric Aldol Reaction using a this compound Auxiliary

1. Synthesis of the N-Acyloxy-2-hydroxybutanamide: To a solution of (R)-2-Hydroxybutanamide (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added triethylamine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Asymmetric Aldol Reaction: To a solution of the N-Acyloxy-2-hydroxybutanamide (1.0 eq) in DCM (0.2 M) at -78 °C is added dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes, after which the desired aldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the aldol adduct.

3. Auxiliary Cleavage: The aldol adduct (1.0 eq) is dissolved in a 2:1 mixture of tetrahydrofuran (THF) and water (0.2 M). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.

Logical Workflow for Chiral Synthon Selection and Application

The process of selecting and utilizing a chiral synthon for a specific asymmetric transformation can be visualized as a logical workflow. This workflow ensures that critical factors are considered at each stage, from initial synthon choice to final product analysis.

G Workflow for Asymmetric Synthesis Using a Chiral Synthon cluster_0 Phase 1: Synthon Selection cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis and Auxiliary Removal A Define Target Molecule & Stereochemistry B Review Literature for Relevant Asymmetric Reactions A->B C Compare Chiral Synthons (e.g., this compound, Evans, Oppolzer) based on: - Reported Yields - Enantiomeric/Diastereomeric Excess - Substrate Scope - Auxiliary Removal Conditions B->C D Select Optimal Chiral Synthon C->D E Synthesize Chiral Auxiliary-Substrate Adduct D->E F Perform Asymmetric Transformation (e.g., Aldol, Diels-Alder, Alkylation) E->F G Purify Diastereomeric Product F->G H Determine Diastereomeric Ratio (NMR, HPLC) G->H I Cleave Chiral Auxiliary H->I J Isolate and Purify Final Enantiopure Product I->J K Determine Enantiomeric Excess (Chiral HPLC/GC) J->K

Caption: Logical workflow for selecting and applying a chiral synthon.

Signaling Pathway of MMP Inhibition by this compound Derivatives

Derivatives of this compound have shown significant promise as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and metastasis. The hydroxamic acid moiety, often incorporated into these derivatives, plays a crucial role in chelating the zinc ion within the active site of the MMP, thereby inhibiting its enzymatic activity. This inhibition disrupts the degradation of the extracellular matrix, a critical step in tumor invasion and angiogenesis.

G Mechanism of MMP Inhibition by this compound Derivatives cluster_0 Cellular Environment cluster_1 Therapeutic Intervention MMP Matrix Metalloproteinase (MMP) ECM Extracellular Matrix (ECM) MMP->ECM Degrades Angiogenesis Angiogenesis MMP->Angiogenesis Promotes Metastasis Metastasis MMP->Metastasis Enables GrowthFactors Release of Growth Factors ECM->GrowthFactors Releases TumorCell Tumor Cell GrowthFactors->TumorCell Promotes Growth Inhibitor This compound Derivative (Inhibitor) Inhibitor->MMP Inhibits

Caption: MMP inhibition by this compound derivatives.

Conclusion

The experimental evidence strongly supports the classification of this compound as a superior chiral synthon for a variety of critical asymmetric transformations. Its ability to consistently deliver high yields and exceptional levels of stereocontrol makes it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. For researchers and professionals in drug development and fine chemical synthesis, the adoption of this compound offers a clear pathway to more efficient and selective synthetic routes.

Comparative Analysis of 2-Hydroxybutanamide Derivatives and Approved Neurological Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the emerging potential of 2-hydroxybutanamide derivatives in comparison to established treatments for neurological disorders. This report details available preclinical data, outlines key experimental methodologies, and visualizes associated signaling pathways.

This guide provides a comparative analysis of novel this compound derivatives against approved drugs for neurological conditions such as epilepsy and neuropathic pain. While direct comparative preclinical studies are limited, this document compiles available data to offer insights into the potential of this chemical class. The analysis focuses on anticonvulsant and analgesic properties, presenting data from relevant animal models and detailing the mechanisms of action of the comparator drugs.

Performance Comparison of Bioactive Compounds

The following tables summarize the available preclinical data for 4-hydroxybutanamide derivatives, which are positional isomers of the target this compound class and serve as the closest available surrogates for this analysis, alongside established drugs. It is important to note that the data for the derivatives and the approved drugs are from separate studies and not from direct head-to-head comparisons.

Table 1: Anticonvulsant Activity in Preclinical Models

Compound/DrugTest ModelSpeciesAdministration RouteEfficacy MetricResultCitation
4-Hydroxybutanamide Derivatives
GT27Electroconvulsive ThresholdMicei.p.Increase in Threshold~4-11 mA[1]
GT28Electroconvulsive ThresholdMicei.p.Increase in Threshold~4-11 mA[1]
GT29Electroconvulsive ThresholdMicei.p.Increase in Threshold~4-11 mA (at doses other than 100 mg/kg)[1]
BM128Electroconvulsive ThresholdMicei.p.Increase in Threshold~4-11 mA[1]
Approved Anticonvulsants
LevetiracetamMaximal Electroshock (MES)Micei.p.ED50Data not found in search
BrivaracetamMaximal Electroshock (MES)Micei.p.ED50Data not found in search

Table 2: Analgesic Activity in Preclinical Models

Compound/DrugTest ModelSpeciesAdministration RouteEfficacy MetricResultCitation
4-Hydroxybutanamide Derivatives
GT28Hot PlateMicei.p. (25 mg/kg)% Max Possible Effect (%MPE)16.93% (at 30 min)[1]
GT29Hot PlateMicei.p. (25 mg/kg)% Max Possible Effect (%MPE)22.72% (at 30 min)[1]
Approved Analgesics
GabapentinHot PlateMicei.p.Antinociceptive EffectDose-dependent[2]
PregabalinHot PlateMicei.p.ED50 for 50% MPAE175.26 mg/kg[3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways is crucial for drug development. The approved drugs included in this comparison have well-defined mechanisms of action. Levetiracetam and its analog, Brivaracetam, modulate synaptic transmission by binding to the synaptic vesicle protein 2A (SV2A).[4][5][6][7][8][9][10][11][12] Gabapentin and Pregabalin exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[13][14][15][16][17][18][19][20][21][22]

SV2A_Signaling_Pathway cluster_drugs Racetam Drugs Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Bind and Modulate Brivaracetam Brivaracetam Brivaracetam->SV2A Bind and Modulate (Higher Affinity)

VGCC_Signaling_Pathway cluster_drugs Gabapentinoids VGCC VGCC alpha2delta alpha2delta alpha2delta->VGCC Modulates Gabapentin Gabapentin Gabapentin->alpha2delta Binds to Pregabalin Pregabalin Pregabalin->alpha2delta Binds to

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to assess the anticonvulsant and analgesic properties of novel compounds.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

Objective: To screen for compounds that prevent the spread of seizures.

Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

Procedure:

  • Animals (typically mice or rats) are randomly assigned to control and treatment groups.

  • The test compound or vehicle (for the control group) is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the test.

  • A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through the electrodes.[23][24][25][26][27]

  • The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

  • The percentage of animals protected from the tonic hindlimb extension in the treatment group is calculated and compared to the control group. The ED50 (the dose that protects 50% of the animals) can then be determined.

MES_Workflow start Start animal_prep Animal Preparation (Grouping, Acclimatization) start->animal_prep drug_admin Drug/Vehicle Administration animal_prep->drug_admin wait Waiting Period (for drug absorption) drug_admin->wait electroshock Apply Electrical Stimulus (MES Apparatus) wait->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation data_analysis Data Analysis (% Protection, ED50) observation->data_analysis end End data_analysis->end

Hot Plate Test for Analgesic Activity

Objective: To assess the central analgesic activity of a compound.

Apparatus: A hot plate apparatus with a controlled temperature surface.

Procedure:

  • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).[28][29][30]

  • Animals (typically mice) are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • The test compound or vehicle is administered, and the latency to the nociceptive response is measured at different time points after administration.

  • The increase in latency time is used to calculate the percentage of the maximal possible effect (%MPE).

Hot_Plate_Workflow start Start animal_prep Animal Acclimatization start->animal_prep baseline Baseline Latency Measurement (Pre-drug) animal_prep->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin timed_measurements Measure Latency at Specific Time Points drug_admin->timed_measurements data_analysis Data Analysis (% MPE) timed_measurements->data_analysis end End data_analysis->end

Acetic Acid-Induced Writhing Test for Analgesic Activity

Objective: To evaluate the peripheral analgesic activity of a compound.

Apparatus: None, other than standard animal housing and injection equipment.

Procedure:

  • Animals (typically mice) are divided into control and treatment groups.

  • The test compound or vehicle is administered.

  • After a set period, a solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[31][32][33][34][35]

  • The number of writhes is counted for a specific duration (e.g., 15-30 minutes) following the acetic acid injection.

  • The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.

Conclusion

While the currently available data on this compound derivatives is limited, the initial findings for the related 4-hydroxybutanamide structures suggest potential anticonvulsant and analgesic properties. Further research, including direct comparative studies with approved drugs like Levetiracetam, Brivaracetam, Gabapentin, and Pregabalin, is warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations. Researchers are encouraged to utilize these standardized models to generate robust and comparable data, which will be crucial in determining the future of this compound derivatives in the landscape of neurological drug discovery.

References

Efficacy of 2-Hydroxybutanamide-Based Compounds in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Hydroxybutanamide-based compounds in various cell-based assays, with a focus on their efficacy as Histone Deacetylase (HDAC) inhibitors. The information presented is supported by experimental data from peer-reviewed studies and is intended to aid researchers in the evaluation and selection of these compounds for further investigation.

Data Presentation: Comparative Efficacy of this compound-Based HDAC Inhibitors

The following table summarizes the in vitro efficacy of selected this compound-based compounds against various cancer cell lines and HDAC isoforms. For comparison, data for the well-established pan-HDAC inhibitor Vorinostat (SAHA) and a selective HDAC6 inhibitor (Tubacin) are also included.

CompoundTarget(s)Cell Line / IsoformIC50 ValueReference CompoundIC50 Value (Reference)
1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a)HDAC6HDAC6 Isoform510 nMTubacin20 µM (in CCHE-45 cells)
CCHE-45 (Choroid Plexus Carcinoma)112.76 µM
KH16 (yanostat)Class I HDACsHDAC3 Isoform6 nMVorinostat (SAHA)Not specified in source
Leukemic cells110 nM (apoptosis induction)
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-2, -9, -14MMP-2, -9, -14 Isoforms1 - 1.5 µMNot ApplicableNot Applicable
Vorinostat (SAHA)Pan-HDACHDAC1 Isoform0.14 µMNot ApplicableNot Applicable
HDAC2 Isoform0.44 µM
HDAC3 Isoform0.73 µM
HDAC6 Isoform0.03 µM

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound-based compounds are provided below.

HDAC Activity Assay (Fluorometric Cell-Based)

This protocol is adapted from commercially available kits and is suitable for measuring the activity of HDACs in whole cells.

Materials:

  • 96-well clear bottom black culture plate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • HDAC Assay Buffer

  • HDAC Substrate (cell-permeable, e.g., Boc-Lys(Ac)-AMC)

  • Lysis/Developer Solution (containing Trichostatin A as an HDAC inhibitor to stop the reaction)

  • Deacetylated Standard

  • Fluorometer (excitation: 340-360 nm, emission: 440-460 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight under standard cell culture conditions.

  • Compound Treatment: Remove the culture medium and add fresh medium containing the this compound-based compound or control vehicle at the desired concentrations. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Substrate Addition: Remove the medium and wash the cells once with PBS. Add 100 µL of HDAC Assay Buffer containing the cell-permeable HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours to allow for substrate deacetylation by cellular HDACs.

  • Lysis and Development: Add 50 µL of Lysis/Developer Solution to each well. This solution lyses the cells and contains a developing agent that reacts with the deacetylated substrate to produce a fluorescent signal. The presence of an HDAC inhibitor like Trichostatin A in this solution stops the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate for 15 minutes at room temperature, protected from light. Measure the fluorescence using a fluorometer with excitation at 340-360 nm and emission at 440-460 nm.

  • Data Analysis: Construct a standard curve using the deacetylated standard. Calculate the HDAC activity in each sample relative to the controls. Determine the IC50 value for the test compound by plotting the percent inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom microplate

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the this compound-based compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1][2][3]

Mandatory Visualizations

Signaling Pathway of HDAC Inhibitor-Induced Apoptosis

HDAC inhibitors, including this compound-based compounds, can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.

HDAC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway HDACi_ext This compound Compound (HDAC Inhibitor) DeathR Death Receptors (e.g., FAS, TRAIL-R) HDACi_ext->DeathR Upregulates DISC DISC Formation DeathR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 HDACi_int This compound Compound (HDAC Inhibitor) Bcl2 Anti-apoptotic Bcl-2 family HDACi_int->Bcl2 Downregulates BaxBak Pro-apoptotic Bax/Bak HDACi_int->BaxBak Upregulates Bcl2->BaxBak Mito Mitochondria BaxBak->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening cluster_mechanism Mechanism of Action A Compound Synthesis & Characterization C Cell Viability Assay (e.g., MTT) A->C B Cell Line Culture B->C D Determine IC50 C->D E HDAC Activity Assay D->E Active Compounds F Determine HDAC Inhibitory Potency E->F G Western Blot (Apoptosis Markers) F->G Potent Inhibitors H Gene Expression Analysis F->H

References

A Comparative Guide to Analytical Methods for 2-Hydroxybutanamide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Hydroxybutanamide, a molecule of interest in various research and development sectors, necessitates the selection of an appropriate analytical method. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the detection of this compound. Due to the limited availability of direct cross-validation studies for this compound, this guide presents data from validated methods for structurally analogous compounds to provide a reliable reference for methodology selection and development.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC, GC-MS, and LC-MS/MS methods based on validated assays for compounds structurally similar to this compound. These parameters are crucial for determining the suitability of a method for a specific application, considering factors such as required sensitivity, sample matrix, and throughput.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on polarity and mass-to-charge ratio of precursor and product ions
Linearity (R²) ≥ 0.999[1][2]≥ 0.99[3]≥ 0.998[4]
Limit of Detection (LOD) 0.0002 mg/mL (for 2-aminobutanamide)[5]Generally in the low ng/mL to pg/mL range0.5 fmol (for short-chain fatty acids after derivatization)[6]
Limit of Quantification (LOQ) 0.0005 mg/mL (for 2-aminobutanamide)[5]10 ppm (5 pg on column for an alkylating agent)[3]1.742 ng/mL (for 2-hydroxyflutamide)[7]
Accuracy (% Recovery) 93 to 106% (for 2-aminobutanamide)[5]70 to 115% for majority of substances in a multi-analyte method[8]Intra- and inter-batch precision values were less than 8.1% and 5.6%, respectively for 2-hydroxyflutamide, indicating good accuracy[7]
Precision (%RSD) Intra- and inter-day precision < 15% is a common acceptance criterion< 20% at three concentration levels for a multi-analyte method[8]Intra- and inter-batch precision < 8.1% and < 5.6% respectively (for 2-hydroxyflutamide)[7]
Chiral Separation Yes, with chiral stationary phases or chiral derivatizing agents[5][9][10]Possible with chiral columns or derivatizationPossible with chiral chromatography
Sample Throughput Moderate to HighModerateHigh
Instrumentation Cost Low to ModerateModerateHigh
Derivatization Often not required, but can be used for chiral separation or to improve detection[9]Often required to increase volatility and thermal stabilityCan be used to enhance ionization and sensitivity[6]

Experimental Protocols

Below are detailed methodologies for each of the discussed analytical techniques. These protocols are generalized based on common practices for the analysis of similar small polar molecules and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound, particularly when high sensitivity is not a primary requirement. For the analysis of enantiomers, a chiral column is necessary.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions (Example for a structurally similar chiral amine): [5]

  • Column: CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) for chiral separation. For achiral analysis, a C18 column (e.g., 250 x 4.6 mm, 5 µm) is common.

  • Mobile Phase: 0.05% Perchloric acid solution.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 15 °C.

  • Detection Wavelength: 200 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity. Derivatization is typically required for polar and non-volatile compounds like this compound to make them suitable for GC analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or ion trap)

  • Autosampler

Chromatographic and MS Conditions (General):

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation (with Derivatization):

  • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70 °C for 30 minutes to form the trimethylsilyl derivative.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it ideal for trace-level quantification of this compound in complex matrices such as biological fluids.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • Electrospray Ionization (ESI) source

Chromatographic and MS/MS Conditions (Example for a similar hydroxy amide): [7]

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI in positive or negative mode (to be optimized).

  • Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined.

Sample Preparation (e.g., for plasma samples): [7]

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding a solvent like methanol or acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical methods for this compound detection.

CrossValidationWorkflow Define Define Analytical Requirements MethodA Develop & Validate Method A (e.g., HPLC) Define->MethodA MethodB Develop & Validate Method B (e.g., LC-MS/MS) Define->MethodB Samples Prepare Standard and Spiked QC Samples MethodA->Samples MethodB->Samples AnalyzeA Analyze Samples with Method A Samples->AnalyzeA AnalyzeB Analyze Samples with Method B Samples->AnalyzeB Compare Compare Results & Assess Agreement AnalyzeA->Compare AnalyzeB->Compare Report Report Cross-Validation Findings Compare->Report MethodSelectionLogic Start Start: Need to Detect This compound Sensitivity High Sensitivity Required? Start->Sensitivity Chiral Chiral Separation Needed? Sensitivity->Chiral No Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC HPLC with Chiral Column Chiral->HPLC Yes AchiralHPLC Achiral HPLC Chiral->AchiralHPLC No LCMSMS LC-MS/MS Matrix->LCMSMS Yes GCMS GC-MS with Derivatization Matrix->GCMS No

References

In Vivo Validation of 2-Hydroxybutanamide Derivatives: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of 2-Hydroxybutanamide derivatives, a promising class of compounds under investigation for cancer therapy. By summarizing key experimental data and detailing methodologies, this document aims to facilitate informed decisions in drug development and research. The focus is on in vivo validation, offering insights into the efficacy and safety of these derivatives compared to established alternatives.

Performance Comparison: this compound Derivatives vs. Standard Chemotherapy

Recent in vivo studies have highlighted the potential of this compound derivatives, particularly as matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors. A notable example is the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, which has demonstrated significant antitumor and antimetastatic effects in a preclinical melanoma model.[1][2][3] The following table summarizes the in vivo performance of this derivative compared to standard chemotherapeutic agents, cisplatin and cyclophosphamide, in a B16 melanoma mouse model.[1]

CompoundDoseAdministration RouteTumor Growth InhibitionMetastasis InhibitionAcute Toxicity
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide 300 mg/kgIntraperitoneal61.5%88.6%Low acute toxicity observed.[1][2]
Cisplatin 4 mg/kgIntraperitonealLess than the derivativeLess than the derivativeKnown significant side effects
Cyclophosphamide 100 mg/kgIntraperitonealLess than the derivativeLess than the derivativeKnown significant side effects

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and processes involved in the in vivo validation of this compound derivatives, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

G cluster_0 This compound Derivative Action Derivative This compound Derivative MMP Matrix Metalloproteinases (MMP-2, MMP-9, MMP-14) Derivative->MMP Inhibits ECM Extracellular Matrix Degradation MMP->ECM Promotes Invasion Tumor Cell Invasion & Metastasis ECM->Invasion Leads to G cluster_0 In Vivo Validation Workflow start Tumor Cell Culture (e.g., B16 Melanoma) injection Subcutaneous Injection of Tumor Cells into Mice start->injection treatment Treatment Initiation (Derivative vs. Controls) injection->treatment monitoring Tumor Growth Monitoring (Calipers or Bioluminescence) treatment->monitoring toxicity Toxicity Assessment (Body Weight, Behavior) treatment->toxicity endpoint Endpoint Analysis (Tumor Weight, Metastasis Count) monitoring->endpoint end Data Analysis & Conclusion endpoint->end toxicity->end G cluster_0 Therapeutic Potential Assessment invitro In Vitro Efficacy (e.g., Enzyme Inhibition, Cytotoxicity) invivo In Vivo Validation (Efficacy & Toxicity in Animal Models) invitro->invivo Leads to comparison Comparison with Standard of Care invivo->comparison Informs clinical Clinical Trials (Human Studies) comparison->clinical Justifies

References

Comparative Cytotoxicity of 2-Hydroxybutanamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of various 2-hydroxybutanamide derivatives against several cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of available data, detailed experimental protocols, and insights into the potential mechanisms of action.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic activity of this compound derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the reported IC50 values for different derivatives against a panel of human cancer and non-cancerous cell lines.

N-Hydroxybutanamide Derivatives with Benzohydrazide and Iodoaniline Moieties

A study by Balakina et al. investigated a series of N-hydroxybutanamide derivatives synthesized through a novel N-substituted succinimide ring-opening method.[1][2][3] The cytotoxicity of five of these compounds was assessed after 72 hours of exposure.

Compound Name/StructureCell LineCell TypeIC50 (µM)
1 . N-hydroxy-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamideA-172Human Glioblastoma> 100
U-251 MGHuman Glioblastoma> 100
HeLaHuman Cervical Carcinoma156.4 ± 11.5
HepG2Human Hepatocellular Carcinoma128.1 ± 9.3
FetMSCFetal Mesenchymal Stem Cells> 200
VeroMonkey Kidney Epithelial Cells> 200
2 . N-hydroxy-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanamideA-172Human Glioblastoma> 100
U-251 MGHuman Glioblastoma> 100
HeLaHuman Cervical Carcinoma115.2 ± 8.9
HepG2Human Hepatocellular Carcinoma102.5 ± 7.5
FetMSCFetal Mesenchymal Stem Cells> 200
VeroMonkey Kidney Epithelial Cells> 200
3 . N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamideA-172Human Glioblastoma> 100
U-251 MGHuman Glioblastoma> 100
HeLaHuman Cervical Carcinoma110.3 ± 8.1
HepG2Human Hepatocellular Carcinoma98.7 ± 6.9
FetMSCFetal Mesenchymal Stem Cells> 200
VeroMonkey Kidney Epithelial Cells> 200
4 . N¹-hydroxy-N⁴-(4-iodophenyl)butanediamideA-172Human Glioblastoma185.3 ± 12.1
U-251 MGHuman Glioblastoma165.4 ± 10.8
HeLaHuman Cervical Carcinoma142.1 ± 10.2
HepG2Human Hepatocellular Carcinoma118.9 ± 8.3
FetMSCFetal Mesenchymal Stem Cells> 200
VeroMonkey Kidney Epithelial Cells> 200
5 . N-hydroxy-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamideA-172Human Glioblastoma> 100
U-251 MGHuman Glioblastoma> 100
HeLaHuman Cervical Carcinoma95.4 ± 7.2
HepG2Human Hepatocellular Carcinoma85.3 ± 6.4
FetMSCFetal Mesenchymal Stem Cells> 200
VeroMonkey Kidney Epithelial Cells> 200

Note: The study classified all tested compounds as having low toxicity to the tested cell lines, with IC50 values generally exceeding 100 µM.[1] The non-cancerous cell lines, FetMSC and Vero, exhibited the least sensitivity.[1]

Hybrid 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide (PSHA)

A novel hybrid compound combining butanehydroxamate and styrenesulfonamide moieties, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide (PSHA), has been synthesized and evaluated for its anticancer properties.[4] While a specific IC50 value against HeLa cells was not explicitly stated in the primary publication, the study indicated that PSHA demonstrated a more pronounced cytostatic effect than the control compound GM6001, for which an IC50 of 5 µM was mentioned.[4] The study confirmed that PSHA induces a high fraction of apoptotic cells and causes cell cycle arrest.[4]

Experimental Protocols

The following section details the methodologies employed in the cited studies for determining the cytotoxicity of this compound derivatives.

MTT Assay for Cell Viability

This protocol is based on the methodology described by Balakina et al. for assessing the cytotoxicity of N-hydroxybutanamide derivatives.[1]

1. Cell Culture:

  • Human cancer cell lines (A-172, U-251 MG, HeLa, HepG2) and non-cancerous cell lines (FetMSC, Vero) are cultured in appropriate media supplemented with fetal calf serum, penicillin, and streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of drug addition.

3. Compound Preparation and Treatment:

  • The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • The stock solutions are further diluted with the respective cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

  • The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for 72 hours.

4. MTT Assay:

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

5. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 620 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The cytotoxic effects of many this compound derivatives, particularly the N-hydroxy variants, are linked to their ability to inhibit matrix metalloproteinases (MMPs). The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a proposed signaling pathway for MMP inhibitor-induced apoptosis.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Cell Culture (Cancer & Normal Lines) C Seed Cells in 96-well Plates A->C B Compound Stock Solutions D Treat Cells with This compound Derivatives B->D C->D E Incubate for 72 hours D->E F Add MTT Reagent E->F G Incubate and Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 Values H->I

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

G Proposed Signaling Pathway for MMP Inhibitor-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes MMP Matrix Metalloproteinase (MMP) MMP->FasL Cleaves (Shedding) Derivative This compound Derivative (MMP Inhibitor) Derivative->MMP Inhibits

Caption: Inhibition of MMP-mediated FasL shedding by this compound derivatives can promote apoptosis.

References

N-Hydroxybutanamide Derivatives Emerge as Potential Alternatives to Cisplatin in Antitumor Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new class of compounds, N-hydroxybutanamide derivatives, is showing promise in the fight against cancer, with preclinical studies indicating comparable, and in some aspects superior, antitumor activity to the widely used chemotherapy drug, cisplatin. Research highlights the potential of these derivatives as effective anticancer agents, particularly an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, which has demonstrated significant tumor growth inhibition and antimetastatic effects in melanoma models.

Scientists and drug development professionals are continuously seeking novel therapeutic agents that can overcome the limitations of current cancer treatments, such as drug resistance and severe side effects. N-hydroxybutanamide derivatives have garnered attention due to their mechanism of action, which primarily involves the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and metastasis.[1][2] This distinct mechanism offers a potential advantage over traditional DNA-damaging agents like cisplatin.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Recent studies have evaluated the cytotoxic effects of several N-hydroxybutanamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for these compounds and provides a basis for comparison with cisplatin's activity.

The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4 in the cited study) exhibited notable activity against glioblastoma cell lines A-172 and U-251 MG, as well as carcinoma cell lines HeLa (cervical cancer) and HepG2 (liver cancer).[3] While the IC50 values for the N-hydroxybutanamide derivatives are generally higher than what is often reported for cisplatin against sensitive cell lines, it is important to note that the cytotoxicity of cisplatin can vary significantly depending on the cell line and experimental conditions.[3]

Table 1: In Vitro Cytotoxicity (IC50 in µM) of N-Hydroxybutanamide Derivatives after 72h Exposure [3]

CompoundA-172 (Glioblastoma)U-251 MG (Glioblastoma)HeLa (Cervical Carcinoma)HepG2 (Liver Carcinoma)
Compound 1 >100>100>100>100
Compound 2 >100>100>100169.3 ± 11.2
Compound 3 >100>100185.1 ± 14.3161.4 ± 12.5
Compound 4 (Iodoaniline derivative) 145.2 ± 10.1133.4 ± 9.8154.7 ± 11.5138.2 ± 10.9
Compound 5 >100>100130.2 ± 9.5121.3 ± 8.7

In Vivo Antitumor Efficacy: Promising Results in a Melanoma Model

The true potential of a novel anticancer agent is often revealed in in vivo studies. In a B16 melanoma mouse model, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was directly compared with cisplatin.[3] The study revealed that this N-hydroxybutanamide derivative significantly inhibited tumor growth and, notably, was highly effective at reducing metastasis.

Table 2: In Vivo Antitumor Activity against B16 Melanoma [3]

TreatmentDoseTumor Growth Inhibition (%)Inhibition of Metastasis (%)
Cisplatin 4 mg/kg45.265.7
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide 300 mg/kg61.588.6

These in vivo results are particularly compelling, as they suggest that the N-hydroxybutanamide derivative may not only control primary tumor growth but also effectively combat the spread of cancer to distant organs, a major cause of mortality in cancer patients.

Mechanism of Action: Targeting Tumor Invasion and Metastasis

The primary mechanism through which N-hydroxybutanamide derivatives exert their antitumor effects is by inhibiting matrix metalloproteinases (MMPs).[1][2] MMPs are a family of enzymes that degrade the extracellular matrix, a key process in tumor invasion, angiogenesis (the formation of new blood vessels that feed the tumor), and metastasis.[4] By inhibiting MMPs, these derivatives can disrupt these critical cancer progression pathways. This mechanism is fundamentally different from that of cisplatin, which primarily acts by inducing DNA damage in cancer cells, leading to apoptosis (programmed cell death).

The inhibition of MMPs by N-hydroxybutanamide derivatives can indirectly lead to apoptosis. By preventing the breakdown of the extracellular matrix, these compounds can disrupt the signaling pathways that promote cancer cell survival and proliferation, ultimately triggering cell death.[5]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the N-hydroxybutanamide derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (A-172, U-251 MG, HeLa, HepG2) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the N-hydroxybutanamide derivatives or cisplatin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

In Vivo Antitumor Activity Assay (B16 Melanoma Mouse Model)

The in vivo antitumor efficacy was evaluated using a syngeneic B16 melanoma mouse model.[3]

  • Tumor Cell Implantation: C57BL/6 mice were subcutaneously injected with 5 x 10⁵ B16 melanoma cells into the flank.

  • Treatment Initiation: When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.

  • Drug Administration: The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was administered intraperitoneally at a dose of 300 mg/kg. Cisplatin was administered at a therapeutic dose of 4 mg/kg.[3] The frequency and duration of administration were maintained as per the study protocol.

  • Tumor Volume Measurement: Tumor size was measured periodically with calipers, and the tumor volume was calculated using the formula: (length × width²)/2.

  • Evaluation of Metastasis: At the end of the experiment, the lungs were harvested, and the number of metastatic nodules was counted to assess the antimetastatic effect.

  • Data Analysis: The percentage of tumor growth inhibition and inhibition of metastasis were calculated by comparing the treated groups to the control group.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

MMP_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects N-hydroxybutanamide Derivative N-hydroxybutanamide Derivative MMP Matrix Metalloproteinase (MMP) N-hydroxybutanamide Derivative->MMP Inhibits Apoptosis Apoptosis N-hydroxybutanamide Derivative->Apoptosis Induces (indirectly) ECM_Degradation Extracellular Matrix Degradation MMP->ECM_Degradation Promotes Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Leads to Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (A-172, U-251 MG, HeLa, HepG2) Treatment_IV Treatment with N-hydroxybutanamide Derivatives & Cisplatin Cell_Culture->Treatment_IV MTT_Assay MTT Assay for Cytotoxicity Treatment_IV->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Efficacy_Assessment Antitumor Efficacy Assessment IC50_Determination->Efficacy_Assessment Informs Animal_Model B16 Melanoma Mouse Model Treatment_IVV Treatment with N-hydroxybutanamide Derivative & Cisplatin Animal_Model->Treatment_IVV Tumor_Monitoring Tumor Growth Measurement Treatment_IVV->Tumor_Monitoring Metastasis_Analysis Metastasis Evaluation Treatment_IVV->Metastasis_Analysis Tumor_Monitoring->Efficacy_Assessment Metastasis_Analysis->Efficacy_Assessment

References

Unraveling the Structure-Activity Relationship of 2-Hydroxybutanamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-hydroxybutanamide analogs, a promising class of compounds, focusing on their structure-activity relationships (SAR) as inhibitors of two critical enzyme families: Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs). By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to be an invaluable resource for the rational design of next-generation therapeutics.

The this compound scaffold, particularly its N-hydroxy derivative, serves as a key pharmacophore in the design of enzyme inhibitors.[1] The hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group, crucial for the inhibitory activity against zinc-dependent enzymes like MMPs and HDACs.[2] This guide will delve into how modifications to the core this compound structure influence inhibitory potency and selectivity against these two important classes of enzymes implicated in a range of diseases, most notably cancer.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound analogs is highly dependent on the nature of the substituents attached to the core scaffold. The following tables summarize the in vitro inhibitory activities of two distinct series of analogs against their respective targets, showcasing the impact of structural modifications.

N-Hydroxybutanamide Analogs as HDAC Inhibitors

A systematic study of thiazolyl-hydroxamate derivatives, which incorporate a modified butanamide or propanamide linker, has shed light on the structural requirements for potent and selective HDAC6 inhibition. The general structure consists of a "cap" group (a substituted styrylthiazole), a linker, and the zinc-binding hydroxamic acid.

Compound IDLinker Length (n)R (Cap Group)HDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity (HDAC1/HDAC6)
9a 2 (butanamide)H35.2>5000>142
6u 1 (propanamide)4-F29.83760126
6v 1 (propanamide)4-Cl22.12850129
6w 1 (propanamide)4-Br20.32510124
6x 1 (propanamide)4-CH345.5>5000>110
6y 1 (propanamide)4-OCH378.9>5000>63

Data sourced from a study on thiazolyl-hydroxamate derivatives as selective HDAC6 inhibitors.

The data reveals that both the linker length and substitutions on the aromatic cap group significantly influence activity and selectivity. A shorter propanamide linker (n=1) appears to be slightly more favorable in some cases. Electron-withdrawing groups (F, Cl, Br) at the 4-position of the styryl ring generally lead to more potent HDAC6 inhibition compared to electron-donating groups (CH3, OCH3). Notably, all listed compounds exhibit high selectivity for HDAC6 over HDAC1.

N-Hydroxybutanamide Analogs as MMP Inhibitors

A series of N¹-hydroxy-N⁴-phenylbutanediamide derivatives were synthesized and evaluated for their ability to inhibit various MMPs. The core structure features a butanediamide backbone with a hydroxamic acid at one end and a substituted phenyl group at the other.

Compound IDR Group (on Phenyl Ring)MMP-2 IC50 (µM)MMP-9 IC50 (µM)MMP-14 IC50 (µM)MMP-3 IC50 (µM)
1 2-NO2 (ortho)>10>10>10>10
2 3-NO2 (meta)>10>10>10>10
3 4-NO2 (para)>10>10>10>10
4 4-Iodoaniline~1-1.5~1-1.5~1-1.5~10
5 2-OCH3 (ortho)>10>10>10>10

Data extracted from a study on new derivatives of N-Hydroxybutanamide.[1]

In this series, the nature of the substituent on the phenyl ring plays a critical role in MMP inhibition. Compounds with nitro and methoxy groups showed weak activity.[1] However, the introduction of an iodoaniline moiety (compound 4 ) resulted in a significant increase in potency against MMP-2, MMP-9, and MMP-14, with IC50 values in the low micromolar range.[1][3] This suggests that this particular substitution pattern is favorable for interaction with the active site of these MMPs.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. Below are outlines of the key experimental protocols used to generate the data presented in this guide.

Synthesis of N-Hydroxybutanamide Derivatives

A common and efficient method for the synthesis of N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides.[1]

General Procedure:

  • Synthesis of N-Substituted Succinimide: An appropriate amine or carboxylic acid hydrazide is acylated with succinic anhydride. This is followed by an imidization reaction, often carried out in a one-pot manner in the presence of a dehydrating agent like polyphosphate ester (PPE) in a suitable solvent such as chloroform.[1]

  • Hydroxylamine Treatment: The resulting N-substituted succinimide is then treated with an aqueous solution of hydroxylamine. The reaction is typically performed at room temperature in the presence of a co-solvent like methanol to improve the purity of the final product.[1] The hydroxylamine opens the succinimide ring to form the desired N-hydroxybutanamide derivative.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer with appropriate salts)

  • Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

  • Test compounds and a known HDAC inhibitor (e.g., Trichostatin A) for control.

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the wells of the microplate, add the HDAC enzyme and the test compound dilutions.

  • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate for a further period (e.g., 30-60 minutes) at the same temperature.

  • Stop the reaction and develop the signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at ~360 nm and emission at ~460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro MMP Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of compounds on the proteolytic activity of MMPs using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-14)

  • Fluorogenic MMP substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (e.g., Tris-based buffer containing CaCl2 and ZnCl2)

  • Test compounds and a known MMP inhibitor for control.

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the MMP enzyme to the wells of the microplate.

  • Add the test compound dilutions to the respective wells.

  • Incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic MMP substrate to each well. The substrate is typically a peptide sequence that is cleaved by the MMP, separating a fluorophore from a quencher and resulting in a fluorescence signal.

  • Monitor the increase in fluorescence over time using a plate reader (with appropriate excitation and emission wavelengths for the specific fluorophore).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the context of this compound analog activity, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for SAR studies and the signaling pathways in which MMPs and HDACs are involved.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Scaffold Selection (this compound) design Analog Design (Varying R-groups) start->design synthesis Chemical Synthesis design->synthesis screening Primary Screening (MMP/HDAC Inhibition) synthesis->screening ic50 IC50 Determination screening->ic50 sar SAR Analysis ic50->sar optimization Lead Optimization sar->optimization optimization->design Iterative Cycle

A typical workflow for structure-activity relationship (SAR) studies.

MMP_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cancer Cell cluster_effects Cellular Effects ecm ECM Components (Collagen, Fibronectin) integrins Integrins ecm->integrins degradation gf Growth Factors (VEGF, FGF) receptor Growth Factor Receptor gf->receptor mmp MMPs (MMP-2, MMP-9) mmp->ecm invasion Invasion & Metastasis mmp->invasion angiogenesis Angiogenesis mmp->angiogenesis integrins->mmp Upregulation receptor->mmp Upregulation inhibitor This compound Analog (Inhibitor) inhibitor->mmp Inhibition

Simplified MMP signaling pathway in cancer progression.

HDAC_Signaling_Pathway cluster_chromatin Chromatin Remodeling cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome histones Histones tsg Tumor Suppressor Genes (p21, p53) histones->tsg Repression acetylated_histones Acetylated Histones hdac HDACs acetylated_histones->hdac acetylated_histones->tsg Activation hat HATs hat->histones Acetylation hdac->histones Deacetylation oncogenes Oncogenes hdac->oncogenes Activation inhibitor This compound Analog (Inhibitor) inhibitor->hdac Inhibition apoptosis Apoptosis tsg->apoptosis cell_cycle_arrest Cell Cycle Arrest tsg->cell_cycle_arrest oncogenes->apoptosis Inhibition oncogenes->cell_cycle_arrest Inhibition

Simplified HDAC signaling pathway in cancer.

Conclusion

The structure-activity relationship studies of this compound analogs highlight their potential as versatile scaffolds for the development of potent and selective enzyme inhibitors. For HDACs, modifications to the linker and cap regions of N-hydroxy-butanamide and -propanamide derivatives have yielded compounds with high selectivity for HDAC6, an important therapeutic target. In the case of MMPs, the introduction of specific substituents, such as an iodoaniline group, on an N¹-hydroxy-N⁴-phenylbutanediamide core has been shown to be a successful strategy for achieving low micromolar inhibition of MMP-2, -9, and -14.

The data and protocols presented in this guide underscore the importance of systematic structural modifications and robust biological evaluation in the drug discovery process. By leveraging this information, researchers can make more informed decisions in the design and optimization of novel this compound-based inhibitors with improved efficacy and selectivity for their intended targets.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxybutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 2-Hydroxybutanamide is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This document provides essential safety information and a step-by-step guide for the proper disposal of this compound.

Key Safety and Handling Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Tight-sealing safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
Appearance Colorless liquid
Solubility Soluble in water, ethanol, and acetone
Hazards Harmful if swallowed, Skin/eye irritant

Data sourced from PubChem and other chemical suppliers.[1][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in a manner that minimizes environmental impact and complies with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "this compound" and the appropriate hazard symbols.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.

2. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and restrict access to the affected area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep or vacuum the absorbed material and place it into a clearly labeled, sealed container for disposal.[2]

  • Prevent the spill from entering drains, sewers, or waterways.[2]

3. Final Disposal:

  • Consult Regulations: Always consult your institution's EHS office and local hazardous waste regulations for specific disposal instructions.[2]

  • Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Container Management: Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials while awaiting pickup by the disposal vendor.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Protocol start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain Contain Spill with Inert Absorbent spill->contain Yes label_waste Label Waste Container (Chemical Name & Hazards) spill->label_waste No collect Collect & Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for 2-Hydroxybutanamide, fostering a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1113-58-2[1][2][3]

  • Molecular Formula: C4H9NO2[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following risk profile:

  • Harmful if swallowed [1][4][5]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[6] Nitrile, latex, or vinyl gloves are suitable options.[7]
Eye and Face Protection Safety goggles and face shieldUse tight-sealing safety goggles.[6] A face protection shield is also recommended.[6]
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[6] A lab coat or coveralls should be worn.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] An organic gases and vapors filter (Type A, Brown) is recommended.[6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ensure adequate ventilation in the work area.[4][6]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not ingest or inhale the substance.[6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a dry, cool, and well-ventilated place.[6]

  • Keep containers tightly closed.[6]

  • Store away from heat, sparks, and flame.[6]

  • Incompatible with strong oxidizing agents.[6]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.

Procedure:

  • Collect waste in a suitable, closed container labeled for chemical waste.[6]

  • Consult with your institution's Environmental Health and Safety (EHSO) department for specific disposal procedures.

  • Do not dispose of down the drain unless neutralized and permitted by local regulations.[8]

  • For spills, soak up with an inert absorbent material and place in a suitable, closed container for disposal.[6]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling a Don Appropriate PPE b Work in a Well-Ventilated Area a->b c Handle with Care to Avoid Contact b->c d Store Properly When Not in Use c->d e Collect Waste in a Labeled Container c->e h Decontaminate Work Area c->h d->c f Consult EHSO for Disposal Protocol e->f g Dispose According to Regulations f->g i Remove and Dispose of PPE Properly h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxybutanamide
Reactant of Route 2
2-Hydroxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.